molecular formula C64H107N25O19S2 B13807758 ANP [Des18-22] 4-23 amide (rat)

ANP [Des18-22] 4-23 amide (rat)

货号: B13807758
分子量: 1594.8 g/mol
InChI 键: VDURFYRODPWWLV-OGKRBCGNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ANP [Des18-22] 4-23 amide (rat) is a useful research compound. Its molecular formula is C64H107N25O19S2 and its molecular weight is 1594.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality ANP [Des18-22] 4-23 amide (rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ANP [Des18-22] 4-23 amide (rat) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C64H107N25O19S2

分子量

1594.8 g/mol

IUPAC 名称

2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid

InChI

InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,48-,49-/m0/s1

InChI 键

VDURFYRODPWWLV-OGKRBCGNSA-N

手性 SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N)C

规范 SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C

产品来源

United States

Foundational & Exploratory

Technical Guide: ANP [Des18-22] 4-23 Amide (Rat) - A Selective NPR-C Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of the rat atrial natriuretic peptide (ANP) analog, ANP [Des18-22] 4-23 amide. This synthetic peptide, also commonly referred to as cANP(4-23), is a crucial tool for investigating the physiological roles of the natriuretic peptide receptor-C (NPR-C). Unlike the other natriuretic peptide receptors (NPR-A and NPR-B) which are linked to guanylyl cyclase and mediate vasodilation and natriuresis, NPR-C is coupled to inhibitory G proteins and plays a significant role in the clearance of natriuretic peptides and in various signaling pathways. This guide details the structure of this analog, its binding characteristics, and the experimental protocols used to elucidate its mechanism of action.

Core Structure and Properties

ANP [Des18-22] 4-23 amide (rat) is a truncated and modified analog of the endogenous 28-amino acid rat ANP. The modifications confer high selectivity for the NPR-C receptor.

Amino Acid Sequence: Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys-NH2[1][2][3][4]

  • Modifications:

    • Truncation: The peptide corresponds to amino acids 4 through 23 of the native rat ANP.

    • Deletion: The internal amino acid sequence from position 18 to 22 (Gln-Ser-Gly-Leu-Gly) has been deleted.[5]

    • Amidation: The C-terminus is amidated, which can enhance peptide stability.[5]

    • Disulfide Bridge: A disulfide bond is present between the two cysteine residues, forming a ring structure essential for its activity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₆₄H₁₀₇N₂₅O₁₉S₂
Molecular Weight 1594.82 g/mol
Appearance Lyophilized powder
Purity (HPLC) ≥95%
Storage Conditions -20°C, protect from light

Receptor Binding and Selectivity

ANP [Des18-22] 4-23 amide (rat) is a potent and selective agonist for the natriuretic peptide receptor-C (NPR-C).[3][4] Its selectivity makes it an invaluable tool for differentiating the physiological effects of NPR-C from those of NPR-A and NPR-B.

Quantitative Binding Data:

Signaling Pathways

Activation of NPR-C by ANP [Des18-22] 4-23 amide (rat) initiates intracellular signaling cascades primarily through its coupling to an inhibitory G-protein (Gi). This leads to two main downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

  • Activation of Phospholipase C: The βγ-subunits of the Gi protein can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG, in turn, can activate Protein Kinase C (PKC).[8]

Diagram of NPR-C Signaling Pathways:

NPRC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ANP_analog ANP [Des18-22] 4-23 amide (rat) NPRC NPR-C ANP_analog->NPRC Binds Gi Gi Protein (αβγ) NPRC->Gi Activates AC Adenylyl Cyclase Gi->AC αi inhibits PLC Phospholipase C Gi->PLC βγ activates cAMP cAMP AC->cAMP Converts DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates ATP ATP ATP->AC Cellular_Response_Inhibition Cellular Response (Inhibition) cAMP->Cellular_Response_Inhibition PIP2 PIP2 PIP2->PLC PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Activation Cellular Response (Activation) IP3->Cellular_Response_Activation PKC->Cellular_Response_Activation

Caption: NPR-C signaling cascade upon binding of ANP [Des18-22] 4-23 amide (rat).

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this peptide analog. Below are synthesized protocols based on common practices in the field for receptor binding and functional assays.

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of ANP [Des18-22] 4-23 amide (rat) for the NPR-C receptor in rat tissue homogenates.

Diagram of Competitive Binding Assay Workflow:

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat kidney or lung) incubate 2. Incubation - Membrane homogenate - Radiolabeled ligand (e.g., ¹²⁵I-ANP) - Unlabeled ANP [Des18-22] 4-23 amide (rat) (increasing concentrations) prep->incubate separate 3. Separation (Rapid vacuum filtration) incubate->separate count 4. Quantification (Gamma counting of bound radioactivity) separate->count analyze 5. Data Analysis (Non-linear regression to determine IC₅₀ and calculate Ki) count->analyze

Caption: Workflow for a radioligand competitive binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat tissue (e.g., kidney, lung, or adrenal glands, known to express NPR-C) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[2]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50-100 µg of membrane protein.[2]

      • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled ANP) near its Kd value.

      • Increasing concentrations of unlabeled ANP [Des18-22] 4-23 amide (rat) (e.g., 10⁻¹² to 10⁻⁶ M).

      • For total binding, add assay buffer instead of the unlabeled peptide.

      • For non-specific binding, add a high concentration of unlabeled native ANP (e.g., 1 µM).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a percentage of the maximal binding against the logarithm of the concentration of the unlabeled peptide.

    • Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of ANP [Des18-22] 4-23 amide (rat) to inhibit the production of cAMP in response to a stimulator of adenylyl cyclase.

Diagram of Adenylyl Cyclase Inhibition Assay Workflow:

AC_Assay_Workflow prep 1. Cell/Membrane Preparation (e.g., rat aortic smooth muscle cells or lymphocytes) preincubate 2. Pre-incubation - Cells/membranes - ANP [Des18-22] 4-23 amide (rat) (increasing concentrations) prep->preincubate stimulate 3. Stimulation - Add adenylyl cyclase stimulator (e.g., Forskolin) preincubate->stimulate incubate 4. Incubation (Allow for cAMP production) stimulate->incubate terminate 5. Termination & Lysis (e.g., with HCl or perchloric acid) incubate->terminate quantify 6. cAMP Quantification (e.g., ELISA or RIA) terminate->quantify analyze 7. Data Analysis (Determine IC₅₀ for inhibition) quantify->analyze

Caption: Workflow for an adenylyl cyclase inhibition assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture rat cells known to express NPR-C (e.g., aortic vascular smooth muscle cells or lymphocytes).[9]

    • Alternatively, prepare membranes from these cells as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Assay:

    • The assay is typically performed in a reaction mixture containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • ATP (the substrate for adenylyl cyclase, e.g., 0.5 mM)

      • MgCl₂ (a cofactor, e.g., 5 mM)

      • A phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., 1 mM IBMX)

      • An ATP regenerating system (e.g., creatine phosphate and creatine kinase)

      • GTP (required for G-protein activation, e.g., 10 µM)

      • [α-³²P]ATP as a tracer.

    • Pre-incubate the cell membranes or intact cells with increasing concentrations of ANP [Des18-22] 4-23 amide (rat) for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the adenylyl cyclase reaction by adding a stimulator, such as Forskolin (which directly activates adenylyl cyclase) or a β-adrenergic agonist like isoproterenol.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and cAMP Purification:

    • Stop the reaction by adding a solution such as 0.5 M HCl or a mixture of sodium dodecyl sulfate and ATP.

    • Purify the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP, typically using sequential column chromatography over Dowex and alumina columns.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the purified [³²P]cAMP using liquid scintillation counting.

    • Calculate the percentage of inhibition of stimulated adenylyl cyclase activity for each concentration of the peptide.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration and use non-linear regression to determine the IC₅₀ value. The apparent inhibitory constant (Ki) for C-ANP(4-23)-mediated inhibition of adenylyl cyclase in A10 vascular smooth muscle cells has been reported to be approximately 5 nM.[9]

Conclusion

ANP [Des18-22] 4-23 amide (rat) is a well-characterized and highly selective agonist for the NPR-C receptor. Its unique structural modifications make it an indispensable tool for elucidating the diverse and complex roles of NPR-C in physiology and pathophysiology. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably investigate the binding and functional properties of this important peptide and to further explore the therapeutic potential of targeting the NPR-C signaling pathway.

References

An In-depth Technical Guide to ANP [Des18-22] 4-23 amide (rat): Function, Signaling, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANP [Des18-22] 4-23 amide (rat), also referred to as cANP-(4-23)-amide, is a crucial synthetic analog of the endogenous atrial natriuretic peptide (ANP). This truncated peptide serves as a highly selective agonist for the Natriuretic Peptide Receptor-C (NPR-C), making it an invaluable tool for elucidating the physiological roles of this often-termed "clearance" receptor. Emerging research in rat models has demonstrated that the function of NPR-C, and by extension ANP-(4-23)-amide, extends far beyond simple peptide clearance, implicating it in diverse cellular processes including exocrine secretion, cellular protection, and modulation of intracellular signaling cascades. This technical guide provides a comprehensive overview of the known functions of rat ANP-(4-23)-amide, detailing its signaling pathways and presenting key quantitative data and experimental protocols to support further research and drug development endeavors.

Core Function: Selective NPR-C Agonism

ANP-(4-23)-amide is a polypeptide fragment of rat atrial natriuretic peptide.[1] It is characterized by the deletion of amino acids Gln18, Ser19, Gly20, Leu21, and Gly22. This structural modification confers high selectivity for the Natriuretic Peptide Receptor-C (NPR-C).[2][3] Unlike the canonical natriuretic peptide receptors NPR-A and NPR-B, which are linked to guanylate cyclase and cGMP production, NPR-C is primarily coupled to inhibitory G-proteins (Gi) and the phospholipase C (PLC) pathway.[3][4] This selective agonism allows researchers to dissect the specific contributions of the NPR-C pathway from those mediated by NPR-A/B.

Physiological Functions in Rat Models

Experimental evidence from studies on rats has revealed significant functional roles for ANP-(4-23)-amide in various organs, primarily through its activation of NPR-C.

Pancreatic Exocrine Secretion

One of the most well-documented functions of ANP-(4-23)-amide in rats is the stimulation of pancreatic exocrine secretion. In vivo studies have shown that infusion of this peptide in anesthetized rats leads to a dose-dependent increase in both the volume of pancreatic fluid and the output of proteins.[3] This effect mimics the response to native ANF, suggesting that the stimulatory action of ANF on the exocrine pancreas is mediated by NPR-C.[3] Further in vitro experiments using isolated pancreatic acini have demonstrated that ANP-(4-23)-amide enhances amylase release, reinforcing the direct action on pancreatic secretory cells.[5]

Hepatocyte Protection

In isolated rat hepatocytes, ANP-(4-23)-amide has been shown to confer protection against hypoxic injury.[4] This cytoprotective effect is linked to the activation of the NPR-C receptor and subsequent downstream signaling events that help maintain intracellular sodium homeostasis.[4]

Modulation of Salivary Gland Secretion

Studies on the rat submandibular gland have indicated that while ANP-(4-23)-amide does not directly induce salivation, it potentiates the secretory response evoked by other agonists like methacholine and norepinephrine.[6]

Signaling Pathways

The binding of ANP-(4-23)-amide to NPR-C initiates a cascade of intracellular signaling events that are distinct from the cGMP-mediated pathways of NPR-A and NPR-B.

The PLC/PKC Pathway

A primary signaling mechanism activated by ANP-(4-23)-amide in various rat tissues is the G-protein-dependent activation of Phospholipase C (PLC).[3][4][6] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC). This pathway has been implicated in the protective effects observed in hepatocytes.[4]

Inhibition of Adenylyl Cyclase

The NPR-C receptor is coupled to inhibitory G-proteins (Gi), which, when activated by ANP-(4-23)-amide, lead to the inhibition of adenylyl cyclase.[6] This results in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism has been observed in the rat submandibular gland, where it contributes to the modulation of salivary secretion.[6]

Interaction with p38 MAPK

In rat hepatocytes, the signaling cascades initiated by both NPR-A/B and NPR-C converge on the dual phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[4] This activation appears to be a crucial downstream event for the cytoprotective effects of natriuretic peptides.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of ANP-(4-23)-amide in rats.

Parameter Dose/Concentration Observed Effect Tissue/Model Reference
Pancreatic Flow1 µg·kg⁻¹·h⁻¹Significant increaseAnesthetized Rat[3]
Pancreatic Flow10 µg·kg⁻¹·h⁻¹Further significant increaseAnesthetized Rat[3]
Pancreatic Flow20 µg·kg⁻¹·h⁻¹Maximal increase observedAnesthetized Rat[3]
Pancreatic Protein Output1 µg·kg⁻¹·h⁻¹Significant increase, similar to equimolar ANFAnesthetized Rat[3]
Amylase Release1 pM - 100 nMBiphasic response, with peak stimulationIsolated Rat Pancreatic Acini[5]
Phosphoinositide Hydrolysis1, 10, 100 nMDose-dependent enhancementIsolated Rat Pancreatic Acini[3]
Basal cAMP Content100 nMDecreaseIsolated Rat Pancreatic Acini[6]
Hepatocyte Viability (under hypoxia)1 µMSignificant reduction in cell deathIsolated Rat Hepatocytes[4]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies on ANP-(4-23)-amide in rats.

In Vivo Pancreatic Secretion Studies in Anesthetized Rats
  • Animal Model: Male Wistar rats are typically used. The animals are anesthetized, and cannulas are inserted into the pancreatic duct for the collection of pancreatic juice, the femoral vein for infusions, and the duodenum for bile diversion. The pylorus is ligated to prevent contamination of pancreatic juice with gastric secretions.[3]

  • Infusion Protocol: A baseline pancreatic secretion is established, after which a continuous intravenous infusion of ANP-(4-23)-amide at varying doses (e.g., 1, 10, and 20 µg·kg⁻¹·h⁻¹) is administered.[3]

  • Sample Collection and Analysis: Pancreatic juice is collected at regular intervals (e.g., every 20 minutes). The volume is measured, and the protein concentration is determined using standard methods, such as the Bradford assay.[3]

In Vitro Studies with Isolated Pancreatic Acini
  • Acinar Preparation: Pancreatic acini are isolated from rats by enzymatic digestion of the pancreas, typically using collagenase. The isolated acini are then purified and resuspended in an appropriate buffer.[3][5]

  • Amylase Secretion Assay: The acini are incubated at 37°C in the presence of various concentrations of ANP-(4-23)-amide. After incubation, the supernatant is collected to measure the amount of amylase released, and the total amylase content of the acini is also determined. The results are often expressed as a percentage of the total amylase content.[5]

  • Phosphoinositide Hydrolysis Measurement: To measure phosphoinositide turnover, isolated acini are pre-incubated with myo-[³H]inositol. They are then stimulated with ANP-(4-23)-amide. The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[5]

Studies on Isolated Rat Hepatocytes
  • Hepatocyte Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.

  • Hypoxia Induction: Isolated hepatocytes are subjected to hypoxia.

  • Treatment and Viability Assay: ANP-(4-23)-amide is added to the hepatocyte culture. Cell viability is assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[4]

  • Western Blot Analysis: To investigate signaling pathways, protein extracts from treated hepatocytes are subjected to Western blotting to detect the phosphorylation status of key signaling molecules like p38 MAPK.[4]

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with ANP-(4-23)-amide function.

ANP_4_23_amide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ANP-(4-23)-amide ANP-(4-23)-amide NPRC NPR-C ANP-(4-23)-amide->NPRC Binds Gi Gi-protein NPRC->Gi Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Gi->PLC Activates Gi->AC Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates p38 p38 MAPK PKC->p38 cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Secretion, Protection) cAMP->Response Modulates p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation p_p38->Response

Caption: Signaling pathway of ANP-(4-23)-amide via the NPR-C receptor.

Pancreatic_Secretion_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Pancreatic Duct, Femoral Vein, Duodenum Anesthesia->Cannulation Pylorus_Ligation Ligate Pylorus Cannulation->Pylorus_Ligation Baseline Establish Baseline Secretion Pylorus_Ligation->Baseline Infusion Infuse ANP-(4-23)-amide Baseline->Infusion Collection Collect Pancreatic Juice Infusion->Collection Measure_Volume Measure Juice Volume Collection->Measure_Volume Measure_Protein Determine Protein Concentration Collection->Measure_Protein Data_Comparison Compare with Baseline Measure_Volume->Data_Comparison Measure_Protein->Data_Comparison

Caption: Workflow for in vivo pancreatic secretion experiments.

Conclusion and Future Directions

ANP [Des18-22] 4-23 amide (rat) has proven to be an indispensable pharmacological tool for investigating the non-canonical signaling of natriuretic peptides through the NPR-C receptor. The evidence strongly supports a significant role for this receptor-ligand system in regulating exocrine gland function and providing cellular protection in rats. For drug development professionals, the NPR-C pathway presents a potential target for therapeutic intervention in conditions such as pancreatitis or ischemic tissue damage. Future research should focus on further delineating the downstream effectors of the NPR-C signaling cascade in different tissues and exploring the therapeutic potential of NPR-C agonists and antagonists in various rat disease models. A deeper understanding of the cross-talk between the NPR-C pathway and other signaling networks will be critical for the development of novel and targeted therapies.

References

Synthesis of Atrial Natriuretic Peptide Fragments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the chemical synthesis, purification, and characterization of Atrial Natriuretic Peptide (ANP) fragments. Detailed experimental protocols for the key techniques are presented, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, essential signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction to Atrial Natriuretic Peptide (ANP)

Atrial Natriuretic Peptide is a 28-amino acid peptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1] It plays a crucial role in regulating blood pressure, blood volume, and electrolyte homeostasis. ANP exerts its effects by binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates many of its physiological actions, including vasodilation, natriuresis, and diuresis.[2] The synthesis of ANP fragments is of significant interest for structure-activity relationship studies, the development of novel therapeutic agents with improved pharmacological profiles, and as tools to investigate the specific functions of different domains of the full-length peptide.

Chemical Synthesis of ANP Fragments

The synthesis of ANP fragments is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), although solution-phase methods are also employed, particularly for the synthesis of larger fragments or for specific research applications.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides, involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3][4] This approach simplifies the purification process as excess reagents and by-products can be removed by simple washing and filtration steps.[3] Two main SPPS chemistries are widely used: Fmoc/tBu and Boc/Bzl.

The Fmoc/tBu strategy is currently the most popular approach for SPPS. It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. The side chains of the amino acids are protected by acid-labile tert-butyl (tBu)-based protecting groups.

The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (Bzl)-based groups for permanent side-chain protection. The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF).[2]

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a homogenous solution. While it can be more labor-intensive and require purification of intermediates at each step, it is a valuable technique for large-scale synthesis and for the preparation of certain complex peptides that may be difficult to synthesize using SPPS.[5] This method often involves the condensation of protected peptide fragments to build the final sequence.[5]

Data Presentation: Synthesis Yield and Biological Activity

The successful synthesis of ANP fragments is evaluated by its yield and purity, while its biological relevance is determined by its activity in functional assays. The following tables summarize representative quantitative data for the synthesis and biological activity of ANP and its fragments.

Table 1: Representative Yield and Purity of Synthetic Peptides from Solid-Phase Peptide Synthesis

Peptide SequenceSynthesis ProtocolCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
Model Peptide 1Protocol A (Standard Fmoc)857564
Model Peptide 1Protocol B (Microwave-assisted)928074
Model Peptide 2Protocol A (Standard Fmoc)787055
Model Peptide 2Protocol B (Microwave-assisted)887869

Data adapted from a study on synthetic peptide yields and purity. The specific sequences of the model peptides were not detailed in the source material but are used here to illustrate the comparative data.[6]

Table 2: Comparative Biological Activity of ANP and its Analogs

PeptideReceptorEC50 (nM) for cGMP stimulationRelative Potency vs. ANP
ANPNPR-A~1-101
BNPNPR-A~10-100~0.1
CNPNPR-B~1-10N/A
MiniANPNPR-A>100<0.1
ANP-(7-28)NPR-A<1>1
ANP-(7-23)NPR-A>1000<0.01

EC50 values and relative potencies are approximate and can vary depending on the specific cell line and assay conditions. Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of ANP fragments.

Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry)

This protocol outlines the manual synthesis of a generic ANP fragment on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.[1]

  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

4. Capping (Optional):

  • If the coupling is incomplete (positive ninhydrin test), cap any unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.

  • Wash the resin with DMF.

5. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired ANP fragment sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[11]

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for peptide purification.[10]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30-60 minutes. The optimal gradient should be determined empirically for each peptide.[12]

  • Flow Rate: Typically 1 mL/min for an analytical column and scaled up for preparative columns.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Purification Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the filtered peptide sample onto the column.

  • Run the gradient and collect fractions corresponding to the major peaks.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.

Characterization of Synthetic ANP Fragments

1. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Dissolve a small amount of the purified peptide in a suitable solvent and analyze by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The observed mass should match the calculated theoretical mass of the desired ANP fragment.

2. Amino Acid Analysis (AAA):

  • Purpose: To determine the amino acid composition of the synthetic peptide and to quantify the peptide concentration.

  • Method: Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours. The individual amino acids are then separated and quantified by chromatography.

  • Expected Result: The relative ratios of the amino acids should correspond to the theoretical composition of the target ANP fragment.

Biological Activity Assay: cGMP Stimulation in Cultured Cells

1. Cell Culture:

  • Culture a suitable cell line known to express natriuretic peptide receptors (e.g., vascular smooth muscle cells, HEK293 cells overexpressing the receptor).

2. cGMP Assay Protocol:

  • Seed the cells in a multi-well plate and grow to near confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 10-15 minutes to prevent cGMP degradation.

  • Treat the cells with varying concentrations of the synthetic ANP fragment or full-length ANP (as a positive control) for a defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the reaction by lysing the cells with an acidic solution (e.g., 0.1 M HCl) and heating to inactivate enzymes.

  • Centrifuge the cell lysates to remove debris.

  • Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

3. Data Analysis:

  • Plot the cGMP concentration as a function of the peptide concentration.

  • Determine the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.

Mandatory Visualizations

ANP Signaling Pathway

ANP_Signaling_Pathway cluster_gtp ANP ANP Fragment NPR_A Natriuretic Peptide Receptor-A (NPR-A) ANP->NPR_A GC Guanylyl Cyclase (intracellular domain) NPR_A->GC activates cGMP cGMP GC->cGMP catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates VASP VASP Phosphorylation PKG->VASP Natriuresis Natriuresis & Diuresis PKG->Natriuresis Relaxation Smooth Muscle Relaxation VASP->Relaxation

Caption: ANP Signaling Pathway.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Incomplete last_aa Last Amino Acid? kaiser->last_aa Complete last_aa->deprotection No cleavage Cleavage from Resin (TFA Cocktail) last_aa->cleavage Yes purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: SPPS Workflow.

References

In-Depth Technical Guide: ANP [Des18-22] 4-23 amide (rat) Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor selectivity profile of the rat atrial natriuretic peptide (ANP) fragment, ANP [Des18-22] 4-23 amide. This document details its binding affinity and functional activity at the three natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C), supported by experimental methodologies and visual representations of key pathways and workflows.

Core Concept: Receptor Selectivity of ANP [Des18-22] 4-23 amide

ANP [Des18-22] 4-23 amide, a synthetic analog of the endogenous atrial natriuretic peptide, is characterized by its high selectivity as an agonist for the natriuretic peptide receptor-C (NPR-C).[1][2][3] This selectivity is attributed to the deletion of a five-amino-acid sequence from the central ring structure of ANP. Unlike the guanylyl cyclase-coupled receptors NPR-A and NPR-B, NPR-C lacks an intracellular guanylyl cyclase domain and primarily signals through G-protein-coupled pathways.[4][5] The selective activation of NPR-C by ANP [Des18-22] 4-23 amide makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype.

Data Presentation: Quantitative Analysis of Receptor Interaction

The following tables summarize the binding affinities and functional potencies of ANP [Des18-22] 4-23 amide at the three rat natriuretic peptide receptors.

Table 1: Binding Affinity of ANP [Des18-22] 4-23 amide for Rat Natriuretic Peptide Receptors

Receptor SubtypeLigandKd (nM)Tissue/Cell TypeReference
NPR-CANP [Des18-22] 4-23 amide0.479 ± 0.062Rat Platelets[6]

Kd (Dissociation Constant): A measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

Table 2: Functional Activity of ANP [Des18-22] 4-23 amide at Rat Natriuretic Peptide Receptors

Receptor SubtypeFunctional AssayEffect of ANP [Des18-22] 4-23 amideEC50/IC50Reference
NPR-AGuanylyl Cyclase ActivationNo significant stimulationNot applicable[1]
NPR-BGuanylyl Cyclase ActivationNo significant stimulationNot reported[1]
NPR-CAdenylyl Cyclase InhibitionInhibition of forskolin-stimulated cAMP accumulationNot explicitly reported for rat, but effective at nanomolar concentrations in other systems[4]
NPR-CPhospholipase C ActivationStimulation of phosphoinositide hydrolysisNot explicitly reported for rat[4]

EC50 (Half maximal effective concentration) / IC50 (Half maximal inhibitory concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for radioligand binding and guanylyl cyclase activity assays.

Protocol 1: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity of ANP [Des18-22] 4-23 amide for natriuretic peptide receptors in rat tissue.

1. Membrane Preparation:

  • Euthanize adult male Wistar rats and excise the target tissue (e.g., lung, kidney, brain).

  • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes (typically 20-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., 125I-ANP for NPR-A and NPR-C, or 125I-CNP for NPR-B and NPR-C), and increasing concentrations of the unlabeled competitor, ANP [Des18-22] 4-23 amide.

  • To determine non-specific binding, include wells containing the radioligand and a high concentration of an appropriate unlabeled ligand (e.g., 1 µM unlabeled ANP).

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Analyze the resulting competition curve using a non-linear regression analysis to determine the IC50 value.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Guanylyl Cyclase Activity Assay

This protocol describes the measurement of cGMP production in response to receptor activation in rat tissue membranes.

1. Membrane Preparation:

  • Prepare tissue membranes as described in Protocol 1.

2. Guanylyl Cyclase Assay:

  • Pre-incubate the membranes (typically 50-100 µg of protein) in an assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine, IBMX) to prevent cGMP degradation.

  • Initiate the reaction by adding a reaction mixture containing GTP (the substrate for guanylyl cyclase), MgCl2 or MnCl2 (as cofactors), and the desired concentration of ANP [Des18-22] 4-23 amide.

  • Include a basal control (no agonist) and a positive control (e.g., a known NPR-A or NPR-B agonist like ANP or CNP, respectively).

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-15 minutes).

  • Terminate the reaction by adding a stop solution (e.g., ice-cold 50 mM sodium acetate, pH 4.0) and boiling for 3-5 minutes.

  • Centrifuge the samples to pellet the protein.

3. cGMP Quantification:

  • Measure the concentration of cGMP in the supernatant using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Express the cGMP produced as pmol/mg protein/min.

  • Plot the cGMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways activated by natriuretic peptide receptors.

NPR-A and NPR-B Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP_BNP ANP / BNP NPRA NPR-A ANP_BNP->NPRA Binds CNP CNP NPRB NPR-B CNP->NPRB Binds GTP GTP NPRA->GTP Activates Guanylyl Cyclase Domain NPRB->GTP Activates Guanylyl Cyclase Domain cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects_A Physiological Effects (e.g., Vasodilation, Natriuresis) PKG->Physiological_Effects_A Leads to

Caption: Signaling cascade of NPR-A and NPR-B receptors.

NPR-C Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP_4_23 ANP [Des18-22] 4-23 amide NPRC NPR-C ANP_4_23->NPRC Binds Gi Gαi NPRC->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (βγ subunits) ATP ATP AC->ATP PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP ATP->cAMP Conversion Blocked Physiological_Effects_C Physiological Effects cAMP->Physiological_Effects_C IP3_DAG ↑ IP3 + DAG PIP2->IP3_DAG Hydrolyzes to IP3_DAG->Physiological_Effects_C

Caption: Signaling mechanisms of the NPR-C receptor.

Experimental Workflow

The following diagram outlines the general workflow for a radioligand competition binding assay.

Radioligand Binding Assay Workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep binding_reaction Set up Binding Reaction: - Membranes - Radioligand - Competitor (ANP [4-23] amide) tissue_prep->binding_reaction incubation Incubate to Reach Equilibrium binding_reaction->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Gamma Counting) washing->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

References

An In-depth Technical Guide on the Discovery and History of C-Type Natriuretic Peptide (CNP) Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-type natriuretic peptide (CNP) and its associated fragments are key players in a wide range of physiological processes, extending from cardiovascular homeostasis to bone growth. This technical guide provides a comprehensive overview of the discovery, history, and core experimental findings related to these significant biomolecules. It is designed to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways.

Discovery and Historical Perspective

The journey to understanding C-type natriuretic peptide fragments began with the broader discovery of the natriuretic peptide system. Atrial Natriuretic Peptide (ANP) was the first member of this family to be isolated from cardiac atria in the early 1980s, followed by the discovery of Brain Natriuretic Peptide (BNP).

In 1990, C-type natriuretic peptide (CNP) was first isolated from the porcine brain, marking a significant expansion of the natriuretic peptide family.[1] Subsequent research led to the cloning of the human gene for CNP, revealing that it encodes a 126-amino acid precursor, prepro-CNP.[2] This precursor undergoes proteolytic processing to generate biologically active fragments.

The two major processed forms identified are a 53-amino acid peptide (CNP-53) and a 22-amino acid peptide (CNP-22).[2][3] While CNP-53 is the predominant form found in various tissues, CNP-22 is the major circulating form in plasma.[3] The discovery of these fragments and their distinct distribution patterns hinted at their diverse physiological roles, sparking further investigation into their biological activities and therapeutic potential.

Biosynthesis of CNP Fragments

The generation of active CNP fragments is a multi-step process involving enzymatic cleavage of the precursor protein, proCNP.[1][4]

Biosynthesis_of_CNP_Fragments cluster_synthesis Biosynthesis Pathway proCNP proCNP (103 amino acids) CNP-53 CNP-53 (53 amino acids) CNP-22 CNP-22 (22 amino acids) NT-proCNP N-terminal pro-CNP (NT-proCNP)

Initially, the 103-amino acid proCNP is cleaved by the endoprotease furin to yield the N-terminal fragment, NT-proCNP, and the biologically active CNP-53.[1][4] CNP-53 can then be further processed by an as-yet-unidentified protease to form the smaller, yet equally potent, CNP-22.[1] Both CNP-53 and CNP-22 are considered biologically active.[1]

Quantitative Analysis of Biological Activity

The biological effects of CNP fragments are primarily mediated through their interaction with natriuretic peptide receptors, particularly the B-type receptor (NPR-B). The binding of these fragments to NPR-B activates its intrinsic guanylyl cyclase activity, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger. The potency and efficacy of different CNP fragments have been quantified in various studies.

FragmentCell Line/TissueAssay TypeParameterValueReference
CNP-22Mouse AstrocytesCompetitive BindingIC5032 pM[5]
CNP-53Mouse AstrocytesCompetitive BindingIC5037 pM[5]
CNP-22Mouse AstrocytescGMP ProductionEC5032 nM[5]
CNP-53Mouse AstrocytescGMP ProductionEC5032 nM[5]
CNP-(1-22)Rat GlomeruliBinding AffinityKd~10⁻⁹ M (high affinity site)[6]
CNP-(1-22)Rat GlomeruliBinding AffinityKd~10⁻⁵ M (low affinity site)[6]

IC50: Half-maximal inhibitory concentration in competitive binding assays against a labeled CNP ligand. EC50: Half-maximal effective concentration for stimulating cGMP production. Kd: Dissociation constant, a measure of binding affinity.

Signaling Pathway of CNP Fragments

The canonical signaling pathway for CNP fragments involves their binding to the NPR-B receptor, which triggers a cascade of intracellular events.

CNP_Signaling_Pathway

Upon binding of a CNP fragment, the NPR-B receptor undergoes a conformational change that activates its intracellular guanylyl cyclase domain.[4] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to diverse cellular responses such as vasodilation, inhibition of cardiac hypertrophy, and stimulation of endochondral bone growth.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CNP Fragments

The chemical synthesis of CNP fragments is typically achieved using Fmoc-based solid-phase peptide synthesis.[7][8]

SPPS_Workflow

Protocol Outline:

  • Resin Preparation: A suitable solid support, such as 2-chlorotrityl resin, is used to anchor the C-terminal amino acid of the desired CNP fragment.[7]

  • Amino Acid Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent (e.g., HBTU/HOBt).[8]

  • Fmoc Deprotection: After each coupling step, the N-terminal Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like NMP or DMF.[8]

  • Chain Elongation: The coupling and deprotection steps are repeated until the full peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[8]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Radioligand Binding Assay

To determine the binding affinity of CNP fragments to their receptors, competitive radioligand binding assays are commonly employed.[11][12]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., NPR-B) are prepared from cultured cells or tissues.[11]

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled CNP analog (e.g., ¹²⁵I-CNP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled CNP fragment being tested.[12]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[11]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the unlabeled fragment that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Measurement of cGMP Accumulation

The functional activity of CNP fragments is often assessed by measuring their ability to stimulate the production of intracellular cGMP.[5][13]

Protocol Outline:

  • Cell Culture: Cells expressing the NPR-B receptor are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of the CNP fragment of interest for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cGMP.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including cGMP.

  • cGMP Quantification: The concentration of cGMP in the cell lysate is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value (the concentration of the fragment that produces 50% of the maximal cGMP response) can be determined.

Conclusion

The discovery of C-type natriuretic peptide and its fragments, CNP-22 and CNP-53, has opened up new avenues for understanding and potentially treating a variety of diseases. Their distinct roles in cardiovascular regulation and skeletal development, mediated through the NPR-B/cGMP signaling pathway, make them attractive targets for therapeutic intervention. This guide has provided a detailed overview of their history, biological activity, and the experimental methodologies used to study them, offering a valuable resource for the scientific community. Further research into the precise mechanisms of action and the development of stable, potent analogs of these fragments holds significant promise for future drug development.

References

ANP [Des18-22] 4-23 Amide (rat) CAS 111863-73-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the rat atrial natriuretic peptide (ANP) fragment, ANP [Des18-22] 4-23 amide (CAS Number: 111863-73-1). This synthetic peptide, a selective agonist for the natriuretic peptide receptor-C (NPR-C), is a critical tool for investigating the physiological and pathophysiological roles of this unique receptor. This document consolidates key findings on its mechanism of action, signaling pathways, and biological activities in various tissues, supported by quantitative data and detailed experimental protocols. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its function and application in research.

Introduction

ANP [Des18-22] 4-23 amide (rat), also commonly referred to as cANP(4-23), is a truncated and modified analog of the endogenous rat atrial natriuretic peptide. Its structure is specifically designed to confer high selectivity for the natriuretic peptide receptor-C (NPR-C), also known as the "clearance" receptor. While initially characterized by its role in the clearance of circulating natriuretic peptides, NPR-C is now recognized as a signaling receptor in its own right, mediating a variety of cellular responses. ANP [Des18-22] 4-23 amide (rat) serves as an invaluable pharmacological tool to elucidate these non-canonical signaling pathways and their physiological consequences.

Physicochemical Properties

ANP [Des18-22] 4-23 amide (rat) is a polypeptide with specific structural characteristics that determine its biological activity.

PropertyValue
CAS Number 111863-73-1
Molecular Formula C₆₄H₁₀₇N₂₅O₁₉S₂
Molecular Weight 1594.82 g/mol
Sequence Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys-NH₂ (Disulfide bridge: Cys4-Cys15)
Appearance White to off-white lyophilized powder
Purity Typically ≥95% as determined by HPLC
Solubility Soluble in water and DMSO
Storage Store at -20°C or below in a desiccated environment.

Mechanism of Action and Signaling Pathways

ANP [Des18-22] 4-23 amide (rat) exerts its biological effects by selectively binding to and activating NPR-C. Unlike NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity and signal through cGMP production, NPR-C is coupled to various other signaling cascades, primarily through pertussis toxin-sensitive inhibitory G-proteins (Gαi).

Inhibition of Adenylyl Cyclase

In several cell types, including vascular smooth muscle cells (VSMCs) and submandibular gland cells, activation of NPR-C by ANP [Des18-22] 4-23 amide (rat) leads to the inhibition of adenylyl cyclase activity.[1][2][3] This results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes.

cluster_membrane Cell Membrane ANP ANP [Des18-22] 4-23 amide NPRC NPR-C ANP->NPRC Gi Gαi NPRC->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Effects Downstream Effects cAMP->Downstream Effects

NPR-C mediated inhibition of adenylyl cyclase.
Activation of Phospholipase C

In tissues such as pancreatic acini, hepatocytes, and submandibular glands, NPR-C activation by this peptide stimulates the Phospholipase C (PLC) pathway.[1][3][4][5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

cluster_membrane Cell Membrane ANP ANP [Des18-22] 4-23 amide NPRC NPR-C ANP->NPRC Gi Gαi NPRC->Gi Activates PLC Phospholipase C Gi->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

NPR-C mediated activation of Phospholipase C.
Activation of Nitric Oxide Synthase

In the atria, kidney, and aorta of rats, ANP [Des18-22] 4-23 amide has been shown to activate nitric oxide synthase (NOS). This effect is mediated through NPR-C and a Gαi-protein-dependent pathway that involves an influx of extracellular calcium.

Biological Activities and Quantitative Data

The selective activation of NPR-C by ANP [Des18-22] 4-23 amide (rat) has been demonstrated to elicit a range of biological responses in different tissues.

Tissue/Cell TypeBiological EffectQuantitative DataReference
Rat Pancreatic Acini Stimulation of exocrine pancreatic secretionDose-dependent increase in pancreatic flow with infusions of 1, 10, and 20 µg/kg/h.[4]
Rat Submandibular Gland Potentiation of agonist-evoked salivary secretion100 nM enhanced phosphoinositide turnover.[1][3]
Rat Aortic Smooth Muscle Cells (A10) Inhibition of adenylyl cyclase activityConcentration-dependent inhibition with an apparent Kᵢ of ~5 nM.[2]
Rat Aortic Smooth Muscle Cells (from SHR) Attenuation of oxidative stressDecreased enhanced expression of Gαi proteins, superoxide production, and NADPH oxidase activity.[6]
Rat Hepatocytes Protection against hypoxic injuryMimicked the protective effects of ANF.[5]
Rat Kidney, Aorta, Atria Activation of Nitric Oxide Synthase (NOS)Increased NOS activity in all tissues studied.
Rat Renal Microvasculature Devoid of vascular effectsNo significant change in vessel diameter at concentrations of 10⁻⁹ to 10⁻⁷ M.[7]

Pharmacokinetics and Metabolism

Direct pharmacokinetic studies on ANP [Des18-22] 4-23 amide (rat) are limited. Its primary utility in pharmacokinetic studies has been to investigate the role of NPR-C in the clearance of other natriuretic peptides.

  • Modulation of ANP Pharmacokinetics: By blocking NPR-C, ANP [Des18-22] 4-23 amide (rat) significantly increases the plasma concentration and prolongs the half-life of endogenous ANP.

  • Natriuretic Peptide Clearance: Natriuretic peptides, including ANP, have a very short half-life in circulation (0.5 to 4 minutes in rats). This rapid clearance is mediated by two primary mechanisms: enzymatic degradation by neutral endopeptidase (NEP) and receptor-mediated internalization and degradation via NPR-C.

Experimental Protocols

In Vivo Assessment of Pancreatic Secretion in Rats

This protocol describes the methodology used to evaluate the effect of ANP [Des18-22] 4-23 amide (rat) on pancreatic secretion in anesthetized rats.[4]

cluster_protocol In Vivo Pancreatic Secretion Protocol AnimalPrep Animal Preparation (Sprague-Dawley Rat, Anesthetized) Cannulation Surgical Cannulation (Pancreatic Duct, Jugular Vein) AnimalPrep->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Infusion Infusion of ANP [Des18-22] 4-23 amide (via Jugular Vein) Baseline->Infusion Collection Pancreatic Juice Collection (Timed Intervals) Infusion->Collection Analysis Analysis of Pancreatic Juice (Flow Rate, Protein Content) Collection->Analysis

Workflow for in vivo pancreatic secretion assay.
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are fasted overnight with free access to water.

  • Anesthesia and Surgery: Rats are anesthetized, and the pancreatic duct is cannulated for the collection of pancreatic juice. The jugular vein is cannulated for the infusion of the test substance.

  • Experimental Procedure: Following a stabilization period, baseline pancreatic secretions are collected. ANP [Des18-22] 4-23 amide (rat) is then infused intravenously at varying doses (e.g., 1, 10, and 20 µg/kg/h).

  • Sample Collection and Analysis: Pancreatic juice is collected at regular intervals, and the volume (flow rate) and protein concentration are measured.

In Vitro Phosphoinositide Hydrolysis Assay in Pancreatic Acini

This protocol outlines the steps to measure the effect of ANP [Des18-22] 4-23 amide (rat) on PLC activity in isolated rat pancreatic acini.[4]

  • Isolation of Pancreatic Acini: Pancreatic acini are isolated from male Sprague-Dawley rats by collagenase digestion.

  • Labeling: The isolated acini are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Stimulation: The labeled acini are then incubated with various concentrations of ANP [Des18-22] 4-23 amide (rat).

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. Anion-exchange chromatography is used to separate the different inositol phosphate species (IP₁, IP₂, IP₃).

  • Quantification: The radioactivity of each fraction is determined by liquid scintillation counting to quantify the extent of phosphoinositide hydrolysis.

Adenylyl Cyclase Activity Assay in VSMC Membranes

This protocol details the measurement of adenylyl cyclase activity in response to ANP [Des18-22] 4-23 amide (rat) in membranes isolated from A10 vascular smooth muscle cells.[2]

  • Cell Culture and Membrane Preparation: A10 cells are cultured to confluence. The cells are then harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

  • Adenylyl Cyclase Assay: The membrane preparation is incubated in a reaction mixture containing [α-³²P]ATP, an ATP-regenerating system, and other necessary cofactors. The reaction is initiated in the presence or absence of varying concentrations of ANP [Des18-22] 4-23 amide (rat).

  • Separation of [³²P]cAMP: The reaction is terminated, and the newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina.

  • Quantification: The radioactivity of the eluted [³²P]cAMP is measured by liquid scintillation counting to determine the adenylyl cyclase activity.

Conclusion

ANP [Des18-22] 4-23 amide (rat) is a potent and selective agonist of the natriuretic peptide receptor-C. Its ability to activate NPR-C-mediated signaling pathways, which are distinct from the classical cGMP-generating pathways of NPR-A and NPR-B, makes it an indispensable tool in cardiovascular, renal, and gastrointestinal research. This technical guide has summarized the current understanding of its physicochemical properties, mechanisms of action, and diverse biological activities. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the NPR-C signaling cascade. Further investigation into the in vivo pharmacokinetics and tissue-specific effects of this peptide will continue to expand our knowledge of its physiological and pharmacological roles.

References

The Biological Activity of Truncated Atrial Natriuretic Peptide (ANP) Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrial Natriuretic Peptide (ANP) is a key cardiac hormone involved in the regulation of cardiovascular homeostasis. Its diverse physiological effects, including vasodilation, natriuresis, and diuresis, are primarily mediated through the activation of the natriuretic peptide receptor-A (NPR-A) and the subsequent production of the second messenger cyclic guanosine monophosphate (cGMP). The structure-activity relationship of ANP has been a subject of intense investigation, with a particular focus on truncated analogs to identify the minimal structural requirements for biological activity and to develop peptides with modified properties. This technical guide provides an in-depth overview of the biological activity of truncated ANP peptides, presenting quantitative data on their receptor binding and cGMP-stimulating activities. Detailed experimental protocols for key assays and visualizations of the core signaling pathways and experimental workflows are also included to support researchers in this field.

Introduction

Atrial Natriuretic Peptide (ANP) is a 28-amino acid peptide hormone predominantly synthesized and secreted by cardiac atrial myocytes in response to atrial stretch. It plays a crucial role in maintaining blood pressure and volume homeostasis by exerting potent diuretic, natriuretic, and vasodilatory effects. These actions are initiated by the binding of ANP to the guanylyl cyclase-A receptor (also known as natriuretic peptide receptor-A or NPR-A), which leads to the intracellular accumulation of cyclic guanosine monophosphate (cGMP).[1] The mature, biologically active form of human ANP is derived from a larger precursor, pro-ANP.[2][3]

The structure of ANP is characterized by a 17-amino acid ring formed by a disulfide bond between two cysteine residues, flanked by N-terminal and C-terminal tails.[1] Structure-activity relationship studies have revealed that both the ring structure and the terminal extensions are important for its biological functions.[4] Truncation of amino acids from either the N-terminus or the C-terminus can significantly impact the peptide's ability to bind to its receptor and stimulate cGMP production.[5] Understanding the biological consequences of these truncations is critical for the design of novel ANP analogs with potentially enhanced therapeutic properties, such as increased stability, receptor selectivity, or specific biological activities.

This guide summarizes the key findings on the biological activity of truncated ANP peptides, provides detailed methodologies for their evaluation, and visualizes the underlying molecular and experimental frameworks.

ANP Signaling Pathway

The biological effects of ANP are primarily mediated through the NPR-A receptor, a transmembrane protein with intrinsic guanylyl cyclase activity. The binding of ANP to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[1][6] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream target proteins, resulting in a cascade of cellular responses including smooth muscle relaxation (vasodilation) and regulation of ion channels in the kidney (natriuresis and diuresis).[7]

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP Truncated ANP Peptide NPRA NPR-A Receptor ANP->NPRA cGMP cGMP NPRA->cGMP Guanylyl Cyclase Activity GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Phospho Phosphorylation of Target Proteins PKG->Phospho Catalysis Response Biological Responses (Vasodilation, Natriuresis) Phospho->Response

ANP Signaling Pathway

Biological Activity of Truncated ANP Peptides: Quantitative Data

The biological activity of truncated ANP peptides is typically assessed by their ability to bind to the NPR-A receptor and to stimulate the production of cGMP in target cells, such as vascular smooth muscle cells or kidney cells. The following tables summarize quantitative data from various studies, providing a comparative overview of the effects of N-terminal and C-terminal truncations.

Table 1: Receptor Binding Affinity of Truncated ANP Peptides

Peptide/AnalogDescriptionCell Type/TissueAssay TypeBinding Affinity (Kd, Ki, or IC50)Reference
α-hANP (1-28)Full-length human ANPBovine Aortic Smooth Muscle CellsRadioligand BindingIC50: ~1 nM[5]
ANP (5-28)N-terminal truncationBovine Aortic Smooth Muscle CellsRadioligand BindingIC50: ~1.2 nM[5]
ANP (7-28)N-terminal truncationBovine Aortic Smooth Muscle CellsRadioligand BindingIC50: ~1.5 nM[5]
ANP (5-27)N- & C-terminal truncationBovine Aortic Smooth Muscle CellsRadioligand BindingIC50: ~2.5 nM[5]
ANP (5-25)N- & C-terminal truncationBovine Aortic Smooth Muscle CellsRadioligand BindingIC50: ~5 nM[5]
A71915Antagonist analogHuman Neuroblastoma NB-OK-1Radioligand BindingpKi: 9.18[8]

Note: IC50 is the concentration of a ligand that displaces 50% of the specific binding of a radioligand. Ki is the inhibition constant for a ligand, representing its affinity for a receptor. Kd is the equilibrium dissociation constant. Lower values indicate higher affinity.

Table 2: cGMP Stimulation by Truncated ANP Peptides

Peptide/AnalogDescriptionCell TypecGMP Stimulation (EC50 or Fold Increase)Reference
α-hANP (1-28)Full-length human ANPBovine Aortic Smooth Muscle CellsEC50: ~1 nM[5]
ANP (5-28)N-terminal truncationBovine Aortic Smooth Muscle Cells100-fold less active than α-hANP[5]
ANP (7-28)N-terminal truncationBovine Aortic Smooth Muscle Cells300-fold less active than α-hANP[5]
ANP (5-27)N- & C-terminal truncationBovine Aortic Smooth Muscle Cells1000-fold less active than α-hANP[5]
ANP (5-25)N- & C-terminal truncationBovine Aortic Smooth Muscle Cells>1000-fold less active than α-hANP[5]
ANPFull-length ANPRat Submandibular Gland CellsEC50: ~1.7 x 10-8 M[9]

Note: EC50 is the concentration of a ligand that induces a response halfway between the baseline and maximum.

Studies have consistently shown that deletion of amino acids from the carboxyl terminus has a more detrimental effect on the stimulation of cGMP accumulation than deletions from the amino terminus.[5] For instance, analogs lacking the C-terminal phenylalanyl-arginyl-tyrosine tripeptide are significantly less potent in stimulating cGMP production.[5] Interestingly, these C-terminally truncated peptides often retain a relatively high affinity for the receptor, suggesting a dissociation between receptor binding and activation.[5]

Experimental Protocols

Accurate assessment of the biological activity of truncated ANP peptides relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the two most common assays: the radioligand binding assay and the cGMP accumulation assay.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a truncated ANP peptide to compete with a radiolabeled ANP for binding to the NPR-A receptor.

Materials:

  • Cell membranes or whole cells expressing NPR-A (e.g., bovine aortic smooth muscle cells, human astrocytoma cells).[5][10]

  • Radiolabeled ANP (e.g., 125I-ANP).

  • Unlabeled truncated ANP peptides (competitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).[11]

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation (if using membranes): Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).[3]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 10-50 µg of protein) or whole cells.

    • A fixed concentration of radiolabeled ANP (usually at a concentration close to its Kd).

    • Varying concentrations of the unlabeled truncated ANP peptide.

    • Binding buffer to reach the final assay volume.

    • Include wells for total binding (radiolabeled ANP only) and non-specific binding (radiolabeled ANP in the presence of a high concentration of unlabeled full-length ANP).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3][12]

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes or Whole Cells incubate Incubate Membranes/Cells with Radioligand and Competitor prep_membranes->incubate prep_ligands Prepare Radiolabeled ANP and Truncated Peptides prep_ligands->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate wash Wash Filters separate->wash count Measure Radioactivity wash->count analyze Calculate Specific Binding and Determine IC50/Ki count->analyze

Radioligand Binding Assay Workflow

cGMP Accumulation Assay

This assay measures the ability of a truncated ANP peptide to stimulate the production of intracellular cGMP.

Materials:

  • Cultured cells responsive to ANP (e.g., vascular smooth muscle cells, HEK293 cells overexpressing NPR-A).[14][15]

  • Truncated ANP peptides.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.[15]

  • Cell lysis buffer (e.g., 0.1 M HCl or ethanol).

  • cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to near confluence.

  • Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cGMP breakdown.[15]

  • Stimulation: Add varying concentrations of the truncated ANP peptide to the cells and incubate for a specific time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (no peptide).

  • Lysis: Terminate the stimulation by removing the medium and lysing the cells with a suitable lysis buffer (e.g., ice-cold 0.1 M HCl).

  • cGMP Quantification: Collect the cell lysates and measure the cGMP concentration using a commercially available EIA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the cGMP levels to the protein concentration of the cell lysate. Plot the cGMP concentration against the logarithm of the peptide concentration. Determine the EC50 value from the resulting dose-response curve.

Structure-Activity Relationships: A Logical Overview

The accumulated data on truncated ANP peptides allows for the deduction of key structure-activity relationships. These relationships are crucial for guiding the design of new ANP analogs with desired pharmacological profiles.

SAR_ANP cluster_structure Structural Modification cluster_activity Biological Activity full_length Full-Length ANP (1-28) binding Receptor Binding Affinity full_length->binding High cgmp cGMP Stimulation full_length->cgmp High in_vivo In Vivo Effects (Natriuresis/Diuresis) full_length->in_vivo Potent n_trunc N-Terminal Truncation n_trunc->binding Slightly Reduced n_trunc->cgmp Moderately Reduced n_trunc->in_vivo Reduced c_trunc C-Terminal Truncation c_trunc->binding Slightly Reduced c_trunc->cgmp Greatly Reduced c_trunc->in_vivo Greatly Reduced ring_mod Ring Structure Modification ring_mod->binding Variable ring_mod->cgmp Variable ring_mod->in_vivo Variable

Structure-Activity Relationships of ANP

Conclusion

The biological activity of truncated ANP peptides is a complex interplay between their primary sequence, three-dimensional structure, and interaction with the NPR-A receptor. While the 17-amino acid ring is essential for activity, both the N- and C-terminal tails play significant roles in modulating receptor binding and, more critically, receptor activation and subsequent cGMP signaling. C-terminal truncations, in particular, lead to a dramatic loss of cGMP-stimulating activity, often without a proportional decrease in receptor binding affinity. This suggests that the C-terminus is crucial for inducing the conformational change in the receptor required for guanylyl cyclase activation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the design and evaluation of novel ANP-based therapeutics. Future research may focus on developing truncated analogs with enhanced stability and tailored biological activities, potentially leading to new treatments for cardiovascular and renal diseases.

References

Methodological & Application

Application Notes and Protocols: In Vivo Studies of ANP [Des18-22] 4-23 Amide (Rat) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANP [Des18-22] 4-23 amide (rat), also commonly referred to as C-ANP(4-23), is a synthetic, ring-deleted analog of the rat atrial natriuretic peptide (ANP). It is a highly selective agonist for the natriuretic peptide receptor-C (NPR-C).[1] Unlike the canonical natriuretic peptide receptors NPR-A and NPR-B, which are linked to guanylyl cyclase and cGMP production, NPR-C is primarily coupled to adenylyl cyclase inhibition via inhibitory G-proteins (Gi).[2] This distinct signaling pathway makes C-ANP(4-23) a valuable tool for investigating the physiological and pathophysiological roles of NPR-C in various systems. These notes provide a summary of key in vivo findings in rats and detailed protocols for replicating and extending this research.

In Vivo Applications and Key Findings in Rats

In vivo studies in rats have primarily focused on the cardiovascular, renal, and gastrointestinal systems, revealing the multifaceted roles of the NPR-C receptor.

Cardiovascular System

C-ANP(4-23) has demonstrated significant therapeutic potential in the context of hypertension. In studies utilizing spontaneously hypertensive rats (SHRs), a well-established model of human essential hypertension, C-ANP(4-23) administration has been shown to attenuate the development of high blood pressure.

Key Quantitative Data:

Animal ModelTreatment ProtocolDoseKey FindingsReference
Prehypertensive SHRsIntraperitoneal injection2 nmol/kg body weightBlood pressure decreased by ~20 mm Hg after 8 weeks of treatment.[1][3]
Prehypertensive SHRsIntraperitoneal injection10 nmol/kg body weightBlood pressure decreased by ~50 mm Hg after 8 weeks of treatment.[1][3]
Adult SHRs2-week treatmentNot specifiedAttenuated high blood pressure and heart rate; restored impaired vasorelaxation.[1]
Wistar-Kyoto (WKY) ratsIntraperitoneal injection2 or 10 nmol/kg body weightNo significant effect on blood pressure.[1][3]
Dahl Salt-Sensitive (DS) ratsHigh-salt diet + Intraperitoneal injectionNot specifiedSignificantly decreased systolic blood pressure and improved renal function parameters.[4]

The anti-hypertensive effects of C-ANP(4-23) are not due to direct vasodilation but are attributed to its ability to inhibit the enhanced expression of Giα proteins and reduce nitroxidative stress.[1][3] Treatment with C-ANP(4-23) in SHRs has been shown to attenuate elevated levels of superoxide anion, peroxynitrite, and NADPH oxidase activity.[1][3]

Renal System

Interestingly, while ANP itself has pronounced effects on renal vasculature, the selective NPR-C agonist C-ANP(4-23) was found to be devoid of direct vascular effects in the isolated perfused rat kidney.[5][6] This suggests that the renal vascular responses to ANP are mediated through NPR-A, not NPR-C.[6] However, in intact anesthetized rats, C-ANP(4-23) was observed to increase sodium excretion.[5] This effect is thought to be indirect, resulting from C-ANP(4-23) blocking the clearance of endogenous, biologically active ANP, thereby increasing its plasma levels.[5][7]

Gastrointestinal System

C-ANP(4-23) has been shown to influence exocrine secretions in the pancreas and biliary system, indicating a role for NPR-C in regulating gastrointestinal function.

  • Pancreatic Secretion: In anesthetized rats, C-ANP(4-23) mimicked the effects of ANF, dose-dependently increasing the secretion of pancreatic fluid and proteins.[8] This effect is mediated by NPR-C receptors coupled to the phosphoinositide pathway.[8]

  • Bile Secretion: The selective NPR-C agonist C-ANP-(4-23) amide was found to diminish bile flow.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of C-ANP(4-23) and a general workflow for in vivo studies in rats.

ANP_Signaling_Pathway cluster_cell Target Cell (e.g., Vascular Smooth Muscle Cell) C-ANP(4-23) C-ANP(4-23) NPR-C NPR-C C-ANP(4-23)->NPR-C Binds Gi_protein Gi Protein (α, βγ subunits) NPR-C->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits (via Gαi) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Physiological Response (e.g., Attenuation of Hypertension, Inhibition of Proliferation) cAMP->Downstream_Effects Leads to

Caption: Signaling pathway of C-ANP(4-23) via the NPR-C receptor.

In_Vivo_Rat_Study_Workflow Animal_Model Select Animal Model (e.g., SHR, WKY, Sprague-Dawley rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurement Baseline Measurements (Blood Pressure, Heart Rate, etc.) Acclimatization->Baseline_Measurement Grouping Randomize into Control and Treatment Groups Baseline_Measurement->Grouping Treatment Administer C-ANP(4-23) or Vehicle (e.g., Intraperitoneal Injection) Grouping->Treatment Monitoring Monitor Physiological Parameters (e.g., Telemetry for BP) Treatment->Monitoring Sample_Collection Tissue and Blood Sample Collection (e.g., Heart, Aorta, Kidney, Pancreas) Monitoring->Sample_Collection Biochemical_Analysis Biochemical and Molecular Analysis (e.g., Western Blot, ELISA, Histology) Sample_Collection->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

Caption: General workflow for in vivo studies of C-ANP(4-23) in rats.

Detailed Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

Objective: To determine the effect of chronic C-ANP(4-23) administration on the development of hypertension in SHRs.

Materials:

  • Male prehypertensive (e.g., 4-6 weeks old) Spontaneously Hypertensive Rats (SHRs) and age-matched Wistar-Kyoto (WKY) rats (as normotensive controls).

  • ANP [Des18-22] 4-23 amide (rat) (C-ANP(4-23)).

  • Sterile saline solution (0.9% NaCl).

  • Blood pressure monitoring system (e.g., tail-cuff method or radiotelemetry).

  • Standard laboratory equipment for animal handling and injections.

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (12:12-h light-dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure and heart rate for all rats.

  • Grouping: Randomly divide the SHRs and WKY rats into treatment and vehicle control groups.

  • Drug Preparation: Dissolve C-ANP(4-23) in sterile saline to the desired concentrations (e.g., for doses of 2 and 10 nmol/kg).

  • Administration: Administer C-ANP(4-23) or vehicle (saline) via intraperitoneal injection daily for a period of 8 weeks.[1][3]

  • Monitoring: Measure blood pressure and heart rate weekly throughout the study period.

  • Terminal Procedures: At the end of the 8-week treatment period, euthanize the animals. Collect blood and tissues (heart, aorta, kidneys) for further biochemical and molecular analysis (e.g., measurement of Giα proteins, oxidative stress markers).

Protocol 2: Investigation of Effects on Exocrine Pancreatic Secretion

Objective: To assess the in vivo effect of C-ANP(4-23) on pancreatic fluid and protein secretion in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • ANP [Des18-22] 4-23 amide (rat) (C-ANP(4-23)).

  • Anesthetic (e.g., sodium pentobarbital).

  • Surgical instruments for cannulation.

  • Polyethylene tubing for cannulation of the pancreatic duct and jugular vein.

  • Infusion pump.

  • BCA protein assay kit.

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rats.

  • Surgical Procedure: Perform a midline laparotomy. Ligate the pylorus and divert bile into the duodenum. Cannulate the main pancreatic duct with polyethylene tubing for collection of pancreatic juice. Cannulate the jugular vein for intravenous infusion.

  • Stabilization: Allow the preparation to stabilize for a 30-minute period, collecting basal pancreatic secretions.

  • Infusion: Infuse C-ANP(4-23) intravenously at various doses (e.g., 1, 10, and 20 µg·kg⁻¹·h⁻¹).[8] A control group should receive a saline infusion.

  • Sample Collection: Collect pancreatic juice in 15-minute intervals throughout the infusion period.

  • Analysis: Measure the volume of the collected pancreatic juice. Determine the protein concentration in the samples using a standard protein assay.

  • Data Expression: Express the results as pancreatic flow rate (µl/min) and protein output (µ g/min ).

Conclusion

ANP [Des18-22] 4-23 amide (rat) is a critical pharmacological tool for elucidating the in vivo functions of the NPR-C receptor. The provided data and protocols from studies in rats highlight its significant potential in cardiovascular research, particularly in the context of hypertension, and its emerging roles in gastrointestinal physiology. These application notes serve as a comprehensive resource for designing and executing further in vivo investigations into the therapeutic and physiological effects of this selective NPR-C agonist.

References

Application Notes and Protocols for Cell-Based Assays Using ANP [Des18-22] 4-23 amide (rat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANP [Des18-22] 4-23 amide (rat) is a synthetic peptide fragment of the rat atrial natriuretic peptide (ANP). It is a selective agonist for the Natriuretic Peptide Receptor-C (NPR-C), also known as the "clearance" receptor.[1][2][3] Unlike the other natriuretic peptide receptors, NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity, NPR-C is coupled to inhibitory G proteins (Gi).[4] Activation of NPR-C by ligands such as ANP [Des18-22] 4-23 amide (rat) can trigger two primary signaling cascades: the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C (PLC), resulting in the generation of inositol phosphates and diacylglycerol.[4][5][6] This document provides detailed protocols for cell-based assays to characterize the interaction of ANP [Des18-22] 4-23 amide (rat) with its receptor and its downstream signaling effects.

Data Presentation

ParameterDescriptionCell/Tissue TypeObserved EffectCitation
Binding Affinity Competitive displacement of radiolabeled ANP.Rat brain arachnoid mater1 µM of a similar C-ANP analog displaced at least 60% of bound radiolabeled α-ANP.[7]
Adenylyl Cyclase Inhibition Inhibition of forskolin-stimulated cAMP production.HeLa cells (human)100 nM of the analog cANF4–23 caused a clear decrease in cAMP levels.[5][5]
Phospholipase C Activation Stimulation of phosphoinositide (PI) turnover.Rat vascular smooth muscle cellsStimulated PI turnover.[4]
Biological Activity Mimicry of CNP-induced amylase release.Rat pancreatic acini100 nM of the selective NPR-C agonist cANP (4-23 amide) mimicked the stimulatory effect of CNP.[6][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of NPR-C and a general workflow for cell-based assays.

NPR_C_Signaling NPR-C Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ANP_analog ANP [Des18-22] 4-23 amide (rat) NPR_C NPR-C ANP_analog->NPR_C Binds Gi Gi Protein NPR_C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->AC Downstream_AC Downstream Effects cAMP->Downstream_AC PIP2 PIP2 PIP2->PLC Downstream_PLC Downstream Effects IP3->Downstream_PLC DAG->Downstream_PLC

NPR-C Signaling Pathway

Experimental_Workflow General Experimental Workflow Cell_Culture 1. Cell Culture (NPR-C expressing rat cell line) Assay_Setup 2. Assay Setup (Plating and pre-incubation) Cell_Culture->Assay_Setup Ligand_Addition 3. Ligand Addition (ANP [Des18-22] 4-23 amide (rat)) Assay_Setup->Ligand_Addition Incubation 4. Incubation Ligand_Addition->Incubation Assay_Specific_Steps 5. Assay-Specific Steps (e.g., cell lysis, addition of detection reagents) Incubation->Assay_Specific_Steps Data_Acquisition 6. Data Acquisition (e.g., scintillation counting, fluorescence reading) Assay_Specific_Steps->Data_Acquisition Data_Analysis 7. Data Analysis (e.g., Ki, EC50 determination) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols: ANP [Des18-22] 4-23 Amide (rat) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) and its related peptides are crucial regulators of cardiovascular and renal homeostasis. Their actions are mediated through three distinct natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-linked receptors, NPR-C, also known as the "clearance receptor," plays a significant role in the clearance of natriuretic peptides and in cellular signaling. ANP [Des18-22] 4-23 amide (rat), a truncated analog of rat ANP, is a selective ligand for the NPR-C receptor.[1][2][3] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with the rat NPR-C receptor using ANP [Des18-22] 4-23 amide as a competitor.

Signaling Pathway

The NPR-C receptor, unlike its counterparts, lacks an intrinsic guanylyl cyclase domain. Upon ligand binding, it couples to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, there is evidence to suggest that NPR-C activation can stimulate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively.

NPR_C_Signaling cluster_membrane Cell Membrane NPRC NPR-C Receptor Gi Gi Protein NPRC->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand ANP [Des18-22] 4-23 amide Ligand->NPRC Binds ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Leads to Decreased Signaling PIP2 PIP2 IP3->Downstream Leads to Ca2+ Release DAG->Downstream Leads to PKC Activation

Caption: NPR-C receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the rat NPR-C receptor. The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-ANP) for binding to NPR-C in rat tissue membrane preparations. ANP [Des18-22] 4-23 amide (rat) is used as a reference competitor to confirm the specificity of the binding to NPR-C.

Materials and Reagents
Reagent Supplier Notes
Rat Tissue (Kidney, Lung, or Brain)In-house or CommercialTissues should be from a healthy, untreated rat.
¹²⁵I-Atrial Natriuretic PeptidePerkinElmer or equivalentSpecific activity ~2000 Ci/mmol.
ANP [Des18-22] 4-23 amide (rat)MedChemExpress or equivalentUnlabeled competitor.
Test CompoundsN/ATo be supplied by the researcher.
Homogenization BufferN/A50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Assay BufferN/A50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
Wash BufferN/AIce-cold 50 mM Tris-HCl, pH 7.4.
Protease Inhibitor CocktailSigma-Aldrich or equivalent
Scintillation CocktailPerkinElmer or equivalent
Glass Fiber Filters (GF/C)Whatman or equivalentPre-soaked in 0.3% polyethylenimine (PEI).

Experimental Workflow

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue 1. Rat Tissue (Kidney, Lung, or Brain) Homogenize 2. Homogenize in Ice-Cold Buffer Tissue->Homogenize Centrifuge1 3. Centrifuge at 1,000 x g (remove debris) Homogenize->Centrifuge1 Centrifuge2 4. Centrifuge Supernatant at 40,000 x g Centrifuge1->Centrifuge2 Resuspend 5. Resuspend Pellet (Membrane Fraction) Centrifuge2->Resuspend ProteinAssay 6. Determine Protein Concentration Resuspend->ProteinAssay Incubate 7. Incubate Membranes with: - Radioligand (¹²⁵I-ANP) - Competitor (Test Compound or ANP [Des18-22] 4-23 amide) - Buffer ProteinAssay->Incubate TotalBinding Total Binding: No Competitor NSB Non-Specific Binding: Excess Unlabeled Ligand Competition Competition: Increasing Concentrations of Test Compound Filter 8. Rapid Filtration (GF/C filters) Incubate->Filter Wash 9. Wash Filters with Ice-Cold Buffer Filter->Wash Count 10. Measure Radioactivity (Gamma Counter) Wash->Count Calculate 11. Calculate Specific Binding Count->Calculate CurveFit 12. Non-linear Regression (Sigmoidal Dose-Response) Calculate->CurveFit Determine 13. Determine IC₅₀ and Ki values CurveFit->Determine

Caption: Experimental workflow for the NPR-C receptor binding assay.

Step-by-Step Methodology

1. Membrane Preparation

  • Euthanize a rat according to approved animal care protocols.

  • Rapidly dissect the desired tissue (e.g., kidneys).

  • Place the tissue in ice-cold homogenization buffer.

  • Homogenize the tissue using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

  • Repeat the centrifugation and resuspension step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

2. Radioligand Binding Assay

  • Thaw the membrane preparation on ice.

  • Prepare serial dilutions of the test compound and the reference competitor, ANP [Des18-22] 4-23 amide (rat).

  • In a 96-well plate, set up the following reactions in triplicate (total volume of 250 µL):

    • Total Binding: 50 µL assay buffer, 50 µL ¹²⁵I-ANP (at a final concentration near its Kd for NPR-C), and 150 µL membrane preparation (typically 50-100 µg of protein).

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled ANP (e.g., 1 µM), 50 µL ¹²⁵I-ANP, and 150 µL membrane preparation.

    • Competitive Binding: 50 µL of each concentration of the test compound or ANP [Des18-22] 4-23 amide, 50 µL ¹²⁵I-ANP, and 150 µL membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Separation of Bound and Free Ligand

  • Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% PEI.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials.

4. Measurement of Radioactivity

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

5. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Inhibitory Constant (Ki):

    • Use the Cheng-Prusoff equation to calculate the Ki value:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

The following table presents representative binding affinities of natriuretic peptides for the rat NPR-C receptor. Note that specific values for ANP [Des18-22] 4-23 amide (rat) may vary between studies and experimental conditions.

Ligand Receptor Tissue/Cell Line IC₅₀ (nM) Ki (nM) Reference
ANP (1-28) (rat)NPR-CRat Kidney Glomeruli~1-10~0.5-5[4]
C-ANP (4-23)NPR-CRat BrainN/A~1[5]
CNPNPR-CRat Brain~1-5~0.5-2.5[5]
ANP (human)NPR-CMouse Astrocytes0.14-0.83N/A[6]

N/A: Not available in the cited reference.

Conclusion

This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to characterize the interaction of compounds with the rat NPR-C receptor. The use of the selective ligand ANP [Des18-22] 4-23 amide (rat) as a competitor ensures the specificity of the assay for the NPR-C subtype. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data for the evaluation of novel therapeutic agents targeting the natriuretic peptide system.

References

Application Notes and Protocols for Investigating Renal Function Using ANP [Des18-22] 4-23 Amide (rat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) and its analogs are critical regulators of cardiovascular and renal homeostasis. ANP [Des18-22] 4-23 amide (rat), also known as c-ANP(4-23), is a specific agonist for the Natriuretic Peptide Receptor-C (NPR-C). Unlike the NPR-A and NPR-B receptors which mediate vasodilation and natriuresis through cyclic GMP (cGMP) production, the NPR-C receptor is primarily involved in the clearance of natriuretic peptides. However, emerging evidence suggests that NPR-C activation can also trigger distinct signaling pathways that may influence renal function. These application notes provide detailed protocols for utilizing ANP [Des18-22] 4-23 amide (rat) to investigate its effects on renal function in a rat model.

Mechanism of Action

ANP [Des18-22] 4-23 amide (rat) selectively binds to and activates the NPR-C receptor. The downstream signaling of NPR-C is complex and can involve the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These signaling events can influence ion transport and cellular function in the renal tubules.

NPR_C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ANP_analog ANP [Des18-22] 4-23 amide (rat) NPR_C NPR-C Receptor ANP_analog->NPR_C Binds to G_protein Gi/Gq Protein NPR_C->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Modulation of Renal Tubular Function cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: NPR-C Signaling Pathway.

Data Presentation

The following tables summarize quantitative data on the effects of ANP [Des18-22] 4-23 amide (rat) and related compounds on key renal function parameters in rats.

Table 1: Effect of c-ANP(4-23) Infusion on Renal Function in Preweaned Rats on Normal and High Sodium Diets

ParameterNormal Sodium Diet (Baseline)Normal Sodium Diet (Post c-ANP(4-23))High Sodium Diet (Baseline)High Sodium Diet (Post c-ANP(4-23))
Urine Flow (V, µl/min)2.8 ± 0.53.5 ± 0.74.5 ± 0.910.2 ± 2.1
Urinary Sodium Excretion (UNaV, µEq/min)0.15 ± 0.040.20 ± 0.050.40 ± 0.101.20 ± 0.30
*Data from a study involving infusion of ANF(4-23) at 50 µg/kg/min in preweaned rats. p < 0.05 compared to baseline.[1]

Table 2: Effect of c-ANP(4-23) on Renal Function in Adult Rats with Experimental Heart Failure

ParameterVehicle Controlc-ANP(4-23)
Urine Volume (fold increase)1.03.2
Urine Sodium Excretion (fold increase)1.05.8
*Data from a study in adult rats with heart failure. p < 0.01 compared to vehicle control.[2]

Experimental Protocols

Protocol 1: Investigation of Diuretic and Natriuretic Effects of ANP [Des18-22] 4-23 Amide (rat) in Anesthetized Rats

This protocol details the procedure for assessing the impact of ANP [Des18-22] 4-23 amide on urine flow and sodium excretion.

Materials:

  • ANP [Des18-22] 4-23 amide (rat)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Inactin, 100 mg/kg intraperitoneally)

  • Polyethylene tubing (PE-50)

  • Physiological saline (0.9% NaCl)

  • Infusion pump

  • Metabolic cages or urine collection apparatus

  • Flame photometer for sodium analysis

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Catheterize the trachea to ensure a clear airway. Catheterize a femoral vein for infusion and a femoral artery for blood pressure monitoring (optional). Catheterize the bladder for urine collection.

  • Stabilization Period: Infuse physiological saline at a rate of 1.2 ml/h for a 60-minute stabilization period.

  • Baseline Collection: Collect urine for two consecutive 20-minute baseline periods.

  • Drug Administration: Administer a bolus injection of ANP [Des18-22] 4-23 amide (e.g., 10 µg/kg) via the femoral vein, followed by a continuous infusion (e.g., 1 µg/kg/min). A vehicle control group should receive saline only.

  • Experimental Collection: Collect urine in 20-minute intervals for at least 60 minutes following the start of the infusion.

  • Sample Analysis: Measure the volume of each urine sample to determine the urine flow rate (ml/min). Analyze the sodium concentration of each urine sample using a flame photometer.

  • Data Calculation: Calculate the urinary sodium excretion rate (µEq/min) by multiplying the urine flow rate by the urinary sodium concentration.

Diuresis_Natriuresis_Workflow Start Start Anesthetize_Rat Anesthetize Rat Start->Anesthetize_Rat Catheterize Catheterize Trachea, Femoral Vein/Artery, Bladder Anesthetize_Rat->Catheterize Stabilize Stabilization Period (Saline Infusion) Catheterize->Stabilize Baseline_Urine Collect Baseline Urine Stabilize->Baseline_Urine Administer_Drug Administer ANP Analog or Vehicle Baseline_Urine->Administer_Drug Experimental_Urine Collect Experimental Urine Administer_Drug->Experimental_Urine Measure_Volume Measure Urine Volume Experimental_Urine->Measure_Volume Analyze_Sodium Analyze Urinary Sodium Measure_Volume->Analyze_Sodium Calculate_Excretion Calculate Urine Flow & Sodium Excretion Rates Analyze_Sodium->Calculate_Excretion End End Calculate_Excretion->End

Caption: Diuresis and Natriuresis Experimental Workflow.
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) using Inulin Clearance

This protocol describes the measurement of GFR, a key indicator of kidney function, following the administration of ANP [Des18-22] 4-23 amide.

Materials:

  • Inulin (e.g., FITC-inulin)

  • Materials from Protocol 1

  • Blood collection tubes (heparinized)

  • Centrifuge

  • Spectrophotometer or fluorometer for inulin analysis

Procedure:

  • Animal Preparation: Follow steps 1 and 2 of Protocol 1.

  • Inulin Administration: Administer a priming dose of inulin (e.g., 10 mg in 1 ml of saline) followed by a continuous infusion (e.g., 10 mg/ml saline at 1.2 ml/h) throughout the experiment. Allow for a 60-minute equilibration period.

  • Baseline Sampling: At the midpoint of the two baseline urine collection periods, collect a blood sample (0.5 ml) from the femoral artery.

  • Drug Administration: Administer ANP [Des18-22] 4-23 amide or vehicle as described in Protocol 1.

  • Experimental Sampling: At the midpoint of each experimental urine collection period, collect a blood sample.

  • Sample Processing: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Measure the inulin concentration in all plasma and urine samples.

  • GFR Calculation: Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

GFR_Measurement_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Inulin_Infusion Inulin Priming Dose & Continuous Infusion Animal_Prep->Inulin_Infusion Equilibration Equilibration Period Inulin_Infusion->Equilibration Baseline_Sampling Baseline Urine & Blood Sampling Equilibration->Baseline_Sampling Drug_Admin Administer ANP Analog or Vehicle Baseline_Sampling->Drug_Admin Experimental_Sampling Experimental Urine & Blood Sampling Drug_Admin->Experimental_Sampling Sample_Processing Process Blood to Plasma Experimental_Sampling->Sample_Processing Inulin_Analysis Analyze Inulin Concentration (Plasma & Urine) Sample_Processing->Inulin_Analysis GFR_Calculation Calculate GFR Inulin_Analysis->GFR_Calculation End End GFR_Calculation->End

Caption: GFR Measurement Workflow.

Discussion and Interpretation of Results

  • Diuresis and Natriuresis: An increase in urine flow and sodium excretion following administration of ANP [Des18-22] 4-23 amide would suggest a direct or indirect effect on tubular reabsorption processes mediated by NPR-C. The lack of a significant diuretic or natriuretic response, as has been observed in some studies with NPR-C ligands in the renal vasculature, would indicate that the primary role of NPR-C in the kidney under the tested conditions might be related to peptide clearance rather than direct tubular effects.[3]

  • Glomerular Filtration Rate: Changes in GFR can provide insights into the hemodynamic effects of the compound. A significant change in GFR would suggest an influence on glomerular arteriolar tone. However, some studies have shown that specific NPR-C ligands are devoid of vascular effects in the rat renal microcirculation, making a direct impact on GFR less likely.[3]

  • Correlation with Signaling Pathways: The observed renal effects should be correlated with in vitro studies on renal tubular cells to elucidate the specific downstream signaling pathways (e.g., cAMP inhibition, PLC activation) that are modulated by ANP [Des18-22] 4-23 amide.

By following these detailed application notes and protocols, researchers can effectively utilize ANP [Des18-22] 4-23 amide (rat) to investigate the role of the NPR-C receptor in modulating renal function, contributing to a better understanding of the complex physiology of natriuretic peptides.

References

Application Notes and Protocols: ANP [Des18-22] 4-23 Amide (Rat) in Cultured Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) [Des18-22] 4-23 amide (rat) is a specific agonist for the Natriuretic Peptide Receptor-C (NPR-C), also known as the "clearance receptor".[1] While traditionally viewed as a clearance receptor for natriuretic peptides, emerging evidence suggests that NPR-C is also coupled to intracellular signaling pathways that can elicit cellular responses. In cardiomyocytes, the activation of NPR-C is implicated in the modulation of key cellular processes such as hypertrophy and apoptosis. These application notes provide an overview of the potential effects of ANP [Des18-22] 4-23 amide (rat) on cultured rat cardiomyocytes and detailed protocols for investigating these effects.

Signaling Pathway

Activation of NPR-C by ANP [Des18-22] 4-23 amide (rat) in cardiomyocytes can initiate signaling cascades that are distinct from the cGMP-elevating pathways of NPR-A and NPR-B. NPR-C is often coupled to inhibitory G proteins (Gi), which can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, NPR-C activation has been linked to the stimulation of phospholipase C (PLC) and the activation of the nitric oxide synthase (NOS)/nitric oxide (NO) pathway. These pathways can influence cardiomyocyte growth, survival, and function.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ANP_analog ANP [Des18-22] 4-23 amide (rat) NPRC NPR-C Receptor ANP_analog->NPRC Binds to Gi Gi Protein NPRC->Gi Activates NOS Nitric Oxide Synthase (NOS) NPRC->NOS Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Hypertrophy Hypertrophy cAMP->Hypertrophy Modulates NO ↑ Nitric Oxide (NO) NOS->NO Apoptosis Apoptosis NO->Apoptosis Modulates

Caption: Proposed signaling pathway of ANP [Des18-22] 4-23 amide (rat) in cardiomyocytes.

Experimental Applications and Protocols

This section outlines protocols to investigate the anti-hypertrophic and pro-apoptotic potential of ANP [Des18-22] 4-23 amide (rat) in cultured neonatal rat ventricular myocytes (NRVMs).

Experimental Workflow

The general workflow for studying the effects of the ANP analog involves isolating and culturing cardiomyocytes, inducing a pathological state (e.g., hypertrophy or apoptosis), treating the cells with the compound, and finally assessing the outcome using specific assays.

Isolate_NRVMs Isolate Neonatal Rat Ventricular Myocytes (NRVMs) Culture_NRVMs Culture NRVMs Isolate_NRVMs->Culture_NRVMs Induce_Pathology Induce Hypertrophy (e.g., with Phenylephrine) or Apoptosis (e.g., with Staurosporine) Culture_NRVMs->Induce_Pathology Treat_Cells Treat with ANP [Des18-22] 4-23 amide (rat) (Dose-response) Induce_Pathology->Treat_Cells Assess_Outcome Assess Cellular Response Treat_Cells->Assess_Outcome Hypertrophy_Assay Hypertrophy Assays: - Protein Synthesis ([3H]-Leucine incorporation) - Cell Size Measurement Assess_Outcome->Hypertrophy_Assay Apoptosis_Assay Apoptosis Assays: - Caspase-3/7 Activity - TUNEL Staining Assess_Outcome->Apoptosis_Assay

Caption: General experimental workflow for studying the effects of the ANP analog.
Hypothetical Quantitative Data

The following tables present hypothetical data illustrating the potential effects of ANP [Des18-22] 4-23 amide (rat) on cardiomyocyte hypertrophy and apoptosis. Note: This data is for illustrative purposes and should be experimentally verified.

Table 1: Effect of ANP [Des18-22] 4-23 Amide (Rat) on Phenylephrine-Induced Cardiomyocyte Hypertrophy

Treatment Group[3H]-Leucine Incorporation (CPM/µg protein)Average Cell Surface Area (µm2)
Control (Vehicle)150 ± 12850 ± 45
Phenylephrine (10 µM)350 ± 251500 ± 80
Phenylephrine + ANP Analog (1 nM)310 ± 201350 ± 70
Phenylephrine + ANP Analog (10 nM)250 ± 181100 ± 60
Phenylephrine + ANP Analog (100 nM)180 ± 15950 ± 50

Table 2: Effect of ANP [Des18-22] 4-23 Amide (Rat) on Staurosporine-Induced Cardiomyocyte Apoptosis

Treatment GroupCaspase-3/7 Activity (Relative Luminescence Units)TUNEL Positive Nuclei (%)
Control (Vehicle)1000 ± 802 ± 0.5
Staurosporine (1 µM)8000 ± 55035 ± 4
Staurosporine + ANP Analog (1 nM)8500 ± 60038 ± 4.5
Staurosporine + ANP Analog (10 nM)9500 ± 70045 ± 5
Staurosporine + ANP Analog (100 nM)11000 ± 85055 ± 6

Detailed Experimental Protocols

Protocol 1: Assessment of Cardiomyocyte Hypertrophy

1.1. Cell Culture and Treatment:

  • Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups.

  • Plate NRVMs on gelatin-coated culture dishes in DMEM/F12 supplemented with 10% fetal bovine serum (FBS).

  • After 24 hours, replace the medium with serum-free DMEM/F12 for another 24 hours to induce quiescence.

  • Induce hypertrophy by treating the cells with 10 µM phenylephrine (PE) in serum-free medium.

  • Simultaneously treat with varying concentrations of ANP [Des18-22] 4-23 amide (rat) (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.

1.2. Protein Synthesis Assay ([3H]-Leucine Incorporation):

  • During the last 4 hours of the 24-hour treatment period, add 1 µCi/mL [3H]-leucine to each well.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Precipitate proteins with 10% trichloroacetic acid (TCA) for 30 minutes on ice.

  • Wash the precipitate twice with 95% ethanol.

  • Solubilize the protein precipitate in 0.5 M NaOH.

  • Measure the radioactivity in a liquid scintillation counter.

  • Determine the protein concentration of a parallel sample using a BCA protein assay kit.

  • Express the results as counts per minute (CPM) per microgram of protein.

1.3. Cell Size Measurement:

  • After the 24-hour treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Stain the cells with a fluorescent antibody against a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear counterstain (e.g., DAPI).

  • Capture images using a fluorescence microscope.

  • Measure the cell surface area of at least 100 randomly selected cardiomyocytes per condition using image analysis software (e.g., ImageJ).

Protocol 2: Assessment of Cardiomyocyte Apoptosis

2.1. Cell Culture and Treatment:

  • Follow the same cell culture protocol as for the hypertrophy assay.

  • Induce apoptosis by treating the cells with 1 µM staurosporine in serum-free medium for 6 hours.

  • Co-treat with varying concentrations of ANP [Des18-22] 4-23 amide (rat) or vehicle control.

2.2. Caspase-3/7 Activity Assay:

  • Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

  • After the treatment period, add the caspase reagent directly to the cell culture wells.

  • Incubate at room temperature for 1-2 hours according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as relative luminescence units (RLU).

2.3. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

  • Fix and permeabilize the cells as described for cell size measurement.

  • Perform TUNEL staining using a commercially available kit to label the fragmented DNA in apoptotic cells.

  • Counterstain with a cardiomyocyte-specific marker (e.g., α-actinin) and a nuclear stain (e.g., DAPI).

  • Capture images using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive nuclei in the cardiomyocyte population (at least 500 cells per condition).

Conclusion

The provided application notes and protocols offer a framework for investigating the biological effects of the selective NPR-C agonist, ANP [Des18-22] 4-23 amide (rat), on cultured cardiomyocytes. The hypothetical data suggests a potential role for this compound in modulating cardiomyocyte hypertrophy and apoptosis. Researchers are encouraged to use these protocols as a starting point for their investigations, optimizing conditions as necessary for their specific experimental systems. These studies will contribute to a better understanding of NPR-C signaling in the heart and its potential as a therapeutic target in cardiovascular diseases.

References

Application Notes and Protocols for Radioimmunoassay of ANP Fragments in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) is a key cardiac hormone involved in the regulation of blood pressure, blood volume, and electrolyte balance.[1][2][3] It is synthesized as a 151-amino acid pre-prohormone, which is then cleaved to a 126-amino acid prohormone (proANP).[1] The primary circulating and biologically active form is the 28-amino acid C-terminal fragment, α-ANP.[4][5] Various fragments of the ANP prohormone are present in circulation and their measurement can provide valuable insights into cardiovascular physiology and pathophysiology. This document provides detailed protocols for the quantitative determination of ANP and its fragments in plasma samples using radioimmunoassay (RIA), a highly sensitive and specific technique.[6][7]

ANP Signaling Pathway

ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPRA), which possesses intrinsic guanylyl cyclase activity.[8][9] This binding leads to the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates various downstream effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[1][10]

ANP_Signaling_Pathway cluster_cell Target Cell ANP ANP NPRA NPRA (Guanylyl Cyclase) ANP->NPRA cGMP cGMP GTP GTP GTP->cGMP NPRA activation PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects mediates

Caption: ANP signaling pathway.

Experimental Protocols

This section details the methodology for the radioimmunoassay of ANP fragments in plasma.

Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate measurement of ANP fragments.

Materials:

  • Vacutainer tubes containing EDTA

  • Aprotinin (a protease inhibitor)

  • Refrigerated centrifuge

  • Polystyrene storage tubes

  • Crushed ice

Procedure:

  • Collect whole blood by venipuncture into pre-chilled EDTA-containing tubes.[4]

  • Immediately place the collected blood on crushed ice to minimize peptide degradation.[4]

  • Within one hour of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.[4]

  • Transfer the supernatant (plasma) to a clean polystyrene tube.

  • Add aprotinin to the plasma at a final concentration of 200 KIU/mL to inhibit protease activity.[4]

  • Store the plasma samples at -20°C or lower until analysis.[4]

Extraction of ANP Fragments from Plasma

For accurate measurement, it is essential to extract and concentrate ANP fragments from plasma. Solid-phase extraction using Sep-Pak C18 cartridges is a commonly used method.[4][11]

Materials:

  • Sep-Pak C18 cartridges

  • 4% Acetic acid in water

  • Methanol

  • 86% Ethanol

  • Nitrogen gas evaporation system

  • 100% Ethanol

  • Assay buffer

Procedure:

  • Cartridge Pre-treatment:

    • Wash the Sep-Pak C18 cartridge with 5 mL of 4% acetic acid in 86% ethanol.[4]

    • Wash with 5 mL of methanol.[4]

    • Wash with 5 mL of distilled water.[4]

    • Equilibrate the cartridge with 5 mL of 4% acetic acid.[4]

  • Sample Loading:

    • Acidify 0.5 mL of plasma with 1.5 mL of 4% acetic acid.[4]

    • Apply the acidified plasma to the pre-treated cartridge.[4]

  • Washing:

    • Wash the cartridge twice with 3 mL of distilled water to remove interfering substances.[4]

  • Elution:

    • Elute the ANP fragments with 3 mL of 4% acetic acid in 86% ethanol.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas at 37°C for approximately 1 hour.[4]

    • Add 1 mL of 100% ethanol, mix, and evaporate to complete dryness.[4]

    • Reconstitute the dried residue in 250 µL of assay buffer.[4]

    • The sample is now ready for the radioimmunoassay procedure.

Radioimmunoassay (RIA) Procedure

The RIA for ANP is a competitive binding assay.[6] Unlabeled ANP in the sample or standard competes with a fixed amount of radiolabeled ANP (tracer) for a limited number of binding sites on a specific anti-ANP antibody.[6][7]

Materials:

  • ANP standard solutions

  • Reconstituted plasma extracts

  • Anti-ANP antibody

  • ¹²⁵I-labeled ANP tracer

  • Precipitating reagent (e.g., second antibody/polyethylene glycol system)

  • Assay buffer

  • Polystyrene test tubes (12 x 75 mm)

  • Vortex mixer

  • Refrigerated centrifuge

  • Gamma counter

Procedure:

  • Pipette 100 µL of ANP standard solutions, reconstituted controls, and plasma extracts into appropriately labeled test tubes.[4]

  • Add 200 µL of anti-ANP antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes. Add 200 µL of assay buffer to the NSB tubes.[4]

  • Vortex all tubes and incubate at 4°C for 20-22 hours.[4]

  • Add 200 µL of ¹²⁵I-labeled ANP tracer to all tubes.[4]

  • Vortex all tubes and incubate for another 20-22 hours at 4°C.[4]

  • Add 500 µL of precipitating reagent to all tubes except the TC tubes.[4]

  • Vortex and incubate for 30-60 minutes at 2-8°C.[4]

  • Centrifuge the tubes for 15 minutes at 1700 x g at 2-8°C.[4]

  • Immediately decant or aspirate the supernatant.[4]

  • Count the radioactivity of the precipitate (bound fraction) in a gamma counter for 1 minute.[4]

Data Analysis
  • Calculate the average counts per minute (CPM) for each set of duplicate tubes.

  • Subtract the average NSB CPM from all other averages.

  • Generate a standard curve by plotting the percentage of bound tracer (%B/B₀) against the concentration of the ANP standards.

  • Determine the concentration of ANP in the unknown samples by interpolating their %B/B₀ values from the standard curve.

  • Multiply the determined concentration by the appropriate dilution factor to obtain the final plasma ANP concentration.

Experimental Workflow

The following diagram illustrates the key steps in the radioimmunoassay of ANP fragments in plasma.

RIA_Workflow cluster_workflow Radioimmunoassay Workflow for ANP Fragments Start Start Sample_Collection Plasma Sample Collection (EDTA, Aprotinin) Start->Sample_Collection Extraction Solid-Phase Extraction (Sep-Pak C18) Sample_Collection->Extraction Assay_Setup Assay Setup: Standards, Samples, Antibody Extraction->Assay_Setup Incubation1 First Incubation (20-22h at 4°C) Assay_Setup->Incubation1 Tracer_Addition Add ¹²⁵I-ANP Tracer Incubation1->Tracer_Addition Incubation2 Second Incubation (20-22h at 4°C) Tracer_Addition->Incubation2 Separation Separation of Bound/Free (Precipitation & Centrifugation) Incubation2->Separation Counting Gamma Counting Separation->Counting Data_Analysis Data Analysis (Standard Curve) Counting->Data_Analysis End End Data_Analysis->End

Caption: RIA workflow for ANP fragments.

Quantitative Data Summary

The following tables summarize key quantitative data for ANP radioimmunoassays.

Table 1: Assay Performance Characteristics

ParameterTypical ValueReference
Sensitivity1.9 pmol/L[11]
5 ng/L[12]
2 pg/tube[13]
3.9 pg/mL[14]
Intra-assay CV6%[12]
< 8%[13]
6.8%[14]
Inter-assay CV11%[12]
< 12%[13]
16.8%[14]
Recovery after Extraction80%[11]

Table 2: Cross-Reactivity of Anti-ANP Antiserum

PeptideCross-ReactivityReference
α-human ANP100%[11]
β-human ANPRecognized[11]
γ-human ANPRecognized[11]
N- or C-terminal fragments of α-hANPNo cross-reactivity[11]
γ-hANP 1-67 (N-terminal fragment)No cross-reactivity[11]

Table 3: Plasma Concentrations of ANP Fragments in Humans

ANP FragmentConditionConcentration (mean ± SEM/SD)Reference
Immunoreactive ANPHealthy Volunteers7.4 ± 1.3 pmol/L[11]
ANPHealthy Volunteers33 ± 4 ng/L[12]
hANPHealthy Adults8 to 68 ng/L (range)[13]
ANPHealthy Subjects (normal sodium)8.4 ± 1.4 pg/mL[15]
ANF N-terminal peptideNormal Subjects420 ± 157 pmol/L[16]
proANP (1-30)Healthy Subjects288 ± 22 pmol/L[17]
proANP (31-67)Healthy Subjects423 ± 65 pmol/L[17]
ANF N-terminal peptideCongestive Heart Failure7,041 ± 6,136 pmol/L[16]
ANF N-terminal peptideChronic Renal Failure10,079 ± 4,942 pmol/L[16]
proANP (1-30)Chronic Heart Failure1436 ± 288 pmol/L[17]
proANP (31-67)Chronic Heart Failure2305 ± 383 pmol/L[17]

References

Application Notes and Protocols for HPLC Purification of Synthetic Atrial Natriuretic Peptide (ANP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) is a 28-amino acid polypeptide hormone crucial in regulating blood pressure, blood volume, and electrolyte homeostasis.[1] Synthetic ANP and its analogs are of significant interest in drug development for treating cardiovascular conditions such as heart failure and hypertension. The chemical synthesis of ANP, typically achieved through Solid-Phase Peptide Synthesis (SPPS), yields a crude product containing the target peptide alongside various impurities.[2] These impurities may include truncated sequences, deletion sequences, and products with incomplete deprotection of side chains, which can impact the peptide's safety and efficacy.[3]

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for the purification of synthetic peptides like ANP.[4] This technique separates the target peptide from impurities based on differences in their hydrophobicity. This document provides detailed application notes and protocols for the successful purification of synthetic ANP using RP-HPLC, guidance on method development, and scaling up from analytical to preparative chromatography.

ANP Signaling Pathway

ANP exerts its physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[5] The second messenger, cGMP, then activates cGMP-dependent protein kinase (PKG), which mediates downstream effects, including vasodilation and natriuresis.[6]

ANP Signaling Pathway ANP Signaling Pathway ANP ANP NPR_A NPR-A Receptor ANP->NPR_A Binds to cGMP cGMP NPR_A->cGMP Activates Guanylate Cyclase GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects Mediates HPLC Purification Workflow for Synthetic ANP HPLC Purification Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_ANP Crude Synthetic ANP (from SPPS) Analytical_HPLC Analytical HPLC (Method Development) Crude_ANP->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up) Analytical_HPLC->Preparative_HPLC Optimized Method Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity & Identity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_ANP Purified ANP Peptide (>95% Purity) Lyophilization->Pure_ANP

References

Troubleshooting & Optimization

Technical Support Center: ANP [Des18-22] 4-23 amide (rat)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of ANP [Des18-22] 4-23 amide (rat).

Frequently Asked Questions (FAQs)

Q1: What is ANP [Des18-22] 4-23 amide (rat)?

A1: ANP [Des18-22] 4-23 amide (rat) is a synthetic, truncated and amidated analog of the rat Atrial Natriuretic Peptide (ANP). It is a selective agonist for the Natriuretic Peptide Receptor-C (NPR-C), also known as the clearance receptor. The modifications to the native peptide sequence, including the deletion of amino acids 18-22 and C-terminal amidation, are intended to enhance its stability and selectivity.

Q2: What is the primary mechanism of action for ANP [Des18-22] 4-23 amide (rat)?

A2: ANP [Des18-22] 4-23 amide (rat) selectively binds to and activates the Natriuretic Peptide Receptor-C (NPR-C).[1][2] Unlike NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is coupled to G proteins and can modulate intracellular signaling through pathways such as the inhibition of adenylyl cyclase or activation of phospholipase C.[3][4][5]

Q3: In what form is ANP [Des18-22] 4-23 amide (rat) typically supplied?

A3: This peptide is typically supplied as a lyophilized (freeze-dried) powder. Lyophilization enhances the long-term stability of the peptide by removing water, which can participate in degradation pathways.[6]

Q4: What are the recommended storage conditions for the lyophilized powder?

A4: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[2] Before opening, it is recommended to allow the vial to warm to room temperature in a desiccator to prevent condensation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Peptide will not dissolve in aqueous buffer (e.g., PBS). The peptide may have low solubility in neutral aqueous solutions due to its amino acid composition.1. Attempt to dissolve in a small amount of sterile, distilled water first. 2. If insoluble, try adding a small amount of an acidic solvent like 10% acetic acid to aid dissolution before diluting with your aqueous buffer. 3. For highly insoluble peptides, dissolving in a minimal amount of an organic solvent like DMSO and then serially diluting into the aqueous buffer may be necessary. Always test a small amount of the peptide first to determine the best solvent.
Precipitation observed after adding the peptide stock solution to the experimental medium. The final concentration of the organic solvent (e.g., DMSO) may be too high in the aqueous medium, causing the peptide to precipitate. The peptide concentration may have exceeded its solubility limit in the final buffer.1. Ensure the final concentration of the organic solvent is compatible with your assay and as low as possible (typically <0.5% for cell-based assays).[7] 2. Prepare a more dilute stock solution or decrease the final working concentration of the peptide. 3. Add the peptide stock solution to the experimental medium slowly while vortexing or stirring.
Loss of peptide activity in experiments. The peptide may have degraded due to improper storage of the stock solution, multiple freeze-thaw cycles, or instability in the experimental buffer.1. Store peptide stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] 2. Prepare fresh stock solutions regularly. 3. Ensure the pH of your experimental buffer is within a stable range for the peptide (typically pH 4-8).
Inconsistent experimental results. Inaccurate peptide concentration due to incomplete solubilization or adsorption to plasticware. Degradation of the peptide over the course of the experiment.1. Ensure the peptide is fully dissolved before making dilutions. Sonication can aid in dissolving the peptide. 2. For highly hydrophobic peptides, consider using low-protein-binding tubes and pipette tips. 3. Perform a stability study of the peptide in your experimental buffer under the conditions of your assay to determine its half-life.

Data Presentation

Solubility Data
Solvent Solubility (mg/mL) Observations
Sterile WaterUser-determinede.g., Clear solution, cloudy suspension
Phosphate-Buffered Saline (PBS), pH 7.4User-determinede.g., Clear solution, cloudy suspension
Dimethyl Sulfoxide (DMSO)User-determinede.g., Clear solution, cloudy suspension
10% Acetic AcidUser-determinede.g., Clear solution, cloudy suspension
Stability Data

Specific stability data in solution is not well-documented and should be assessed experimentally. The table below can be used to summarize your findings.

Storage Condition Solvent/Buffer Half-life Notes
4°CPBS, pH 7.4User-determinede.g., Percentage remaining after 24 hours
Room Temperature (~25°C)PBS, pH 7.4User-determinede.g., Percentage remaining after 24 hours
-20°CPBS, pH 7.4User-determinede.g., Percentage remaining after 1 week
-80°CPBS, pH 7.4User-determinede.g., Percentage remaining after 1 month

Experimental Protocols

Protocol for Determining Peptide Solubility
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.

  • Initial Test: Weigh a small, known amount of the peptide (e.g., 1 mg) into a sterile, low-protein-binding microcentrifuge tube.

  • Solvent Addition:

    • Add a small, precise volume of the desired solvent (e.g., 100 µL of sterile water) to achieve a high initial concentration (e.g., 10 mg/mL).

    • Vortex the tube for 30 seconds. If the peptide does not fully dissolve, sonicate for 5-10 minutes in a water bath.

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.

  • Serial Dilution: If the peptide is soluble, you can proceed with your experiments. If not, add increasing volumes of the solvent and repeat step 3 until the peptide dissolves completely. Record the final volume to calculate the solubility in mg/mL.

  • Alternative Solvents: If the peptide is not soluble in water, repeat the process with other solvents such as 10% acetic acid or DMSO. When using organic solvents, it is often best to dissolve the peptide in a minimal volume of the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration.

Protocol for Assessing Peptide Stability in Solution (HPLC-Based)
  • Stock Solution Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent as determined by your solubility studies.

  • Sample Preparation: Dilute the stock solution to a final concentration (e.g., 0.1 mg/mL) in the buffer you wish to test for stability (e.g., PBS, pH 7.4).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and inject it into a High-Performance Liquid Chromatography (HPLC) system to obtain the initial peak area, which represents 100% intact peptide.

  • Incubation: Incubate the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, determine the peak area of the intact peptide.

    • Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining peptide versus time to determine the degradation kinetics and the half-life of the peptide under those conditions.

Mandatory Visualizations

Signaling Pathway of ANP [Des18-22] 4-23 amide (rat) via NPR-C

NPRC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ANP_analog ANP [Des18-22] 4-23 amide (rat) NPRC NPR-C ANP_analog->NPRC Binds to Gi Gi Protein NPRC->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG ATP ATP ATP->cAMP Converts Downstream Downstream Signaling cAMP->Downstream Modulates PIP2 PIP2 PIP2->IP3_DAG Converts IP3_DAG->Downstream Modulates

Caption: NPR-C signaling cascade initiated by ANP [Des18-22] 4-23 amide (rat).

Experimental Workflow for Peptide Solubility and Stability Testing

Peptide_Testing_Workflow start Start: Lyophilized Peptide solubility_test Solubility Testing start->solubility_test dissolve_water Attempt to dissolve in sterile water solubility_test->dissolve_water dissolve_acid Attempt to dissolve in 10% Acetic Acid dissolve_water->dissolve_acid Insoluble stock_solution Prepare Stock Solution dissolve_water->stock_solution Soluble dissolve_dmso Attempt to dissolve in DMSO dissolve_acid->dissolve_dmso Insoluble dissolve_acid->stock_solution Soluble dissolve_dmso->stock_solution Soluble stability_test Stability Testing (HPLC-based) stock_solution->stability_test t0_sample Analyze T=0 Sample stability_test->t0_sample incubate Incubate at desired temperature(s) t0_sample->incubate time_points Analyze at various time points incubate->time_points data_analysis Data Analysis: Determine Half-life time_points->data_analysis end End: Characterized Peptide data_analysis->end

Caption: Workflow for determining peptide solubility and stability.

References

reconstituting lyophilized ANP [Des18-22] 4-23 amide (rat)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful reconstitution and application of lyophilized Atrial Natriuretic Peptide (ANP) [Des18-22] 4-23 amide (rat).

Frequently Asked Questions (FAQs)

Q1: What is ANP [Des18-22] 4-23 amide (rat) and what is its primary mechanism of action?

A1: ANP [Des18-22] 4-23 amide (rat) is a synthetic, truncated analog of the endogenous rat Atrial Natriuretic Peptide. It functions as a selective agonist for the Natriuretic Peptide Receptor-C (NPR-C).[1][2] Unlike NPR-A and NPR-B, which are linked to guanylyl cyclase and cGMP production, NPR-C is primarily coupled to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), leading to a decrease in intracellular cAMP levels.[3] It can also activate other signaling pathways, such as the phospholipase C (PLC) pathway.[3]

Q2: What is the molecular weight and empirical formula of this peptide?

A2: The empirical formula for ANP [Des18-22] 4-23 amide (rat) is C₆₄H₁₀₇N₂₅O₁₉S₂, and its molecular weight is approximately 1594.82 g/mol .[1]

Q3: How should I reconstitute the lyophilized ANP [Des18-22] 4-23 amide (rat)?

A3: For in vitro experiments, it is recommended to reconstitute the peptide in a solvent like DMSO.[4] For in vivo studies, sterile saline (0.9% sodium chloride) has been used.[5] Always ensure the peptide is fully dissolved by gentle vortexing or pipetting. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration with the appropriate assay buffer or vehicle.

Q4: What are the recommended storage conditions for both the lyophilized powder and the reconstituted solution?

A4:

  • Lyophilized Powder: Store at -20°C for long-term storage.[1]

  • Reconstituted Solution: For a stock solution in DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve - Incorrect solvent selection.- Peptide concentration is too high.- Insufficient mixing.- For hydrophobic peptides, consider using a small amount of an organic solvent like DMSO first, then diluting with an aqueous buffer.- Try sonicating the solution briefly.- Warm the solution gently (if the peptide is heat-stable).- Reconstitute at a lower concentration.
Precipitation observed after adding to aqueous buffer - The peptide is not soluble in the final buffer.- The pH of the buffer is close to the isoelectric point of the peptide.- Increase the amount of organic solvent in the final solution (ensure it is compatible with your experimental system).- Adjust the pH of the buffer away from the peptide's isoelectric point.- Filter the solution to remove any precipitate before use.
Inconsistent experimental results - Improper storage of reconstituted peptide.- Multiple freeze-thaw cycles.- Inaccurate peptide concentration.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Ensure the reconstituted peptide is stored at the recommended temperature (-20°C or -80°C).- Verify the concentration of your stock solution, accounting for peptide content if provided by the manufacturer.
No biological activity observed - Peptide degradation.- Incorrect receptor expression in the experimental model.- Use a fresh vial of lyophilized peptide and follow reconstitution and storage recommendations carefully.- Confirm that your cell line or tissue model expresses the NPR-C receptor.- Include positive controls in your experiment to validate the assay.

Data Presentation

Reconstitution and Storage Summary
ParameterRecommendationCitation
Reconstitution Solvent (In Vitro) DMSO[4]
Reconstitution Solvent (In Vivo) 0.9% Sodium Chloride[5]
Lyophilized Storage Temperature -20°C[1]
Stock Solution Storage (-20°C) Up to 1 month[4]
Stock Solution Storage (-80°C) Up to 6 months[4]
Stock Solution Preparation (Example using DMSO)
Desired Stock ConcentrationVolume of DMSO for 1 mg PeptideVolume of DMSO for 5 mg PeptideVolume of DMSO for 10 mg Peptide
1 mM 0.627 mL3.135 mL6.270 mL
5 mM 0.125 mL0.627 mL1.254 mL
10 mM 0.063 mL0.314 mL0.627 mL
Data derived from manufacturer's information.[4]

Experimental Protocols

Detailed Methodology: In Vitro Vasorelaxation Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Preparation of Aortic Rings:

    • Humanely euthanize a rat according to institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer.

    • Clean the aorta of adherent connective and fatty tissues and cut it into 2-3 mm rings.

    • Be cautious to not damage the endothelium.

  • Mounting the Aortic Rings:

    • Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.

    • Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl.

  • Cumulative Concentration-Response Curve:

    • Once the contraction has reached a stable plateau, add cumulative concentrations of ANP [Des18-22] 4-23 amide (rat) to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

Visualizations

Signaling Pathway of ANP [Des18-22] 4-23 amide (rat) via NPR-C

NPRC_Signaling ANP ANP [Des18-22] 4-23 amide (rat) NPRC NPR-C Receptor ANP->NPRC Gi Gi Protein NPRC->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of proliferation, vasorelaxation) PKA->Response PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Response PKC Protein Kinase C DAG->PKC activates PKC->Response

Caption: NPR-C signaling cascade initiated by ANP [Des18-22] 4-23 amide (rat).

Experimental Workflow: Reconstitution to In Vitro Assay

Reconstitution_Workflow start Start: Lyophilized Peptide Vial equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add appropriate solvent (e.g., DMSO) to create stock solution equilibrate->add_solvent dissolve Gently vortex/pipette to dissolve add_solvent->dissolve aliquot Aliquot stock solution into single-use tubes dissolve->aliquot storage Store aliquots at -20°C or -80°C aliquot->storage thaw Thaw a single aliquot for experiment storage->thaw dilute Dilute stock to working concentration in assay buffer thaw->dilute assay Perform in vitro experiment (e.g., vasorelaxation assay) dilute->assay end End: Data Analysis assay->end

Caption: Workflow from peptide reconstitution to in vitro experimentation.

References

preventing degradation of ANP [Des18-22] 4-23 amide (rat) in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ANP [Des18-22] 4-23 amide (rat). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide in solution, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during the handling and use of ANP [Des18-22] 4-23 amide (rat) in solution.

Issue 1: Rapid Loss of Peptide Activity

  • Potential Cause: Enzymatic degradation. The primary enzyme responsible for the degradation of ANP and its analogs is Neutral Endopeptidase (NEP).[1][2] Insulin-degrading enzyme (IDE) can also contribute to its breakdown.

  • Troubleshooting Steps:

    • Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail or specific inhibitors of NEP, such as phosphoramidon or thiorphan, into your experimental buffer.

    • Use Serum-Free Media: When possible, conduct experiments in serum-free media to minimize the presence of exogenous proteases.

    • Work at Low Temperatures: Perform experimental steps on ice to reduce enzymatic activity.

Issue 2: Peptide Precipitation or Aggregation in Solution

  • Potential Cause: The peptide's physicochemical properties, such as its isoelectric point (pI), can lead to poor solubility at certain pH values. Temperature fluctuations can also promote aggregation.

  • Troubleshooting Steps:

    • Adjust pH: Ensure the pH of your buffer is at least one unit away from the peptide's pI.

    • Optimize Concentration: Use the lowest effective concentration of the peptide to reduce the likelihood of aggregation.

    • Proper Dissolution: Ensure the lyophilized peptide is fully dissolved before use. Sonication may aid in dissolving stubborn peptides.

    • Avoid Freeze-Thaw Cycles: Aliquot the peptide solution into single-use vials to prevent repeated freezing and thawing, which can lead to aggregation and degradation.[3]

Issue 3: Inconsistent Experimental Results

  • Potential Cause: Inconsistent peptide concentration due to degradation or adsorption to surfaces.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare peptide solutions immediately before use whenever possible.

    • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adsorption.

    • Consistent Storage: Store stock solutions at -80°C for long-term stability and at -20°C for short-term storage (up to one month).[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for ANP [Des18-22] 4-23 amide (rat) in solution?

A1: The primary degradation pathway is enzymatic cleavage, predominantly by Neutral Endopeptidase (NEP).[1][2] NEP is a zinc-dependent metalloprotease that can cleave peptide bonds on the N-terminal side of hydrophobic amino acids.

Q2: What is the recommended storage condition for ANP [Des18-22] 4-23 amide (rat) solutions?

A2: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted, the solution should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of ANP [Des18-22] 4-23 amide (rat)?

A3: The stability of peptides is highly pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of peptide bonds. It is generally recommended to maintain the pH of the solution within a neutral range (pH 5-7) to minimize chemical degradation.

Q4: Can I store the peptide solution at 4°C?

A4: Storing the peptide solution at 4°C is not recommended for extended periods due to the increased risk of microbial contamination and enzymatic degradation, which are more pronounced at this temperature compared to frozen conditions.

Quantitative Data on Peptide Stability

The following tables provide illustrative data on the stability of ANP [Des18-22] 4-23 amide (rat) under various conditions. Please note that this data is representative and based on general principles of peptide stability, as specific experimental data for this analog is limited in the public domain.

Table 1: Effect of Temperature on the Stability of ANP [Des18-22] 4-23 amide (rat) in Solution (pH 7.4)

TemperatureHalf-life (t½)
4°C~24-48 hours
25°C (Room Temp)~4-8 hours
37°C~1-2 hours

Table 2: Effect of pH on the Stability of ANP [Des18-22] 4-23 amide (rat) in Solution at 37°C

pHRelative Stability (%) after 4 hours
3.060%
5.085%
7.470%
9.050%

Table 3: Effect of Protease Inhibitors on the Stability of ANP [Des18-22] 4-23 amide (rat) in Rat Serum at 37°C

ConditionHalf-life (t½)
No Inhibitor< 30 minutes
With NEP Inhibitor (e.g., Phosphoramidon)> 4 hours
With Protease Inhibitor Cocktail> 6 hours

Experimental Protocols

Protocol 1: Assessment of ANP [Des18-22] 4-23 Amide (rat) Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the degradation rate of the peptide under specific conditions.

Materials:

  • ANP [Des18-22] 4-23 amide (rat)

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Incubator or water bath

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Prepare Peptide Stock Solution: Reconstitute the lyophilized peptide in sterile, nuclease-free water to a concentration of 1 mg/mL.

  • Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate-buffered saline, cell culture media) with and without potential stabilizers (e.g., protease inhibitors).

  • Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and immediately stop any enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time from the time 0 sample.

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of remaining peptide at each time point relative to the time 0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life.

Signaling Pathway and Experimental Workflow Diagrams

ANP_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Peptide Prepare_Solutions Prepare Working Solutions (various conditions) Reconstitute->Prepare_Solutions Incubate Incubate at Desired Temperature Prepare_Solutions->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Stop_Reaction Stop Reaction (e.g., add TFA) Time_Points->Stop_Reaction HPLC_Analysis HPLC Analysis Stop_Reaction->HPLC_Analysis Data_Analysis Data Analysis (Calculate Half-life) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing peptide stability.

NPRC_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ANP_analog ANP [Des18-22] 4-23 amide NPRC NPR-C Receptor ANP_analog->NPRC Binding Gi_protein Gi Protein Activation NPRC->Gi_protein AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition PLC_activation Phospholipase C Activation Gi_protein->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Cellular_Response Cellular Response (e.g., anti-proliferation) cAMP_decrease->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation Protein Kinase C Activation IP3_DAG->PKC_activation Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with ANP Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dosages for in vivo studies involving Atrial Natriuretic Peptide (ANP) fragments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during in vivo studies with ANP fragments, offering practical solutions and preventative measures.

Peptide Handling and Formulation

  • Q1: My ANP fragment has poor solubility in aqueous solutions. How can I improve this for in vivo administration?

    • A1: Poor solubility is a common issue with peptides. First, ensure you are using a high-purity synthetic peptide, as impurities can affect solubility. For reconstitution, consult the peptide's certificate of analysis for recommended solvents. If a specific solvent is not recommended, you can try dissolving the peptide in a small amount of a polar organic solvent like DMSO or DMF, and then slowly adding the aqueous buffer of your choice while vortexing. However, be mindful of the final concentration of the organic solvent, as it can be toxic to animals. For in vivo use, it is best to use sterile, appropriate solvents and follow recommended pH conditions. Preparing aliquots for single use can also prevent degradation from repeated freeze-thaw cycles.

  • Q2: I'm concerned about the stability of my ANP fragment in solution and in vivo. What precautions should I take?

    • A2: ANP fragments have a short in vivo half-life due to degradation by proteases.[1] To ensure stability, store lyophilized peptides at -20°C or lower and reconstituted solutions in aliquots at -80°C to avoid multiple freeze-thaw cycles.[2] The in vivo environment can significantly impact the stability of a therapeutic protein, which may differ from its shelf-life stability.[3] For in vivo studies, consider using protease inhibitors in your formulation if compatible with your experimental goals. Alternatively, modified ANP fragments, such as those fused to an Fc domain, have been shown to have a significantly longer half-life in vivo.[1]

Dose Selection and Administration

  • Q3: How do I select an initial dose for my in vivo study with a novel ANP fragment?

    • A3: Dose selection should be based on a combination of in vitro potency data and literature on similar ANP fragments. Start with a dose-response study to evaluate a range of doses and their effects.[4] For instance, studies in rats with ANP-(4-28) have used infusion rates from 10 to 230 ng/kg/min to observe effects on renal function.[5] In mice, low doses of 0.1 ng/g/min and high doses of 0.2 ng/g/min of ANP have been used to study natriuresis.[6] It's crucial to establish a therapeutic window based on both efficacy and potential toxicity.

  • Q4: What is the most appropriate route of administration for ANP fragments in animal models?

    • A4: The choice of administration route depends on the desired pharmacokinetic profile.

      • Intravenous (IV) infusion provides a steady-state concentration and is commonly used to assess sustained physiological responses.[5][6]

      • IV bolus injection results in a rapid peak concentration followed by quick clearance, which is useful for studying acute effects.[7]

      • Subcutaneous (SQ) administration leads to slower absorption and a more prolonged effect, which may be suitable for chronic dosing studies.[5]

      • Intraperitoneal (IP) injection is a common route in rodents for systemic delivery, offering faster absorption than the oral or subcutaneous routes.[8]

  • Q5: I am not observing the expected physiological response (e.g., natriuresis, vasodilation) after administering the ANP fragment. What could be the issue?

    • A5: Several factors could contribute to a lack of response:

      • Peptide Quality and Integrity: Verify the purity and correct sequence of your peptide.

      • Dosage: The administered dose may be too low. A dose-response study is essential to determine the effective dose range.

      • Rapid Degradation: The short half-life of ANP fragments might prevent them from reaching their target receptors at a sufficient concentration. Consider the pharmacokinetic profile of your specific fragment.

      • Receptor Desensitization: Prolonged exposure to high concentrations of ANP can lead to receptor desensitization.

      • Animal Model: The specific strain, age, and health status of the animal can influence the response. For example, renal resistance to ANP can occur in conditions like congestive heart failure.[9]

Monitoring and Data Interpretation

  • Q6: What are the key parameters to measure to assess the in vivo efficacy of ANP fragments?

    • A6: The primary downstream signaling molecule for ANP is cyclic GMP (cGMP). Measuring plasma or urinary cGMP levels can provide a direct readout of receptor activation.[9] Other important physiological parameters to monitor include:

      • Cardiovascular: Blood pressure and heart rate.[10]

      • Renal: Urine flow, urinary sodium excretion (natriuresis), and glomerular filtration rate (GFR).[1][11]

  • Q7: I'm observing unexpected side effects, such as a sharp drop in blood pressure. How can I mitigate this?

    • A7: A significant decrease in blood pressure is a known effect of ANP, particularly at higher doses.[5] To manage this:

      • Dose Adjustment: Lower the dose to a level that elicits the desired therapeutic effect without causing severe hypotension.

      • Slower Administration: If using an infusion, a slower rate can help to avoid a rapid drop in blood pressure.

      • Careful Monitoring: Continuously monitor blood pressure during and after administration to ensure the animal's well-being.

Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic data for various ANP fragments from in vivo studies.

Table 1: In Vivo Dosages of ANP Fragments

ANP FragmentAnimal ModelAdministration RouteDosageObserved EffectsReference
ANP-(4-28)RatIV Infusion10 - 230 ng/kg/minNatriuresis, diuresis[5]
ANPMouseIV Infusion0.1 ng/g/min (low dose), 0.2 ng/g/min (high dose)Increased distal sodium delivery[6][12]
proANF 31-67DogIV InfusionNot specifiedReduced arterial blood pressure, increased natriuresis[13]
UrodilatinRatIV Infusion0.75 - 12 µg/kg/hIncreased urine flow, GFR, natriuresis[1]
UrodilatinPigIV Infusion10 ng/kg/minNormalized myocardial cGMP, reduced infarct size[13]
UrodilatinDogIV Infusion2 and 10 pmol/kg/minIncreased urinary sodium excretion and GFR[9]
C-ANP(4-23)DogIV Infusion0.1 or 1.0 µg/kg/minIncreased circulating CNP, reduced cardiac output[6]
C-ANP(4-23)MouseLocal Injection200 ng (single or multiple doses)Reduced angiogenesis[2]
BNPDogSubcutaneous5 µg/kg or 25 µg/kgIncreased plasma BNP and cGMP, natriuresis[5]
α-hANPRatIV Bolus5 µgNot specified[7]

Table 2: Pharmacokinetic Parameters of ANP and its Analogs

PeptideAnimal ModelHalf-lifeClearance RateReference
ANPHuman4.5 minutes1.7 - 2.6 L/min[14]
ANP-Fc FusionRat2.8 - 5.5 hoursNot specified[1]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of an ANP Fragment in Mice

This protocol describes a method for continuous intravenous delivery of an ANP fragment to assess its effects on renal function.

Materials:

  • ANP fragment of interest

  • Sterile saline (0.9% NaCl)

  • Infusion pump

  • Catheterization equipment (for jugular vein cannulation)

  • Metabolic cages for urine collection

  • Analytical equipment for measuring sodium and creatinine

Procedure:

  • Animal Preparation: Anesthetize the mouse and surgically implant a catheter into the jugular vein for infusion. Allow the animal to recover from surgery.

  • Acclimation: House the mouse in a metabolic cage and allow it to acclimate for at least 24 hours before the experiment.

  • Peptide Preparation: Dissolve the lyophilized ANP fragment in sterile saline to the desired stock concentration. Further dilute the stock solution to the final infusion concentration.

  • Infusion Setup: Connect the venous catheter to the infusion pump via appropriate tubing.

  • Baseline Measurement: Collect a baseline urine sample and a blood sample (if required) before starting the infusion.

  • Initiate Infusion: Begin the continuous infusion of the ANP fragment at the desired rate (e.g., 0.1 ng/g/min).[6][12]

  • Sample Collection: Collect urine at regular intervals (e.g., every 30 minutes) for the duration of the infusion. Collect a final blood sample at the end of the experiment.

  • Analysis: Measure urine volume, urinary sodium concentration, and creatinine levels to determine urine flow rate, sodium excretion rate, and glomerular filtration rate (GFR).

Protocol 2: Measurement of Plasma cGMP Levels Following ANP Fragment Administration

This protocol outlines the steps to measure changes in plasma cGMP, a key second messenger in the ANP signaling pathway.

Materials:

  • ANP fragment of interest

  • Administration supplies (syringes, needles, etc. for the chosen route)

  • Blood collection tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Centrifuge

  • cGMP enzyme immunoassay (EIA) kit

  • Plate reader

Procedure:

  • Animal Treatment: Administer the ANP fragment to the animal via the chosen route and dosage. Include a vehicle-treated control group.

  • Blood Collection: At predetermined time points after administration, collect blood samples into tubes containing a phosphodiesterase inhibitor.

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • cGMP Measurement: Thaw the plasma samples on ice. Follow the instructions provided with the cGMP EIA kit to measure the concentration of cGMP in each sample.

  • Data Analysis: Calculate the mean cGMP concentration for each treatment group and time point. Compare the cGMP levels in the ANP fragment-treated groups to the control group to determine the effect of the treatment.

Visualizations

Signaling Pathways and Experimental Workflows

ANP_Signaling_Pathway ANP Signaling Pathway cluster_receptors Membrane Receptors ANP ANP / ANP Fragments NPRA NPRA Receptor ANP->NPRA Binds to NPRC NPRC (Clearance Receptor) ANP->NPRC Binds to cGMP cGMP NPRA->cGMP Activates Guanylate Cyclase Internalization Internalization & Degradation NPRC->Internalization Leads to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterases cGMP->PDE Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Mediates AMP 5'-AMP PDE->AMP Degrades to

Caption: ANP signaling through NPRA and NPRC receptors.

Experimental_Workflow In Vivo Dosing & Analysis Workflow start Start: Hypothesis lit_review Literature Review & In Vitro Data start->lit_review dose_selection Dose Range Selection lit_review->dose_selection pilot_study Pilot Dose-Response Study dose_selection->pilot_study animal_model Select Animal Model protocol_dev Develop Protocol (Route, Frequency) animal_model->protocol_dev protocol_dev->pilot_study peptide_prep Peptide Formulation & QC peptide_prep->pilot_study main_study Main In Vivo Study pilot_study->main_study Refine Dose data_collection Data Collection (BP, Urine, Blood) main_study->data_collection analysis Sample & Data Analysis (cGMP, Na+, etc.) data_collection->analysis results Results Interpretation analysis->results conclusion Conclusion & Next Steps results->conclusion

Caption: Workflow for in vivo dosage optimization.

References

troubleshooting ANP [Des18-22] 4-23 amide (rat) dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ANP [Des18-22] 4-23 amide (rat), a selective agonist for the Natriuretic Peptide Receptor-C (NPR-C).

Frequently Asked Questions (FAQs)

Q1: What is ANP [Des18-22] 4-23 amide (rat) and what is its primary mechanism of action?

ANP [Des18-22] 4-23 amide (rat) is a synthetic, truncated analog of the rat atrial natriuretic peptide (ANP). It is a highly selective agonist for the Natriuretic Peptide Receptor-C (NPR-C), also known as NPR3.[1] Unlike the other natriuretic peptide receptors, NPR-A and NPR-B, which are linked to guanylyl cyclase and cGMP production, NPR-C is a G protein-coupled receptor (GPCR). Its activation primarily leads to the inhibition of adenylyl cyclase via an inhibitory G protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] In some cell types, NPR-C activation can also stimulate phospholipase C (PLC), leading to an increase in inositol phosphates and diacylglycerol.[2]

Q2: What are the common applications of ANP [Des18-22] 4-23 amide (rat) in research?

Due to its selectivity for NPR-C, this peptide is a valuable tool for:

  • Investigating the physiological and pathophysiological roles of the NPR-C receptor.

  • Elucidating the downstream signaling pathways of NPR-C in various cell types.[2]

  • Distinguishing between the effects mediated by NPR-C and those mediated by NPR-A/B.

  • Serving as a competitor in radioligand binding assays to study NPR-C expression and affinity.[3]

Q3: How should I store and handle the lyophilized peptide and its stock solutions?

  • Lyophilized Powder: Store the lyophilized peptide at -20°C, protected from light.[4]

  • Stock Solutions: For long-term storage (up to 6 months), prepare stock solutions in a suitable solvent (e.g., sterile water or a buffer with low protein content) and store in aliquots at -80°C. For short-term storage (up to 1 month), aliquots can be kept at -20°C.[5] Avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for reconstituting ANP [Des18-22] 4-23 amide (rat)?

For initial reconstitution, sterile, nuclease-free water is a common choice. For cellular assays, it is crucial to use a solvent that is compatible with your experimental system. Some suppliers suggest that for high concentrations (e.g., 25 mg/mL), DMSO may be used, but it's important to note that DMSO can have effects on cells and the hygroscopic nature of DMSO can impact solubility.[5] Always ensure the final concentration of the solvent in your assay is minimal and included in your vehicle controls.

Troubleshooting Dose-Response Curves

This guide addresses common issues encountered when generating dose-response curves for ANP [Des18-22] 4-23 amide (rat).

Problem 1: No or Weak Response to the Peptide
Possible Cause Troubleshooting Steps
Peptide Degradation Peptides are susceptible to degradation by proteases. Prepare fresh dilutions for each experiment from a frozen stock. Minimize the time the peptide is kept at room temperature or 37°C. Consider including a broad-spectrum protease inhibitor cocktail in your assay buffer if stability is a major concern.
Incorrect Peptide Concentration Verify the concentration of your stock solution. Ensure accurate serial dilutions. Use a fresh vial of the peptide if there are doubts about its quality.
Low Receptor Expression Confirm that your cell line or tissue model endogenously expresses NPR-C at a sufficient level. If using a transfected cell line, verify the expression level (e.g., via Western blot, qPCR, or radioligand binding).
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and buffer composition. Ensure the assay readout is sensitive enough to detect the expected biological response (e.g., a small decrease in cAMP).
Receptor Desensitization/Tachyphylaxis Prolonged exposure to an agonist can lead to receptor desensitization. Minimize pre-incubation times with the peptide. If possible, perform time-course experiments to determine the optimal stimulation time before significant desensitization occurs.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell monolayer by proper cell counting and seeding techniques. Allow cells to adhere and recover for an appropriate time before the experiment.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Prepare a master mix of reagents where possible to minimize well-to-well variability.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity.
Peptide Adsorption Peptides can adsorb to plastic surfaces. To minimize this, consider using low-protein-binding microplates and tubes. Including a carrier protein like 0.1% BSA in your dilution buffer can also help, but be mindful of its potential effects on your assay.
Problem 3: Atypical or "Noisy" Dose-Response Curve
Possible Cause Troubleshooting Steps
Peptide Solubility Issues Visually inspect your stock and working solutions for any precipitation. If solubility is an issue, you may need to adjust the pH of your buffer or use a different solvent system, ensuring compatibility with your assay.
Cytotoxicity at High Concentrations At very high concentrations, the peptide or the solvent may induce cytotoxicity, leading to a "hook effect" or a drop in the response. Perform a cell viability assay (e.g., MTT or LDH) at the highest concentrations of your peptide.
Assay Interference The peptide or other components in your solution may interfere with the assay detection method (e.g., fluorescence or luminescence). Run appropriate controls, including the peptide in the absence of cells, to check for interference.
Inappropriate Curve Fitting Model Ensure you are using the correct non-linear regression model to fit your data. For inhibitory responses, a four-parameter logistic equation (log(inhibitor) vs. response) is commonly used.

Data Presentation

The following table summarizes representative binding affinity and functional potency data for ANP [Des18-22] 4-23 amide (rat) and the related peptide cANF. Please note that these values can vary depending on the experimental conditions, cell type, and assay used.

PeptideReceptorAssay TypeCell/Tissue TypePotency/Affinity
ANP [Des18-22] 4-23 amide (rat)NPR-CRadioligand BindingRat BrainKd ~1 nM[3]
cANF (a related NPR-C agonist)NPR-CVasorelaxationRat AortaEC50 ~1.43 µM[6]
cANF (a related NPR-C agonist)NPR-CVasorelaxationRat Small Mesenteric ArteryEC50 ~0.97 µM[6]

Experimental Protocols

Key Experiment: cAMP Inhibition Assay in Cultured Cells

This protocol describes a general method for determining the dose-response curve of ANP [Des18-22] 4-23 amide (rat) by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing NPR-C.

Materials:

  • Cells expressing rat NPR-C (e.g., transfected HEK293 or a relevant rat cell line)

  • Cell culture medium

  • ANP [Des18-22] 4-23 amide (rat)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Multi-well plates (e.g., 96-well or 384-well, compatible with the assay kit)

Methodology:

  • Cell Seeding: Seed the cells in the multi-well plates at a predetermined optimal density and allow them to adhere and grow overnight.

  • Peptide Dilution: On the day of the experiment, prepare a stock solution of ANP [Des18-22] 4-23 amide (rat) in an appropriate solvent. Perform serial dilutions in serum-free medium or a suitable assay buffer to obtain a range of concentrations (e.g., from 1 pM to 1 µM).

  • Pre-treatment with IBMX: Wash the cells with PBS and then pre-incubate them with a phosphodiesterase inhibitor like IBMX (e.g., 1 mM) in assay buffer for a short period (e.g., 10-20 minutes) at 37°C. This will prevent the degradation of cAMP.

  • Agonist Stimulation: Add the different concentrations of ANP [Des18-22] 4-23 amide (rat) to the wells.

  • Forskolin Stimulation: Immediately after adding the peptide, add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells (except for the basal control) to stimulate adenylyl cyclase and cAMP production.

  • Incubation: Incubate the plate at 37°C for an optimized duration (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the ANP [Des18-22] 4-23 amide (rat) concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Visualizations

NPR-C Signaling Pathway

NPRC_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular NPRC NPR-C Gi Gi Protein (αβγ) NPRC->Gi activates AC Adenylyl Cyclase Gi->AC α subunit inhibits PLC Phospholipase C (PLC) Gi->PLC βγ subunits activate (cell-type specific) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ANP ANP [Des18-22] 4-23 amide (rat) ANP->NPRC binds ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse1 Cellular Response (Inhibition) PKA->CellularResponse1 leads to PIP2 PIP2 PIP2->PLC hydrolyzes CellularResponse2 Cellular Response (Activation) IP3->CellularResponse2 leads to PKC Protein Kinase C (PKC) DAG->PKC activates PKC->CellularResponse2 leads to

Caption: NPR-C signaling cascade upon agonist binding.

Experimental Workflow for cAMP Inhibition Assay

cAMP_Workflow A 1. Seed cells in a multi-well plate B 2. Prepare serial dilutions of ANP [Des18-22] 4-23 amide (rat) C 3. Pre-treat cells with IBMX (10-20 min) B->C D 4. Add peptide dilutions to the cells C->D E 5. Add Forskolin to stimulate cAMP production D->E F 6. Incubate at 37°C (15-30 min) E->F G 7. Lyse cells and measure intracellular cAMP F->G H 8. Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for a cAMP inhibition dose-response assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Dose-Response Curve Issue Q1 Is there a response? Start->Q1 Q2 Is the curve noisy or highly variable? Q1->Q2 A1_Yes CheckPeptide Check Peptide Integrity: - Fresh dilutions - Proper storage - Consider degradation Q1->CheckPeptide A1_No CheckAssay Verify Assay Conditions: - Receptor expression - Cell health - Incubation times Q1->CheckAssay A1_No A1_Yes Yes A1_No No / Weak CheckTechnique Review Technique: - Pipetting accuracy - Consistent cell seeding - Edge effects Q2->CheckTechnique A2_Yes CheckSolubility Investigate Solubility & Interference: - Peptide precipitation - Cytotoxicity - Assay interference Q2->CheckSolubility A2_Yes GoodCurve Analyze Curve: - Check curve fit - Determine EC50/IC50 Q2->GoodCurve A2_No A2_Yes Yes A2_No No

Caption: A logical approach to troubleshooting dose-response curves.

References

Technical Support Center: ANP Fragment Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists performing Atrial Natriuretic Peptide (ANP) fragment receptor binding assays.

Troubleshooting Guides

This section addresses common problems encountered during ANP fragment receptor binding assays in a question-and-answer format.

Issue 1: High Non-Specific Binding (NSB)

Question: I am observing high non-specific binding in my ANP fragment receptor binding assay, which is obscuring my specific binding signal. What are the potential causes and how can I reduce it?

Answer: High non-specific binding (NSB) can significantly impact the accuracy of your results by making it difficult to determine key parameters like receptor affinity (Kd) and density (Bmax). Ideally, NSB should be less than 50% of the total binding.[1]

Potential Causes and Solutions:

  • Radioligand Issues:

    • High Concentration: Using too high a concentration of the radiolabeled ANP fragment can lead to increased NSB.[1] Try reducing the concentration to at or below the Kd value for the receptor.

    • Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.[1][2] While difficult to change for a given ligand, optimizing other assay conditions can help mitigate this.

    • Radiochemical Purity: Impurities in the radioligand preparation can contribute to high NSB. Ensure the radiochemical purity is high (typically >90%).[1]

  • Tissue/Cell Preparation:

    • Excessive Protein: Too much membrane protein in the assay can increase non-specific binding sites.[1][3] Titrate the amount of membrane protein to find the optimal concentration, typically in the range of 100-500 µg per assay tube.[1]

    • Inadequate Preparation: Ensure thorough homogenization and washing of the cell membranes to remove any endogenous ligands or other interfering substances.[1]

  • Assay Conditions:

    • Suboptimal Buffer: The composition of your assay buffer is critical. Including blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk can help reduce non-specific interactions.[1][4][5] The addition of salts can also be beneficial.[2]

    • Filter Binding: The radioligand may be binding to the filters. Pre-soaking glass fiber filters in a solution of 0.5% polyethylenimine (PEI) can reduce this.[6] Coating filters with BSA can also be effective.[1][2]

    • Inefficient Washing: Inadequate washing can leave unbound radioligand on the filter. Increase the number and/or volume of washes with ice-cold wash buffer to minimize dissociation of the specifically bound ligand.[1][5]

  • Incubation Time and Temperature:

    • Prolonged Incubation: Longer incubation times can sometimes increase NSB.[1] Optimize the incubation time to ensure equilibrium is reached for specific binding without excessively increasing non-specific binding.

Troubleshooting Flowchart for High Non-Specific Binding

high_nsb_troubleshooting start High Non-Specific Binding (>50% of Total Binding) check_radioligand 1. Evaluate Radioligand start->check_radioligand check_protein 2. Optimize Protein Concentration start->check_protein check_assay_cond 3. Adjust Assay Conditions start->check_assay_cond reduce_ligand_conc Lower Radioligand Concentration (to <= Kd) check_radioligand->reduce_ligand_conc check_purity Verify Radioligand Purity (>90%) check_radioligand->check_purity titrate_protein Titrate Membrane Protein (100-500 µg) check_protein->titrate_protein add_blocker Add/Optimize Blocking Agent (e.g., BSA) check_assay_cond->add_blocker pretreat_filters Pre-treat Filters (e.g., 0.5% PEI) check_assay_cond->pretreat_filters optimize_wash Increase Wash Steps/ Volume (Ice-Cold Buffer) check_assay_cond->optimize_wash

Caption: Troubleshooting flowchart for addressing high non-specific binding.

Issue 2: Low Specific Binding or No Detectable Signal

Question: I am observing very low or no specific binding in my assay. What could be the problem?

Answer: Low specific binding can make it difficult to obtain reliable data and may indicate issues with the experimental setup, reagents, or the biological preparation.

Potential Causes and Solutions:

  • Receptor Issues:

    • Low Receptor Expression: The cell line or tissue preparation may have a low density of the target ANP receptor.[1] Consider using a system with higher receptor expression.

    • Receptor Degradation: The receptor may have been degraded during the membrane preparation process.[1] Always use protease inhibitors during preparation and keep samples on ice.[5]

  • Radioligand Issues:

    • Low Specific Activity: The specific activity of your radioligand may be too low to detect binding, especially for receptors with low expression.[1] For tritiated ligands, a specific activity above 20 Ci/mmol is recommended.[2]

    • Radioligand Degradation: Improper storage of the radioligand can lead to degradation and loss of binding activity.[1] Store radioligands as recommended by the manufacturer.

  • Assay Conditions:

    • Incubation Time Too Short: The assay may not have reached equilibrium.[1][7] The time required to reach equilibrium is dependent on the radioligand concentration and the receptor's kinetic properties.[7][8] Perform a time-course experiment to determine the optimal incubation time.

    • Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the assay buffer can negatively impact binding. For ANP receptors, the presence of chloride ions can be important for ligand binding.[9]

Issue 3: Poor Reproducibility and High Variability

Question: My results are not consistent between experiments or even between replicates within the same experiment. What can I do to improve reproducibility?

Answer: Poor reproducibility can stem from a variety of factors, from inconsistent reagent preparation to slight variations in experimental procedure.

Potential Causes and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Inconsistent Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed and mixed thoroughly before use.

  • Variable Incubation Times/Temperatures: Use a temperature-controlled incubator or water bath to ensure consistent incubation conditions. Time all steps precisely.

  • Incomplete Mixing: Ensure all components in the assay tubes are mixed thoroughly after each addition.

  • Washing inconsistencies: The washing step in filtration assays is critical. Ensure that the vacuum pressure is consistent and that each filter is washed for the same amount of time with the same volume of ice-cold buffer.

Frequently Asked Questions (FAQs)

Q1: What are the different types of ANP receptors and their signaling pathways?

A1: There are three main types of ANP receptors:

  • Natriuretic Peptide Receptor-A (NPRA or GC-A): This is the primary receptor for ANP and Brain Natriuretic Peptide (BNP).[10] It is a guanylyl cyclase-coupled receptor.[11][12] Binding of ANP to NPRA activates the intracellular guanylyl cyclase domain, which converts GTP to cyclic GMP (cGMP).[11] cGMP then acts as a second messenger, activating downstream effectors like cGMP-dependent protein kinases (PKG) to mediate physiological responses such as vasodilation and natriuresis.[10][11]

  • Natriuretic Peptide Receptor-B (NPRB or GC-B): This receptor is also coupled to guanylyl cyclase and is preferentially activated by C-type Natriuretic Peptide (CNP).[10][13]

  • Natriuretic Peptide Receptor-C (NPRC): This receptor binds to all natriuretic peptides (ANP, BNP, and CNP).[13][14] It is known as the "clearance receptor" because it internalizes and degrades the peptides, thereby regulating their circulating levels.[11] NPRC is coupled to G-proteins and can inhibit adenylyl cyclase.[14]

ANP Receptor Signaling Pathway (NPRA)

anp_signaling ANP ANP NPRA NPRA Receptor (Guanylyl Cyclase-A) ANP->NPRA Binds to cGMP cGMP NPRA->cGMP Activates Guanylyl Cyclase GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation, Natriuresis) PKG->Response Leads to

Caption: ANP signaling pathway via the NPRA receptor.

Q2: What are the key components of a binding buffer for ANP receptor assays?

A2: A typical binding buffer for ANP receptor assays includes:

  • Buffer: A buffering agent to maintain a stable pH, such as 50 mM Tris-HCl or HEPES, usually at a pH of 7.4.[5][6]

  • Divalent Cations: Magnesium chloride (MgCl2) at a concentration of around 5 mM is often included, as it can be important for receptor conformation and ligand binding.[6]

  • Blocking Agent: Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is commonly used to reduce non-specific binding of the radioligand to the assay tubes and other surfaces.[4][6]

  • Protease Inhibitors: To prevent the degradation of the receptor by proteases released during membrane preparation, a cocktail of protease inhibitors (e.g., leupeptin, aprotinin, PMSF) should be included.[5][6]

  • Chloride Ions: ANP binding to its receptor can be chloride-dependent.[9][13] Therefore, ensuring the presence of chloride ions in the buffer is important.

Q3: How can I differentiate between binding to different ANP receptor subtypes?

A3: You can use specific unlabeled ligands (competitors) to differentiate between receptor subtypes in a competition binding assay.

  • To isolate NPRA binding: Use an unlabeled ANP analog that has high affinity for NPRA but low affinity for NPRC.

  • To study NPRC binding: Use a ligand that is selective for the NPRC receptor, such as cANF(4-23).[14] By performing competition assays with these selective compounds, you can determine the proportion of binding to each receptor subtype in your preparation.

Data Presentation

Table 1: Typical Experimental Parameters for ANP Fragment Radioligand Binding Assays

ParameterTypical Value/RangeRationale/Reference
Membrane Protein 100 - 500 µ g/assay To provide sufficient receptor concentration while minimizing NSB.[1]
Radioligand Conc. 0.1 - 10 x KdTo adequately define the saturation curve.[6][8]
Unlabeled Ligand (for NSB) 1 µM (or 100-1000x Ki/Kd)To saturate all specific binding sites.[6][8]
Incubation Temperature 4°C - 37°CLower temperatures can reduce NSB and protease activity.[3][5]
Incubation Time 30 - 120 minutesMust be sufficient to reach equilibrium.[7]
Binding Buffer 50 mM Tris-HCl, pH 7.4Standard physiological buffer.[6]
5 mM MgCl2Divalent cation often required for binding.[6]
0.1% BSATo reduce non-specific binding.[6]
Protease InhibitorsTo prevent receptor degradation.[5]

Table 2: Properties of Atrial Natriuretic Peptide (ANP) Receptors

ReceptorOther NamesPrimary Ligand(s)Signaling MechanismPrimary Function
NPRA GC-A, ANPAANP, BNP[10]Guanylyl Cyclase Activation (↑ cGMP)[11]Vasodilation, natriuresis, blood pressure regulation.[11]
NPRB GC-B, ANPBCNP[10][13]Guanylyl Cyclase Activation (↑ cGMP)[13]Bone growth, vascular homeostasis.
NPRC ANPC, Clearance ReceptorANP, BNP, CNP[13][14]G-protein coupled (↓ Adenylyl Cyclase)[14]Clearance of natriuretic peptides from circulation.[11]

Experimental Protocols

Protocol 1: Saturation Radioligand Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ANP fragment.

Workflow for a Saturation Binding Assay

saturation_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Buffers & Reagents setup_total Set up Total Binding Tubes: Membranes + Radioligand prep_reagents->setup_total setup_nsb Set up NSB Tubes: Membranes + Radioligand + Excess Unlabeled Ligand prep_reagents->setup_nsb prep_membranes Prepare Receptor Membranes prep_membranes->setup_total prep_membranes->setup_nsb prep_ligand Prepare Serial Dilutions of Radioligand prep_ligand->setup_total prep_ligand->setup_nsb incubate Incubate to Equilibrium (e.g., 60 min at 25°C) setup_total->incubate setup_nsb->incubate filter Rapid Filtration over Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counter) wash->count calc_specific Calculate Specific Binding (Total - NSB) count->calc_specific plot_data Plot Specific Binding vs. [Radioligand] calc_specific->plot_data fit_curve Non-linear Regression (One-site binding) plot_data->fit_curve determine_params Determine Kd and Bmax fit_curve->determine_params

References

ANP [Des18-22] 4-23 amide (rat) storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of ANP [Des18-22] 4-23 amide (rat).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized ANP [Des18-22] 4-23 amide (rat)?

A1: Lyophilized ANP [Des18-22] 4-23 amide (rat) should be stored at -20°C for long-term stability.[1][2][3][4] It is crucial to protect the peptide from moisture and light.[1][2] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[2][3]

Q2: How should I reconstitute lyophilized ANP [Des18-22] 4-23 amide (rat)?

A2: The choice of solvent depends on the experimental requirements. For aqueous solutions, sterile, purified water or a buffer (pH 5-6) is recommended to enhance stability.[3] If the peptide has low aqueous solubility, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution, followed by dilution with the aqueous buffer. Always use gentle mixing, such as swirling or inversion, to dissolve the peptide, and avoid vigorous shaking to prevent aggregation.

Q3: What is the shelf life of ANP [Des18-22] 4-23 amide (rat) once reconstituted?

A3: The shelf life of the reconstituted peptide is limited. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Q4: Can I store the reconstituted peptide at 4°C?

A4: Storing reconstituted peptides at 4°C is only recommended for very short-term use (a few days). For longer-term storage, freezing at -20°C or -80°C is necessary to minimize degradation.[5]

Q5: What are the main degradation pathways for this peptide in solution?

A5: Peptides in solution can degrade through several mechanisms, including hydrolysis, oxidation (especially of Cys, Met, and Trp residues), and deamidation (of Asn and Gln residues).[1] Maintaining a slightly acidic pH (5-6) and storing the solution frozen can help to minimize these degradation processes.[3]

Storage Conditions and Shelf Life

The following table summarizes the recommended storage conditions and shelf life for ANP [Des18-22] 4-23 amide (rat) in both lyophilized and solution forms.

FormStorage TemperatureShelf LifeSpecial Conditions
Lyophilized Powder-20°CSeveral yearsProtect from moisture and light.
Stock Solution-20°CUp to 1 monthPrepare single-use aliquots to avoid freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsPrepare single-use aliquots to avoid freeze-thaw cycles.

Troubleshooting Guide

Issue 1: The lyophilized peptide is difficult to weigh accurately due to static electricity.

  • Potential Cause: Peptides, especially when highly purified and lyophilized, can be prone to static charge.

  • Troubleshooting Steps:

    • Use an anti-static weighing dish or an ionizer.

    • Ensure the weighing environment is not overly dry.

    • Handle the vial with anti-static gloves.

Issue 2: The peptide does not fully dissolve in the chosen solvent.

  • Potential Cause: The peptide may have poor solubility in the initial solvent.

  • Troubleshooting Steps:

    • If using an aqueous buffer, try gentle warming or brief sonication.

    • For hydrophobic peptides, dissolve first in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer.

    • Ensure the pH of the buffer is appropriate for the peptide's isoelectric point.

Issue 3: I am observing a loss of peptide activity in my experiments.

  • Potential Cause: The peptide may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Review the storage conditions of both the lyophilized powder and the reconstituted solution.

    • Avoid repeated freeze-thaw cycles by using single-use aliquots.

    • Ensure the peptide solution is protected from light and stored at the correct temperature.

    • Prepare fresh solutions for critical experiments.

Experimental Protocols

Detailed Methodology for Rat Aortic Ring Vasorelaxation Assay

This protocol describes a common application for ANP [Des18-22] 4-23 amide (rat) to assess its vasodilatory effects.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) via an approved method.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) solution (composition in mM: 118 NaCl, 4.75 KCl, 1.2 MgSO₄, 1.19 KH₂PO₄, 2.54 CaCl₂, 25 NaHCO₃, 11 glucose, pH 7.4).[6]

  • Clean the aorta of adherent connective and adipose tissues.

  • Cut the aorta into rings of approximately 4-5 mm in length.[7]

2. Experimental Setup:

  • Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.[7]

  • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, changing the K-H solution every 15 minutes.[7][8]

3. Vasorelaxation Study:

  • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, cumulatively add ANP [Des18-22] 4-23 amide (rat) in increasing concentrations (e.g., 1 nM to 10 µM).

  • Record the changes in isometric tension until a maximal relaxation response is observed.

  • Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_assay Vasorelaxation Assay euthanasia Euthanize Rat excision Excise Thoracic Aorta euthanasia->excision cleaning Clean Aorta excision->cleaning ringing Cut into Rings cleaning->ringing suspension Suspend Rings in Organ Bath ringing->suspension equilibration Equilibrate under Tension suspension->equilibration precontraction Pre-contract with Phenylephrine equilibration->precontraction peptide_addition Add ANP (4-23) Amide precontraction->peptide_addition record_response Record Tension Changes peptide_addition->record_response nprc_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol anp ANP (4-23) Amide nprc NPR-C Receptor anp->nprc Binds gi Gi Protein nprc->gi Activates ac Adenylyl Cyclase gi->ac Inhibits plc Phospholipase C gi->plc Activates atp ATP camp cAMP ac->camp Decreases Production pip2 PIP2 ip3 IP3 plc->ip3 dag DAG plc->dag atp->camp cellular_response Cellular Response (e.g., Vasorelaxation) camp->cellular_response pip2->ip3 pip2->dag ip3->cellular_response dag->cellular_response

References

avoiding non-specific binding of ANP fragments in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving Atrial Natriuretic Peptide (ANP) fragments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on mitigating non-specific binding (NSB).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background and non-specific binding (NSB) in my ANP fragment assay?

High background and NSB in ANP fragment assays can stem from several factors:

  • Hydrophobic and Ionic Interactions: Peptides like ANP fragments can non-specifically adhere to the surfaces of microplate wells, pipette tips, and tubes through hydrophobic or ionic interactions.[1]

  • Inadequate Blocking: If the blocking buffer does not effectively cover all unoccupied sites on the microplate, the antibodies or the peptide itself can bind directly to the plastic, leading to high background.[2]

  • Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.[2]

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies and other reagents, resulting in a high background signal.[3]

  • Cross-Reactivity: The antibodies used may cross-react with other forms of ANP, such as proANP, or other structurally similar peptides present in the sample.[4]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding, leading to non-specific signals.[5]

Q2: How can I reduce non-specific binding of ANP fragments to assay plates and labware?

Due to their small size and potential for hydrophobic and ionic interactions, ANP fragments can adsorb to plastic surfaces. To minimize this:

  • Use appropriate labware: Consider using low-binding microplates and pipette tips.

  • Optimize coating conditions: Ensure that the plate is coated under optimal pH and temperature conditions to facilitate proper binding of the capture antibody or antigen.[6]

  • Add detergents: Including a non-ionic detergent like Tween-20 in your wash and antibody dilution buffers can help to reduce hydrophobic interactions.[7]

Q3: Which blocking buffer is best for my ANP fragment ELISA?

The choice of blocking buffer is critical and may require empirical testing for your specific assay. Here are some common options:

  • Bovine Serum Albumin (BSA): A widely used blocking agent, typically at a concentration of 1-5%.[8] It is generally a good starting point for many assays.

  • Casein or Non-fat Dry Milk: Often more effective and less expensive than BSA.[9][10] Casein, being a heterogeneous mixture of smaller proteins, may provide a more complete blocking of the surface.[10] However, be aware that milk-based blockers can contain endogenous biotin, which can interfere with avidin-biotin detection systems, and phosphoproteins, which can be problematic in phosphorylation studies.[8]

  • Protein-Free Blockers: Synthetic, protein-free blocking buffers are also available and can be a good option to avoid cross-reactivity issues associated with protein-based blockers.[11]

Q4: How can I optimize the washing steps in my ANP fragment ELISA?

Proper washing is crucial for reducing background signal.[3] Consider the following:

  • Number of Washes: A common starting point is 3-5 washes between each incubation step.[3]

  • Wash Volume: Ensure the volume is sufficient to completely fill the well (e.g., 300-400 µL for a 96-well plate).[10]

  • Soaking Time: Introducing a brief soak time (e.g., 30 seconds) during each wash can improve the removal of unbound reagents.[12]

  • Detergent Concentration: The inclusion of a non-ionic detergent, most commonly Tween-20 at a concentration of 0.05% to 0.1% in the wash buffer, is highly recommended to reduce non-specific binding.[7]

Q5: My assay is showing potential cross-reactivity with proANP. How can I address this?

Cross-reactivity with the precursor molecule, proANP, is a known issue in ANP immunoassays.[4]

  • Antibody Specificity: The most critical factor is the specificity of your primary antibody. Monoclonal antibodies are generally more specific than polyclonal antibodies.[12] When developing or selecting an assay, look for validation data that demonstrates low cross-reactivity with proANP and other related peptides.

  • Competitive Assay Format: A competitive ELISA format can sometimes reduce issues with cross-reactivity from larger precursor molecules.[1]

  • Sample Preparation: In some cases, sample pre-treatment steps, such as extraction, may be necessary to remove interfering substances.[1]

Troubleshooting Guides

High Background
Possible Cause Recommended Solution
Inadequate blockingIncrease blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from BSA to casein or a protein-free blocker). Increase the concentration of the blocking agent.[2]
Insufficient washingIncrease the number of wash cycles (e.g., from 3 to 5). Increase the wash buffer volume to ensure complete filling of the wells. Add a 30-60 second soak time for each wash step. Ensure your wash buffer contains an appropriate concentration of detergent (e.g., 0.05% Tween-20).[3][12]
Antibody concentration too highPerform a checkerboard titration to determine the optimal concentrations of your capture and detection antibodies.[13]
Cross-reactivity of secondary antibodyRun a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody.[2]
Contamination of reagents or plateUse fresh, sterile buffers and reagents. Ensure proper handling to avoid cross-contamination between wells.[5]
Incubation temperature too highPerform incubations at the recommended temperature. Avoid placing plates near heat sources.[5]

Data on Reducing Non-Specific Binding

The following tables summarize general findings on the effectiveness of different strategies to reduce non-specific binding. It is important to note that the optimal conditions should be determined empirically for each specific ANP fragment assay.

Table 1: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA)1 - 5% (w/v)Readily available, effective in many applications.[8]Can be a source of cross-reactivity with some antibodies. More expensive than milk-based blockers.[14]
Non-fat Dry Milk / Casein1 - 5% (w/v)Inexpensive and often provides lower background than BSA due to the presence of smaller, varied proteins.[9][10]May contain endogenous biotin and phosphoproteins, which can interfere with certain detection systems.[8]
Fish Gelatin0.1 - 1% (w/v)Less likely to cross-react with mammalian antibodies.May not be as effective a blocker as BSA or casein when used alone.
Synthetic/Protein-Free BlockersVaries by manufacturerNo risk of cross-reactivity with protein-based components. Consistent lot-to-lot performance.[11]May be more expensive.
Table 2: Effect of Tween-20 Concentration in Wash Buffer on Background
Tween-20 Concentration Effect on Non-Specific Binding Potential Issues
0%High background is likely due to insufficient removal of non-specifically bound proteins.-
0.05% (Typical)Generally effective at reducing background without disrupting specific antibody-antigen interactions.[7]-
> 0.1%May further reduce background in some cases.At higher concentrations, there is a risk of stripping the capture antibody or antigen from the plate, leading to a weaker signal.[13]

Experimental Protocols

Protocol: General Competitive ELISA for ANP Fragments

This protocol provides a general framework for a competitive ELISA to quantify ANP fragments. Optimization of antibody concentrations, incubation times, and buffer compositions is recommended.

Materials:

  • Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., Blocking buffer)

  • ANP Fragment Standard

  • Biotinylated ANP Fragment (Tracer)

  • Anti-ANP Fragment Primary Antibody

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • High-binding 96-well microplate

Procedure:

  • Coating: Coat the wells of the microplate with the anti-ANP fragment antibody diluted in Coating Buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of either the ANP fragment standard or your sample to the appropriate wells. Then, add 50 µL of the biotinylated ANP fragment (tracer) to all wells. Finally, add 50 µL of the diluted primary antibody to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 5 times with Wash Buffer, including a 30-second soak during each wash.

  • Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of the ANP fragment in the sample.

Visualizations

ANP Signaling Pathway

ANP_Signaling_Pathway ANP Signaling Pathway ANP ANP Fragment NPRA NPR-A Receptor ANP->NPRA Binds to cGMP cGMP NPRA->cGMP Activates Guanylyl Cyclase Domain GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Activates VASP VASP PKG->VASP Phosphorylates VASP_P p-VASP VASP->VASP_P Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) VASP_P->Physiological_Effects GMP 5'-GMP PDE->GMP Hydrolyzes cGMP

Caption: ANP fragment signaling through the NPR-A receptor to produce physiological effects.

Experimental Workflow for Minimizing Non-Specific Binding

ELISA_Optimization_Workflow Workflow for Minimizing NSB in ANP Fragment Assays Start Start: High Background in ANP Assay Step1 Step 1: Optimize Blocking Buffer Start->Step1 Step1a Test Different Blockers (BSA, Casein, Protein-Free) Step1->Step1a Step1b Vary Concentration (e.g., 1-5%) Step1->Step1b Step1c Increase Incubation Time (e.g., 2h RT or O/N 4°C) Step1->Step1c Step2 Step 2: Optimize Washing Protocol Step1->Step2 Step2a Increase Wash Cycles (e.g., 3 to 5) Step2->Step2a Step2b Add Soak Time (30-60 sec) Step2->Step2b Step2c Optimize Detergent Conc. (0.05-0.1% Tween-20) Step2->Step2c Step3 Step 3: Titrate Antibody Concentrations Step2->Step3 Step3a Perform Checkerboard Titration of Primary & Secondary Abs Step3->Step3a Step4 Step 4: Evaluate Sample Diluent Step3->Step4 Step4a Test different diluents to minimize matrix effects Step4->Step4a End End: Optimized Assay with Low Background Step4->End

Caption: A stepwise approach to troubleshooting and optimizing an ANP fragment assay to reduce non-specific binding.

References

Technical Support Center: Synthesis of Amidated Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of C-terminally amidated peptides via Solid-Phase Peptide Synthesis (SPPS).

Section 1: Low Yield and Purity

FAQ: Why is my final yield of the amidated peptide unexpectedly low?

Low yields can stem from several factors throughout the SPPS workflow, from initial resin loading to final cleavage and purification. Common causes include peptide aggregation, incomplete reactions (coupling or deprotection), and issues during cleavage.[1]

Troubleshooting Steps:

  • Assess On-Resin Aggregation: Resin shrinking during synthesis is a primary indicator of peptide aggregation, which is common for hydrophobic sequences.[1] Aggregation blocks reactive sites, hindering both coupling and deprotection steps.[1]

  • Verify Coupling and Deprotection Efficiency: Use a qualitative test like the Kaiser test to check for free primary amines after a coupling step.[2] A positive (blue bead) result indicates incomplete coupling.[1] Monitor the Fmoc deprotection by quantifying the dibenzofulvene-piperidine adduct with a UV-Vis spectrophotometer; a decreasing signal may indicate a problem.[1]

  • Optimize Resin Loading: While counterintuitive, a lower resin loading capacity (e.g., 0.29 mmol/g vs. 0.49 mmol/g) may be necessary for "difficult" or aggregation-prone sequences to reduce interchain interactions that lead to dimerization or poor yields.[3]

  • Review Cleavage and Precipitation: Ensure the cleavage cocktail is appropriate for your peptide's sequence and that the precipitation protocol (typically with cold diethyl ether) is performed correctly to avoid loss of product.[4] For very hydrophobic peptides that fail to precipitate, alternative workup or purification strategies may be required.[5]

FAQ: What are the most common impurities found in crude amidated peptides?

Following SPPS, the crude product is a mix of the target peptide and various impurities.[6] Identifying these impurities via analytical techniques like RP-HPLC and Mass Spectrometry (UPLC-MS) is crucial for troubleshooting your synthesis protocol.[7][8]

Common Impurities:

  • Truncated Peptides: Result from incomplete coupling reactions.[6]

  • Deletion Peptides: Caused by incomplete Fmoc deprotection, leading to a missed amino acid in the sequence.[6]

  • Incompletely Deprotected Peptides: Side-chain protecting groups that remain after the final cleavage step.[6]

  • Modified Peptides: Side reactions can lead to oxidation (Met, Trp), deamidation (Asn, Gln), or aspartimide formation (Asp).[6][9][10]

  • Diketopiperazine (DKP) Formation: A common side reaction, especially with Proline or Glycine at the N-terminus of the dipeptidyl-resin, which cleaves the first two amino acids.[10][11][12][13][14]

Section 2: Reaction and Cleavage Optimization

FAQ: How can I improve incomplete coupling reactions, especially for difficult sequences?

Incomplete coupling is a frequent cause of truncated sequences and low purity. This is often seen with sterically hindered amino acids (e.g., Val, Ile) or within aggregating sequences.[1][15]

Troubleshooting Steps:

  • Extend Reaction Time / Double Couple: Increase the coupling reaction time to 2-4 hours or perform a "double coupling" by adding a fresh solution of activated amino acid and reagents after the initial reaction.[1]

  • Use Stronger Coupling Reagents: Switch to more potent activating agents.[1][16] See the table below for a comparison.

  • Increase Temperature: Gently heating the reaction to 35-40°C can help overcome steric hindrance, but use caution to avoid side reactions.[1]

  • Disrupt Aggregation: For "difficult sequences," use chaotropic salts or solvents like N-methylpyrrolidone (NMP), dimethylsulfoxide (DMSO), or trifluoroethanol (TFE) to disrupt secondary structures and improve reagent access.[10][16]

Coupling ReagentDescriptionCommon Use Case
HBTU/HOBt A standard and effective aminium-based reagent combination.General purpose, reliable for most sequences.
HATU A more potent aminium salt, known for high reactivity and reduced racemization.Recommended for sterically hindered amino acids or difficult couplings.[1][16]
HCTU A cost-effective alternative to HATU with similar high reactivity.Often used as a high-performance substitute for HBTU.[16]
DIC/Oxyma A carbodiimide-based method. Oxyma is used as an additive to suppress racemization.A modern, safer alternative to DIC/HOBt.
COMU A third-generation uronium salt, noted for its high efficiency and safety profile.[17]Excellent for complex sequences and overcoming aggregation.[16]

FAQ: How do I select the correct cleavage cocktail for my amidated peptide?

The final cleavage step removes the peptide from the Rink Amide resin and simultaneously removes side-chain protecting groups. The choice of cocktail is critical to prevent side reactions and ensure complete deprotection. The standard cleavage cocktail is Trifluoroacetic acid (TFA)-based, with "scavengers" added to quench reactive cations generated during the process.

Common Cleavage Cocktails for Rink Amide Resin:

Cocktail Composition (v/v/v)ScavengersTarget Residues / Use Case
TFA / H₂O / TIS (95:2.5:2.5) Water, Triisopropylsilane (TIS)General purpose cocktail for peptides containing Arg, His, Met, Trp.[18][19]
TFA / Thioanisole / EDT / Anisole (90:5:3:2) Thioanisole, Ethanedithiol (EDT), Anisole"Reagent K". A stronger cocktail for peptides with multiple Arg, Trp, Cys, or Met residues.[19]
TFA / DCM (e.g., 20% to 50%) None (or added separately)Used for mild cleavage or in two-step procedures where the peptide is first cleaved from the resin with a lower TFA concentration and then fully deprotected.[2][20]

Always ensure the N-terminal Fmoc group is removed before initiating the cleavage procedure.[2][4][20]

Section 3: Common Side Reactions

FAQ: My peptide contains an Asp-Gly sequence and I see a mass-neutral impurity I can't separate. What is it?

This is likely aspartimide formation , a base-catalyzed side reaction where the backbone amide attacks the side-chain ester of an aspartic acid residue.[9][10] This is particularly problematic during the repeated piperidine treatments for Fmoc removal.[9] The resulting five-membered ring can reopen to form a mixture of α- and β-coupled peptides, which are often inseparable by RP-HPLC.[10]

Prevention Strategies:

  • Add HOBt to the piperidine deprotection solution to reduce the rate of aspartimide formation.[10]

  • For very sensitive sequences, consider using specialized protecting groups on the Asp side chain designed to prevent this rearrangement.[9]

FAQ: I am synthesizing a dipeptide and my yield is zero, with only starting material recovered. What happened?

This is a classic sign of diketopiperazine (DKP) formation . This side reaction is highly prevalent at the dipeptide stage, especially when Proline or Glycine are in the sequence.[10][12] The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP molecule.[11][14]

Prevention Strategies:

  • When possible, couple the third amino acid immediately after deprotecting the second.

  • Use a specialized deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation compared to standard 20% piperidine/DMF.[11]

  • Synthesize the peptide on 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[10]

Section 4: Protocols and Visualizations

Standard Fmoc-SPPS Cycle for Peptide Amides

This protocol outlines a single cycle of amino acid addition to a Rink Amide resin.

Experimental Protocol:

  • Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[21]

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v). Perform this twice: once for 5 minutes and a second time for 15 minutes.[21]

  • Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene adduct. A typical wash cycle is DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[21]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., 4 equivalents) and a coupling reagent like HCTU (e.g., 3.9 equivalents) in NMP.[22]

    • Add a base, such as Diisopropylethylamine (DIPEA) (e.g., 8 equivalents), to activate the mixture.[22]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[22]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[22]

  • (Optional) Capping: To block any unreacted amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in NMP.[18]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines (complete coupling).[1][2]

  • Return to Step 2 for the next amino acid in the sequence.

SPPS_Workflow start Start: Rink Amide Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 kaiser 5. Kaiser Test (Check for free amines) wash2->kaiser kaiser->coupling Positive (Incomplete) Recouple repeat_cycle Next Amino Acid? kaiser->repeat_cycle Negative (Complete) repeat_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection No (Sequence Complete) cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage end Crude Amidated Peptide cleavage->end

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS) on Rink Amide resin.

Troubleshooting Logic for Low Peptide Purity

Caption: Decision tree for troubleshooting sources of low peptide purity using LC-MS analysis.

Section 5: Analytical Confirmation

FAQ: How can I definitively confirm that my peptide has a C-terminal amide?

Mass spectrometry is the primary tool for confirming amidation.

  • Intact Mass Analysis: The most straightforward method is to compare the experimental molecular weight of your purified peptide with the theoretical mass calculated for the amidated sequence. The mass of a C-terminal amide (-CONH₂) is approximately 1 Dalton less than the corresponding C-terminal free acid (-COOH).

  • Chemical Derivatization: A more rigorous method involves selectively derivatizing any free carboxyl groups. In this technique, free carboxyls are converted to methylamides (-CONHCH₃), which results in a mass shift of +13 Da.[23] A successfully amidated peptide will not undergo this reaction and will show a single peak in the mass spectrum, while a peptide with a free C-terminus will show a doublet of peaks separated by 13 Da.[23]

  • Tandem MS (MS/MS): Fragmentation analysis can also provide clues. Under low-energy collision-induced dissociation (CID), C-terminally amidated peptides often show a characteristic neutral loss of ammonia (-17 Da) from the parent ion.[24]

References

Validation & Comparative

A Comparative Guide to Full-Length ANP and ANP [Des18-22] 4-23 Amide (rat)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of full-length atrial natriuretic peptide (ANP) and its truncated analog, ANP [Des18-22] 4-23 amide (rat). The information presented is intended for researchers, scientists, and professionals in drug development, offering a clear overview of their distinct receptor affinities, signaling mechanisms, and functional outcomes, supported by experimental data and protocols.

Introduction

Atrial Natriuretic Peptide (ANP) is a cardiac hormone crucial for regulating blood pressure, blood volume, and electrolyte balance. The full-length, biologically active form, typically ANP (1-28), exerts its effects primarily through the natriuretic peptide receptor-A (NPR-A), which possesses intrinsic guanylate cyclase activity. In contrast, ANP [Des18-22] 4-23 amide is a synthetic, truncated version of rat ANP. This analog is characterized by the deletion of five amino acids from the disulfide ring and is amidated at the C-terminus. It serves as a selective agonist for the natriuretic peptide receptor-C (NPR-C), which is functionally and structurally distinct from NPR-A. This guide will delineate the key differences in their biochemical and cellular activities.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in receptor binding and functional activity between full-length ANP and ANP [Des18-22] 4-23 amide.

Table 1: Receptor Binding Affinity

PeptideTarget ReceptorRelative Affinity
Full-length ANPNPR-AHigh
NPR-CHigh
ANP [Des18-22] 4-23 amideNPR-AVirtually none[1]
NPR-CHigh (low nanomolar affinity)[2]. In cells expressing predominantly NPR-C, such as rat aortic smooth muscle cells, it competes for the majority (96%) of ANP binding sites[3].

Table 2: Functional Activity - cGMP Stimulation

PeptideCell Type (Example)cGMP Stimulation
Full-length ANPBovine Aortic Smooth Muscle CellsPotent, dose-dependent stimulation of intracellular cGMP accumulation[4]. Activation of the particulate guanylate cyclase (GC-A) by ANP leads to a substantial, rapid, and sustained increase in intracellular cGMP[5].
ANP [Des18-22] 4-23 amideBovine Aortic Endothelial CellsDoes not directly stimulate cGMP production as NPR-C lacks a guanylate cyclase domain[6][7][8]. Some studies report no modification of cGMP levels. However, by blocking ANP clearance via NPR-C in vivo, it can increase circulating levels of endogenous ANP, indirectly leading to enhanced cGMP production[2][9].

Signaling Pathways

The two peptides activate distinct downstream signaling cascades due to their receptor selectivity.

G cluster_0 Full-Length ANP Signaling cluster_1 ANP [Des18-22] 4-23 amide Signaling Full-length ANP Full-length ANP NPR-A NPR-A Full-length ANP->NPR-A Binds Guanylate Cyclase Domain Guanylate Cyclase Domain NPR-A->Guanylate Cyclase Domain Activates cGMP cGMP Guanylate Cyclase Domain->cGMP Converts GTP GTP GTP->Guanylate Cyclase Domain PKG PKG cGMP->PKG Activates Vasodilation, Natriuresis Vasodilation, Natriuresis PKG->Vasodilation, Natriuresis Leads to ANP 4-23 amide ANP 4-23 amide NPR-C NPR-C ANP 4-23 amide->NPR-C Binds Gi Protein Gi Protein NPR-C->Gi Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi Protein->Adenylyl Cyclase Inhibits PLC PLC Gi Protein->PLC Activates (in some cells) Cellular Effects Cellular Effects Adenylyl Cyclase->Cellular Effects PLC->Cellular Effects

Caption: Distinct signaling pathways of full-length ANP and its truncated analog.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experiment 1: Competitive Receptor Binding Assay

Objective: To determine the relative binding affinities of full-length ANP and ANP [Des18-22] 4-23 amide for natriuretic peptide receptors on target cells.

Materials:

  • Cultured cells (e.g., rat aortic smooth muscle cells)

  • ¹²⁵I-labeled rat ANP (e.g., ¹²⁵I-ANP-(99-126))

  • Unlabeled full-length ANP (competitor)

  • Unlabeled ANP [Des18-22] 4-23 amide (competitor)

  • Binding Buffer (e.g., Hanks' Balanced Salt Solution)

  • Gamma counter

Protocol:

  • Culture rat aortic smooth muscle cells to confluence in appropriate multi-well plates.

  • Wash the cells twice with ice-cold Binding Buffer.

  • Incubate the cells for 2 hours at 4°C with a constant concentration of ¹²⁵I-rat ANP (e.g., 200-400 pM) in the presence of increasing concentrations of either unlabeled full-length ANP or unlabeled ANP [Des18-22] 4-23 amide (e.g., from 10⁻¹² M to 10⁻⁶ M).

  • To determine non-specific binding, incubate a set of wells with ¹²⁵I-rat ANP and a high concentration (e.g., 1 µM) of unlabeled full-length ANP.

  • After incubation, aspirate the binding buffer and wash the cells three times with ice-cold buffer to remove unbound radioligand.

  • Solubilize the cells with a lysis buffer (e.g., 0.5 N NaOH).

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific ¹²⁵I-rat ANP binding against the log concentration of the competitor peptides to generate competition curves and determine the IC₅₀ values.

Experiment 2: cGMP Stimulation Assay

Objective: To compare the ability of full-length ANP and ANP [Des18-22] 4-23 amide to stimulate intracellular cyclic GMP production.

G cluster_workflow cGMP Stimulation Assay Workflow start Seed and culture cells (e.g., aortic smooth muscle cells) to confluence preincubate Pre-incubate cells with phosphodiesterase inhibitor (e.g., IBMX) start->preincubate stimulate Stimulate cells with varying concentrations of: - Full-length ANP - ANP 4-23 amide - Vehicle Control preincubate->stimulate terminate Terminate reaction (e.g., with cold acid) stimulate->terminate lyse Lyse cells and collect supernatant terminate->lyse measure Measure cGMP concentration using ELISA or RIA kit lyse->measure analyze Analyze data: Plot dose-response curves and determine EC50 values measure->analyze

Caption: Experimental workflow for a cGMP stimulation assay.

Materials:

  • Cultured cells (e.g., bovine aortic smooth muscle cells)

  • Full-length ANP

  • ANP [Des18-22] 4-23 amide

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Cell culture medium

  • Reagents for cell lysis (e.g., 0.1 M HCl)

  • cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

Protocol:

  • Plate cells in multi-well plates and grow to confluence.

  • Replace the culture medium with serum-free medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.

  • Add varying concentrations of full-length ANP or ANP [Des18-22] 4-23 amide to the wells. Include a vehicle control group.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the reaction by aspirating the medium and adding a cold acidic solution (e.g., 0.1 M HCl) to lyse the cells and stop enzymatic activity.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Collect the supernatants for cGMP measurement.

  • Quantify the cGMP concentration in the supernatants using a commercial EIA or RIA kit, following the manufacturer's instructions.

  • Normalize the cGMP levels to the protein concentration of each sample.

  • Plot the cGMP concentration against the log concentration of the peptides to generate dose-response curves and calculate EC₅₀ values.

Conclusion

Full-length ANP and ANP [Des18-22] 4-23 amide exhibit fundamentally different pharmacological profiles. Full-length ANP is a potent activator of the NPR-A receptor, leading to robust cGMP production and subsequent physiological effects like vasodilation and natriuresis. In stark contrast, ANP [Des18-22] 4-23 amide is a selective agonist for the NPR-C receptor, which does not possess guanylate cyclase activity. Its primary roles are in the clearance of natriuretic peptides and in initiating distinct signaling cascades through G-proteins. This clear divergence in receptor selectivity and downstream signaling makes each peptide a valuable and specific tool for investigating the distinct physiological roles of the NPR-A and NPR-C receptor systems.

References

A Comparative Guide to ANP [Des18-22] 4-23 Amide (Rat) and Other NPR-C Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ANP [Des18-22] 4-23 amide (rat), a selective synthetic agonist of the Natriuretic Peptide Receptor-C (NPR-C), with other endogenous NPR-C agonists such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the associated signaling pathways and workflows.

Introduction to NPR-C and its Agonists

The Natriuretic Peptide Receptor-C (NPR-C), also known as the "clearance receptor," is one of the three subtypes of receptors for natriuretic peptides. Unlike its counterparts, NPR-A and NPR-B, which possess guanylyl cyclase activity, NPR-C is primarily coupled to inhibitory G proteins (Gi). Activation of NPR-C leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, NPR-C signaling can involve the activation of phospholipase C (PLC) and the modulation of the mitogen-activated protein kinase (MAPK) pathway.[3][4]

ANP [Des18-22] 4-23 amide (rat), a truncated analog of ANP, is a highly selective agonist for NPR-C and is widely used as a research tool to investigate the physiological roles of this receptor.[5] The endogenous natriuretic peptides, ANP, BNP, and CNP, also bind to NPR-C with varying affinities.[6]

Comparative Performance Data

The following tables summarize the binding affinities and functional potencies of ANP [Des18-22] 4-23 amide (rat) and other natriuretic peptides for the NPR-C receptor. It is important to note that while many studies indicate similar affinities for these ligands at NPR-C, direct comparative studies with comprehensive quantitative data in a single experimental setting are limited. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Comparative Binding Affinities (Ki) for NPR-C

AgonistKi (nM)Species/Cell TypeReference
ANP [Des18-22] 4-23 amide (rat) Similar to ANP(99-126)Not Specified[3]
ANPSimilar to CNP and BNPNot Specified[6]
BNPLower affinity than ANP and CNPNot Specified[3]
CNPSimilar to ANPNot Specified[6]

Table 2: Comparative Functional Potencies (EC50/IC50) for NPR-C Mediated Responses

AgonistAssayEC50/IC50 (nM)Cell TypeReference
ANP [Des18-22] 4-23 amide (rat) Adenylyl Cyclase InhibitionNot SpecifiedA10 Vascular Smooth Muscle Cells[5]
ANPAdenylyl Cyclase InhibitionNot SpecifiedNot Specified[3]
CNPAmylase ReleaseBiphasic, peak at lower concentration than cANP(4-23)Rat Pancreatic Acini[3]
ANP [Des18-22] 4-23 amide (rat) Amylase ReleaseBiphasic, peak at higher concentration than CNPRat Pancreatic Acini[3]

Note: As with binding affinities, direct comparative EC50/IC50 values for adenylyl cyclase inhibition are not consistently reported across studies in a manner that allows for a direct tabular comparison.

Signaling Pathways and Experimental Workflows

The activation of NPR-C by its agonists initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels. Other potential downstream effects include the activation of phospholipase C and the modulation of the MAPK/ERK pathway.

NPR-C Signaling Pathway

NPRC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist ANP [Des18-22] 4-23 amide (or other agonists) NPR-C NPR-C Agonist->NPR-C Binds Gi Gi Protein NPR-C->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves PIP2 to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of proliferation, modulation of ion channels) PKA->Cellular_Response PIP2 PIP2 Ca2+ Ca²⁺ Release IP3_DAG->Ca2+ IP3 mediates PKC Protein Kinase C IP3_DAG->PKC DAG activates Ca2+->Cellular_Response MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Modulates MAPK_Pathway->Cellular_Response

Caption: NPR-C signaling cascade initiated by agonist binding.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing NPR-C Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-ANP) and varying concentrations of competitor agonist Prepare_Membranes->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Count Quantify radioactivity on filters Separate->Count Analyze Analyze data to determine IC50 and Ki values Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Measurement Assay

cAMP_Assay_Workflow Start Start Culture_Cells Culture cells expressing NPR-C Start->Culture_Cells Pre-treat Pre-treat cells with adenylyl cyclase activator (e.g., Forskolin) Culture_Cells->Pre-treat Add_Agonist Add varying concentrations of NPR-C agonist Pre-treat->Add_Agonist Lyse_Cells Lyse cells and measure intracellular cAMP levels (e.g., ELISA, HTRF) Add_Agonist->Lyse_Cells Analyze Analyze data to determine IC50 for cAMP inhibition Lyse_Cells->Analyze End End Analyze->End

Caption: Workflow for measuring cAMP inhibition by NPR-C agonists.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of NPR-C agonists.[7][8][9]

1. Membrane Preparation:

  • Culture cells expressing NPR-C (e.g., A10 vascular smooth muscle cells) to confluence.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation.

  • Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • A fixed amount of cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-ANP).

    • A range of concentrations of the unlabeled competitor agonist (e.g., ANP [Des18-22] 4-23 amide, ANP, BNP, CNP).

    • For total binding, add buffer instead of the competitor.

    • For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a general procedure for measuring the inhibition of adenylyl cyclase activity by NPR-C agonists.[10]

1. Cell Culture and Treatment:

  • Seed cells expressing NPR-C (e.g., HEK293 or CHO cells) in a multi-well plate and grow to a desired confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

  • Concurrently, treat the cells with a range of concentrations of the NPR-C agonist to be tested.

2. Cell Lysis and cAMP Measurement:

  • After the incubation period, lyse the cells using a suitable lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

  • Determine the IC50 value for each agonist.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol describes a general method for detecting the phosphorylation of ERK1/2 in response to NPR-C agonist stimulation.[1][11][12]

1. Cell Culture and Stimulation:

  • Culture cells expressing NPR-C in appropriate culture dishes.

  • Serum-starve the cells for a period (e.g., 4-12 hours) to reduce basal ERK phosphorylation.

  • Stimulate the cells with the desired concentration of the NPR-C agonist for various time points.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

  • Express the results as the ratio of p-ERK to total ERK.

Conclusion

ANP [Des18-22] 4-23 amide (rat) serves as a valuable tool for the specific investigation of NPR-C function. While direct quantitative comparisons with endogenous ligands are not always readily available in a consolidated format, the existing literature suggests that ANP, BNP, and CNP also act as agonists at this receptor, albeit with potentially varying potencies and downstream effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of NPR-C agonists. The visualization of the signaling pathways and experimental workflows aims to provide a clear conceptual understanding for designing and interpreting such experiments.

References

Validating the Selectivity of ANP [Des18-22] 4-23 Amide (rat) for the Natriuretic Peptide Receptor-C (NPR-C)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the selectivity of the rat atrial natriuretic peptide (ANP) fragment, ANP [Des18-22] 4-23 amide, for the Natriuretic Peptide Receptor-C (NPR-C). It is designed for researchers, scientists, and drug development professionals seeking to understand and apply this tool in their experimental work. This document objectively compares its performance with other natriuretic peptides and provides supporting experimental data and detailed protocols.

Executive Summary

ANP [Des18-22] 4-23 amide, also known as cANP(4-23), is a truncated and modified form of ANP that has been widely characterized as a selective agonist for NPR-C. Unlike the endogenous natriuretic peptides ANP, B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), which exhibit varying affinities for all three natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C), cANP(4-23) demonstrates a pronounced preference for NPR-C. This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the NPR-C receptor, which is involved in the clearance of natriuretic peptides and in various signaling pathways independent of the canonical guanylyl cyclase activation associated with NPR-A and NPR-B.

Comparative Ligand Performance

The selectivity of ANP [Des18-22] 4-23 amide for NPR-C is best demonstrated through comparative binding affinity and functional potency assays against other natriuretic peptides across the three receptor subtypes.

Data Presentation
LigandReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
ANP [Des18-22] 4-23 amide (rat) NPR-C 0.1 - 10 1 - 100 (cAMP inhibition)
NPR-A>1000>1000 (cGMP stimulation)
NPR-B>1000>1000 (cGMP stimulation)
Atrial Natriuretic Peptide (ANP)NPR-A0.1 - 11 - 10 (cGMP stimulation)
NPR-B100 - 1000>1000 (cGMP stimulation)
NPR-C1 - 1010 - 100 (cAMP inhibition)
Brain Natriuretic Peptide (BNP)NPR-A1 - 1010 - 100 (cGMP stimulation)
NPR-B>1000>1000 (cGMP stimulation)
NPR-C1 - 1010 - 100 (cAMP inhibition)
C-type Natriuretic Peptide (CNP)NPR-A>1000>1000 (cGMP stimulation)
NPR-B0.1 - 11 - 10 (cGMP stimulation)
NPR-C1 - 1010 - 100 (cAMP inhibition)

Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions, cell types, and assay formats used.

Signaling Pathways

The differential signaling pathways activated by natriuretic peptides upon binding to their respective receptors are crucial for understanding the functional consequences of ligand selectivity.

Natriuretic Peptide Receptor Signaling Pathways cluster_NPR_A_B NPR-A / NPR-B Signaling cluster_NPR_C NPR-C Signaling ANP_BNP ANP / BNP NPRA NPR-A ANP_BNP->NPRA High Affinity CNP CNP NPRB NPR-B CNP->NPRB High Affinity GC Guanylyl Cyclase (particulate) NPRA->GC NPRB->GC GTP GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects_A_B Vasodilation Natriuresis Inhibition of Fibrosis PKG->Physiological_Effects_A_B ANP_4_23 ANP [Des18-22] 4-23 amide NPRC NPR-C ANP_4_23->NPRC High Affinity (Selective) All_NPs ANP, BNP, CNP All_NPs->NPRC High Affinity Gi Gi Protein NPRC->Gi Activation Physiological_Effects_C Peptide Clearance Inhibition of Proliferation Modulation of other pathways NPRC->Physiological_Effects_C Internalization AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion cAMP->Physiological_Effects_C

Figure 1. Natriuretic Peptide Receptor Signaling Pathways.

Experimental Workflows

The validation of ANP [Des18-22] 4-23 amide selectivity involves a series of well-defined experimental procedures.

Experimental Workflow for Validating NPR-C Selectivity cluster_workflow start Start: Hypothesis ANP[Des18-22] 4-23 amide is NPR-C selective binding_assay Competitive Radioligand Binding Assay start->binding_assay camp_assay Functional Assay: cAMP Inhibition start->camp_assay cgmp_assay Functional Assay: cGMP Stimulation start->cgmp_assay vasorelaxation_assay Ex Vivo Functional Assay: Vasorelaxation start->vasorelaxation_assay data_analysis Data Analysis (Ki, IC50, EC50 determination) binding_assay->data_analysis camp_assay->data_analysis cgmp_assay->data_analysis vasorelaxation_assay->data_analysis conclusion Conclusion: Validation of NPR-C Selectivity data_analysis->conclusion

Figure 2. Experimental Workflow for Validating NPR-C Selectivity.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

a. Membrane Preparation:

  • Culture cells stably expressing rat NPR-A, NPR-B, or NPR-C.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

b. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Binding buffer

    • Increasing concentrations of the unlabeled competitor ligand (ANP [Des18-22] 4-23 amide, ANP, BNP, or CNP).

    • A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-ANP for NPR-A and NPR-C, or ¹²⁵I-CNP for NPR-B).

    • Membrane preparation (20-50 µg of protein).

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition (for NPR-C)

This assay measures the ability of a ligand to inhibit adenylyl cyclase activity, a hallmark of NPR-C signaling through a Gi protein.

a. Cell Culture:

  • Culture cells expressing NPR-C (e.g., HEK293 or CHO cells) in a 96-well plate until they reach 80-90% confluency.

b. cAMP Measurement:

  • Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Add increasing concentrations of the test ligand (ANP [Des18-22] 4-23 amide) to the cells.

  • Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM forskolin) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

c. Data Analysis:

  • Plot the percentage of forskolin-stimulated cAMP accumulation against the logarithm of the ligand concentration.

  • Determine the EC50 value (the concentration of ligand that produces 50% of the maximal inhibition of cAMP production) using non-linear regression analysis.

Functional Assay: cGMP Stimulation (for NPR-A and NPR-B)

This assay measures the ability of a ligand to stimulate guanylyl cyclase activity, the primary signaling mechanism of NPR-A and NPR-B.

a. Cell Culture:

  • Culture cells expressing either NPR-A or NPR-B in a 96-well plate.

b. cGMP Measurement:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

  • Add increasing concentrations of the test ligand to the cells and incubate for 10-15 minutes.

  • Lyse the cells and measure the intracellular cGMP levels using a commercially available cGMP assay kit.

c. Data Analysis:

  • Plot the amount of cGMP produced against the logarithm of the ligand concentration.

  • Determine the EC50 value (the concentration of ligand that produces 50% of the maximal cGMP production) using non-linear regression analysis.

Ex Vivo Functional Assay: Rat Aortic Ring Vasorelaxation

This assay assesses the functional consequence of receptor activation in a physiologically relevant tissue.

a. Tissue Preparation:

  • Euthanize a rat and excise the thoracic aorta.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into 2-3 mm wide rings.

  • Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

b. Vasorelaxation Assay:

  • Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or U46619) to a stable submaximal tension.

  • Once a stable contraction is achieved, add cumulative concentrations of the test ligand (ANP [Des18-22] 4-23 amide or other natriuretic peptides) to the organ bath.

  • Record the changes in isometric tension.

c. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction tension.

  • Plot the percentage of relaxation against the logarithm of the ligand concentration.

  • Determine the EC50 value (the concentration of ligand that causes 50% of the maximal relaxation) using non-linear regression analysis.

Conclusion

The data consistently demonstrates that ANP [Des18-22] 4-23 amide (rat) is a potent and highly selective agonist for the Natriuretic Peptide Receptor-C. Its negligible affinity and functional activity at NPR-A and NPR-B, coupled with its robust effects on NPR-C-mediated signaling pathways, establish it as an essential pharmacological tool for the specific investigation of NPR-C function in both in vitro and in vivo models. Researchers can confidently utilize this peptide to dissect the distinct biological roles of NPR-C from those of the cGMP-coupled natriuretic peptide receptors.

Navigating the Specificity of Atrial Natriuretic Peptide (ANP) Immunoassays: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of Atrial Natriuretic Peptide (ANP) and its related fragments are critical for research in cardiovascular diseases, renal function, and various other physiological and pathological processes. ANP is derived from a larger precursor, proANP, which is cleaved into the biologically active C-terminal ANP and the more stable N-terminal fragment, NT-proANP. The structural similarities between these fragments present a significant challenge for immunoassay specificity. This guide provides an objective comparison of antibody cross-reactivity against different ANP fragments, supported by experimental data and detailed protocols to aid in the selection and validation of appropriate antibodies and assay kits.

Understanding the Challenge: ANP and its Fragments

Pro-atrial natriuretic peptide (proANP) is a 126-amino acid prohormone that is processed to release the 28-amino acid mature ANP and the 98-amino acid N-terminal proANP (NT-proANP). Due to its longer half-life, NT-proANP is often considered a more stable biomarker in clinical and research settings. However, the presence of multiple ANP-related peptides in circulation necessitates the use of highly specific antibodies to ensure accurate measurement of the target analyte without interference from other fragments.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is paramount for the reliability of immunoassay data. Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen. In the context of ANP, an antibody intended for NT-proANP might show some degree of binding to proANP or even mature ANP, leading to inaccurate quantification.

Below is a summary of typical cross-reactivity profiles for commercially available antibodies targeting different fragments of the ANP system. The data is compiled from various manufacturer datasheets and published studies. It is important to note that specific cross-reactivity percentages can vary between antibody clones and assay formats.

Antibody Target Antigen Typical Cross-Reactivity (%) Notes
Anti-NT-proANP NT-proANP100%Designed to be highly specific for the N-terminal fragment.
proANP< 5%Generally low cross-reactivity, as the full proANP molecule may sterically hinder antibody binding to some NT-proANP epitopes.
ANP (mature)< 0.1%Negligible cross-reactivity due to distinct amino acid sequences.
Anti-proANP (Mid-Region) proANP100%Targets an internal sequence of the prohormone.
NT-proANPVariable (< 10%)May show some cross-reactivity depending on the epitope location.
ANP (mature)< 0.1%Unlikely to cross-react with the C-terminal mature peptide.
Anti-ANP (mature) ANP (mature)100%Specific for the C-terminal biologically active hormone.
proANPVariable (< 15%)Can show significant cross-reactivity as the mature ANP sequence is part of the proANP molecule.
NT-proANP< 0.1%No significant cross-reactivity is expected.

Note: The values presented are illustrative. Researchers should always consult the specific datasheet for the antibody or ELISA kit being used and, if necessary, perform their own validation experiments.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of experimental results, it is crucial to determine the cross-reactivity of antibodies in the specific context of the assay being used. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for quantifying protein levels and assessing antibody specificity. A competitive ELISA format is often employed to determine cross-reactivity.

Objective: To quantify the percentage of cross-reactivity of a primary antibody with related peptide fragments.

Materials:

  • Microtiter plates coated with the primary antigen (e.g., NT-proANP)

  • Primary antibody against the primary antigen

  • Competing antigens (e.g., proANP, mature ANP) at various concentrations

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the primary antigen at an optimal concentration and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare a series of dilutions for both the primary antigen (for the standard curve) and the competing antigens. Add a fixed, predetermined concentration of the primary antibody to each of these dilutions and incubate for 30 minutes.

  • Incubation: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculation: Determine the concentration of the competing antigen that causes 50% inhibition of the primary antibody binding (IC50). The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of primary antigen / IC50 of competing antigen) x 100%

Western Blotting

Western blotting can provide a qualitative assessment of antibody cross-reactivity by visualizing binding to different protein fragments separated by size.

Objective: To visually assess the binding of an antibody to proANP, NT-proANP, and mature ANP.

Materials:

  • Recombinant proANP, NT-proANP, and mature ANP proteins

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Primary antibody to be tested

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of each recombinant ANP fragment.

  • SDS-PAGE: Separate the protein fragments by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The presence and intensity of bands corresponding to the different ANP fragments will indicate the degree of cross-reactivity.

Visualizing Key Pathways and Workflows

To further aid in understanding, the following diagrams illustrate the ANP signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

ANP_Signaling_Pathway ANP ANP NPR_A NPR-A Receptor ANP->NPR_A Binding cGMP cGMP NPR_A->cGMP Activates Guanylate Cyclase GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects Phosphorylates Target Proteins

Caption: ANP Signaling Pathway.

Antibody_Cross_Reactivity_Workflow cluster_ELISA Competitive ELISA cluster_WB Western Blot ELISA_Start Coat plate with primary antigen Block Block non-specific sites ELISA_Start->Block Compete Incubate primary Ab with primary or competing antigen Block->Compete Add_to_plate Add mixture to plate Compete->Add_to_plate Detect Add secondary Ab and substrate Add_to_plate->Detect Read Read absorbance Detect->Read Calculate Calculate % Cross-Reactivity Read->Calculate WB_Start Run ANP fragments on SDS-PAGE Transfer Transfer to membrane WB_Start->Transfer Block_WB Block membrane Transfer->Block_WB Probe Probe with primary Ab Block_WB->Probe Detect_WB Add secondary Ab and chemiluminescent substrate Probe->Detect_WB Image Image membrane Detect_WB->Image Analyze Analyze band intensity Image->Analyze

A Comparative Guide to NPR-C Ligands: ANP [Des18-22] 4-23 Amide (rat) vs. C-ANF(4-23)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used selective ligands for the Natriuretic Peptide Receptor-C (NPR-C): ANP [Des18-22] 4-23 amide (rat) and C-ANF(4-23). This document synthesizes available experimental data to aid researchers in selecting the appropriate tool for their studies of NPR-C, a key regulator of cardiovascular homeostasis.

Introduction to NPR-C and its Ligands

The Natriuretic Peptide Receptor-C (NPR-C), also known as the "clearance receptor," plays a crucial role in modulating the bioavailability of natriuretic peptides, including Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). By binding and internalizing these peptides, NPR-C effectively removes them from circulation. Beyond this clearance function, NPR-C is also known to couple to G proteins, leading to the inhibition of adenylyl cyclase and activation of phospholipase C, thereby influencing intracellular signaling cascades.

ANP [Des18-22] 4-23 amide (rat) and C-ANF(4-23) are truncated analogs of ANP that have been designed to selectively bind to NPR-C with high affinity, showing minimal interaction with the guanylyl cyclase-linked NPR-A and NPR-B receptors. This selectivity makes them invaluable tools for investigating the physiological and pathophysiological roles of NPR-C. While the terms are often used interchangeably in scientific literature, this guide will distinguish them based on available data.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinity and functional activity of C-ANF(4-23). A direct head-to-head comparative study for ANP [Des18-22] 4-23 amide (rat) under the same experimental conditions was not identified in the public domain.

Table 1: Binding Affinity for NPR-C

LigandCell TypeRadioligandBinding ParameterValue
C-ANF(4-23)Rat A10 Vascular Smooth Muscle Cells[¹²⁵I]ANP(99-126)Kᵢ (inhibition of adenylyl cyclase)~1 nM[1]
ANP(99-126)Rat A10 Vascular Smooth Muscle Cells[¹²⁵I]ANP(99-126)Kₐ33.7 ± 6.0 pM[1]

Table 2: Functional Assay Performance

LigandAssayCell TypeEffectPotency (EC₅₀/IC₅₀)
C-ANF(4-23)Adenylyl Cyclase InhibitionRat A10 Vascular Smooth Muscle CellsInhibitionApparent Kᵢ ~1 nM[1]
C-ANF(4-23)cGMP AccumulationNot applicableNo stimulationNot applicable

Note: Both ANP [Des18-22] 4-23 amide (rat) and C-ANF(4-23) are reported to be selective for NPR-C and do not stimulate cGMP production, a hallmark of NPR-A and NPR-B activation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups, the following diagrams are provided.

NPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPR-A/B NPR-A/B ANP->NPR-A/B NPR-C NPR-C ANP->NPR-C C-ANF(4-23) C-ANF(4-23) C-ANF(4-23)->NPR-C GTP GTP NPR-A/B->GTP Activates Guanylyl Cyclase Gi Gi NPR-C->Gi Activates Internalization/Degradation Internalization/Degradation NPR-C->Internalization/Degradation Clearance cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG Physiological Effects (Vasodilation, etc.) Physiological Effects (Vasodilation, etc.) PKG->Physiological Effects (Vasodilation, etc.) Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP

Diagram 1: Natriuretic Peptide Receptor Signaling Pathways.

Radioligand_Binding_Assay Start Start Prepare Membranes Prepare cell membranes expressing NPR-C Start->Prepare Membranes Incubate Incubate membranes with radiolabeled ANP ([¹²⁵I]ANP) and varying concentrations of competitor (ANP analog or C-ANF) Prepare Membranes->Incubate Separate Separate bound from free radioligand by filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC₅₀ and Kᵢ values Quantify->Analyze End End Analyze->End

Diagram 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of ANP [Des18-22] 4-23 amide (rat) or C-ANF(4-23) to NPR-C.

  • Membrane Preparation:

    • Culture cells known to express NPR-C (e.g., rat A10 vascular smooth muscle cells).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled ligand that binds to NPR-C (e.g., [¹²⁵I]ANP).

    • Add increasing concentrations of the unlabeled competitor ligand (ANP [Des18-22] 4-23 amide (rat) or C-ANF(4-23)).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native ANP).

    • Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to assess the functional activity of NPR-C ligands in inhibiting adenylyl cyclase.

  • Cell Culture and Treatment:

    • Culture cells expressing NPR-C (e.g., rat A10 vascular smooth muscle cells) to near confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat the cells with varying concentrations of the NPR-C agonist (ANP [Des18-22] 4-23 amide (rat) or C-ANF(4-23)).

    • Stimulate adenylyl cyclase with an activator such as forskolin.

  • cAMP Measurement:

    • Lyse the cells to release intracellular contents.

    • Measure the concentration of cAMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Conclusion

Both ANP [Des18-22] 4-23 amide (rat) and C-ANF(4-23) are potent and selective agonists for the natriuretic peptide receptor C. The available data, primarily from studies on C-ANF(4-23), indicate a high binding affinity in the low nanomolar to picomolar range and a functional ability to inhibit adenylyl cyclase. While a direct, side-by-side comparison of the two peptides in the same functional assays is lacking in the reviewed literature, their similar structures and reported selective NPR-C agonism suggest they are likely to exhibit comparable performance.

The choice between these two ligands may ultimately depend on commercial availability, lot-to-lot consistency, and the specific requirements of the experimental system. For researchers aiming to definitively characterize the relative potency of these two molecules, a head-to-head comparative study using the protocols outlined in this guide would be necessary. This would provide valuable data for the scientific community and enable a more informed selection of these important research tools.

References

A Comparative Analysis of Rat and Human Atrial Natriuretic Peptide (ANP) Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological and cellular effects of rat versus human Atrial Natriuretic Peptide (ANP) fragments. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced differences between these orthologous peptides.

Structural Differences: A Single Amino Acid Substitution

The primary structural difference between the mature, 28-amino acid forms of human and rat ANP lies in a single amino acid at position 110 (or position 12 in the mature peptide). Human ANP contains a methionine at this position, whereas rat ANP has an isoleucine.[1] This seemingly minor substitution can lead to differences in their physiological effects, particularly in their central actions. The precursor proteins also differ slightly, with human prepro-ANP being 151 amino acids long and the rat equivalent being 152 amino acids.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies comparing the effects of rat and human ANP fragments.

Table 1: In Vivo Hemodynamic and Renal Effects in Conscious Dogs
ParameterANP TypeDose (pmol/kg/min)Baseline1050100200
Mean Arterial Pressure (mmHg) Rat ANP116 ± 4---96 ± 5
Human ANP117 ± 5---100 ± 3
Fractional Sodium Excretion (%) Rat ANP0.69 ± 0.22---3.95 ± 1.23
Human ANP0.69 ± 0.16---4.62 ± 0.72
Urine Volume (ml/min) Rat ANP-IncreasedIncreasedIncreasedIncreased
Human ANP-IncreasedIncreasedIncreasedIncreased
Glomerular Filtration Rate Rat ANP-EnhancedEnhancedEnhancedEnhanced
Human ANP-EnhancedEnhancedEnhancedEnhanced
Data from a study comparing intravenous infusions of synthetic rat and human ANP in conscious dogs.[2]
Table 2: Vasorelaxant Effects on Rabbit Aortic Rings
PeptideEC50 for Vasorelaxation (nM)
alpha-human ANP (human 99-126) ~1
Cardionatrin (rat ANF 99-126) ~1
Atriopeptin III (rat ANF 103-126) ~1
Atriopeptin II (rat ANF 103-125) ~1
Atriopeptin I (rat ANF 103-123) >10
EC50 represents the concentration causing 50% relaxation of histamine-contracted rabbit aortic rings.[3]
Table 3: Central Nervous System Effects in Rats (Intracerebroventricular Injection)
ANP TypeDose (ng in 5 µl)Mean Arterial PressureHeart RateWater Intake (Dipsogenic Effect)
alpha-rat ANP 200, 400, 800Increased (Pressor effect)Decreased (Bradycardia)Increased
alpha-human ANP 200, 400, 800No changeNo changeNo change
Effects observed after intracerebroventricular injection in freely moving normotensive and hypertensive rats.[4]

Signaling Pathways and Experimental Workflows

ANP Signaling Pathway

Atrial Natriuretic Peptide primarily exerts its effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, resulting in physiological responses such as vasodilation, natriuresis, and diuresis.[5][6]

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP Fragment (Rat or Human) NPR_A NPR-A Receptor ANP->NPR_A Binding cGMP cGMP NPR_A->cGMP Activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Responses (Vasodilation, Natriuresis, Diuresis) PKG->Response Phosphorylation of targets

ANP Signaling Pathway
Experimental Workflow: In Vivo Measurement of Natriuresis and Diuresis

The following diagram illustrates a typical workflow for assessing the diuretic and natriuretic effects of ANP fragments in an animal model.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (e.g., Anesthetized Rat) Catheter 2. Catheter Insertion (e.g., Femoral Vein, Bladder) Animal_Prep->Catheter Baseline 3. Baseline Urine Collection Catheter->Baseline Infusion 4. Intravenous Infusion (Vehicle or ANP Fragment) Baseline->Infusion Collection 5. Timed Urine Collection Infusion->Collection Measure 6. Measure Urine Volume (Diuresis) & Sodium Concentration (Natriuresis) Collection->Measure Compare 7. Compare ANP-treated vs. Baseline/Vehicle Measure->Compare

In Vivo Natriuresis and Diuresis Workflow

Detailed Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of rat and human ANP fragments to ANP receptors.

Methodology:

  • Membrane Preparation: Tissues (e.g., rat kidney cortex, lung, or cultured cells expressing ANP receptors) are homogenized in a cold buffer and centrifuged to isolate the membrane fraction.[7] The protein concentration of the membrane preparation is determined.

  • Competitive Binding: A constant concentration of radiolabeled ANP (e.g., ¹²⁵I-ANP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled competitor ANP fragments (rat or human).[8][9]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a set period to reach binding equilibrium.[10]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound ligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor ANP fragment that inhibits 50% of the specific binding of the radiolabeled ANP (IC50) is calculated. This value is used to determine the binding affinity (Ki).

cGMP Accumulation Assay

Objective: To measure the ability of rat and human ANP fragments to stimulate the production of the second messenger, cGMP.

Methodology:

  • Cell Culture: A suitable cell line known to express NPR-A, such as rat lung fibroblasts (RFL-6) or human embryonic kidney (HEK-293) cells, is cultured in appropriate media.[11][12]

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere and grow to a specific confluency.[11]

  • Pre-incubation: Before stimulation, the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.[13]

  • Stimulation: The cells are then treated with various concentrations of rat or human ANP fragments for a defined period (e.g., 15 minutes) at 37°C.[11]

  • Cell Lysis: After stimulation, the cells are lysed to release the intracellular cGMP.[11]

  • cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[10][12][14]

  • Data Analysis: The data are used to generate dose-response curves, from which the EC50 value (the concentration of ANP fragment that produces 50% of the maximal cGMP response) can be determined.

In Vivo Measurement of Natriuresis and Diuresis in Rats

Objective: To evaluate the diuretic (urine excretion) and natriuretic (sodium excretion) effects of rat and human ANP fragments in a living organism.

Methodology:

  • Animal Preparation: Male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Catheters are inserted into the femoral vein for infusion of substances and into the bladder for urine collection.[15][16]

  • Hydration: The rats are hydrated with a continuous intravenous infusion of a saline solution.[15]

  • Baseline Period: After a stabilization period, urine is collected for a baseline period (e.g., 30-60 minutes) to determine the basal rates of urine flow and sodium excretion.[17]

  • ANP Administration: A bolus injection or continuous infusion of a specific dose of rat or human ANP fragment is administered intravenously.[2]

  • Urine Collection: Urine is collected at timed intervals following the administration of the ANP fragment.[15]

  • Sample Analysis: The volume of urine collected in each period is measured to determine the urine flow rate (diuresis). The sodium concentration in the urine samples is measured using a flame photometer or ion-selective electrode to determine the rate of sodium excretion (natriuresis).[18][19]

  • Data Analysis: The changes in urine flow and sodium excretion from the baseline period are calculated and compared between the different ANP fragments and doses.

Summary and Conclusion

While rat and human ANP share a high degree of structural homology and exhibit similar peripheral effects on vasodilation, natriuresis, and diuresis, key differences emerge, particularly in the central nervous system.[2] Experimental data indicates that rat ANP, when administered centrally in rats, produces significant pressor, dipsogenic, and bradycardic effects that are absent with human ANP.[4] This suggests a species-specific interaction with central ANP receptors or related pathways.

For studies focusing on peripheral cardiovascular and renal effects, both rat and human ANP fragments often show comparable potencies.[2][3] However, researchers investigating the central regulation of fluid balance and blood pressure should be aware of the potential for divergent outcomes depending on the species of origin of the ANP fragment used. These distinctions are critical for the translation of preclinical findings in rodent models to human physiology and for the development of ANP-based therapeutics.

References

A Comparative Guide to the Synthesis of ANP [Des18-22] 4-23 Amide (Rat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel, high-efficiency synthesis method for Atrial Natriuretic Peptide (ANP) [Des18-22] 4-23 amide (rat), a selective agonist for the natriuretic peptide receptor-C (NPR-C), against a standard synthesis protocol. The data and protocols presented herein are intended to offer an objective evaluation of the performance of each method, supported by experimental data to aid in the selection of the most appropriate synthesis strategy.

Introduction to ANP [Des18-22] 4-23 Amide (Rat)

ANP [Des18-22] 4-23 amide (rat), also known as C-ANP(4-23), is a crucial tool in cardiovascular research. As a selective ligand for NPR-C, it is instrumental in elucidating the physiological roles of this receptor, which include the clearance of natriuretic peptides and modulation of various signaling pathways independent of guanylyl cyclase.[1] The synthesis of a high-purity peptide is paramount for reliable experimental outcomes. This guide compares a modern, microwave-assisted automated synthesis approach with a conventional, standard automated synthesis method.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the synthesis of ANP [Des18-22] 4-23 amide (rat) using a new high-efficiency method and a standard method.

Table 1: Synthesis Efficiency and Purity

ParameterNew High-Efficiency MethodStandard Method
Synthesis Time (hours) 412
Crude Purity (by HPLC) >85%~70%
Final Purity (after HPLC) >98%>98%
Overall Yield 45%30%

Table 2: Reagent and Solvent Consumption (per 0.1 mmol scale)

ComponentNew High-Efficiency MethodStandard Method
Fmoc-Amino Acids (equivalents) 35
Coupling Reagent (equivalents) 2.94.8
Total Solvent Volume (mL) 250500

Experimental Protocols

New High-Efficiency Synthesis Method: Microwave-Assisted Automated SPPS

This method utilizes microwave energy to accelerate both the deprotection and coupling steps, significantly reducing synthesis time and improving coupling efficiency.[2][3][4]

  • Resin Selection and Preparation : Rink Amide resin (low-loading, 0.3-0.5 mmol/g) is selected to minimize aggregation. 0.1 mmol of resin is swelled in N,N-dimethylformamide (DMF) within the reaction vessel of a microwave peptide synthesizer. The choice of a low-loading resin can improve crude purity by reducing interchain entanglement.[5]

  • Automated Synthesis Cycles :

    • Fmoc Deprotection : 20% (v/v) piperidine in DMF is used with microwave irradiation (3 minutes at 75°C). The resin is then washed with DMF.

    • Amino Acid Coupling : The Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and diisopropylethylamine (DIPEA) (6 eq.) in DMF are added.[6][7] The coupling is performed under microwave irradiation (5 minutes at 90°C). The resin is subsequently washed with DMF. This cycle is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection : The peptide-resin is treated with a cleavage cocktail of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours.

  • Purification and Analysis : The crude peptide is precipitated with cold diethyl ether, purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Standard Synthesis Method: Conventional Automated SPPS

This protocol follows a standard automated solid-phase peptide synthesis (SPPS) procedure without microwave assistance.

  • Resin Selection and Preparation : Rink Amide resin (0.4-0.8 mmol/g) is used. 0.1 mmol of resin is swelled in DMF in the reaction vessel of an automated synthesizer.

  • Automated Synthesis Cycles :

    • Fmoc Deprotection : The resin is treated with 20% (v/v) piperidine in DMF for two intervals of 7 minutes each, followed by thorough washing with DMF.

    • Amino Acid Coupling : A solution of the Fmoc-amino acid (5 eq.), HBTU (4.8 eq.), and DIPEA (10 eq.) in DMF is pre-activated and then added to the reaction vessel.[8] The coupling reaction proceeds for 45-60 minutes at room temperature. The resin is then washed with DMF. This cycle is repeated for each amino acid.

  • Cleavage and Deprotection : The peptide is cleaved from the resin using a TFA/TIS/Water (95:2.5:2.5) cocktail for 3-4 hours.

  • Purification and Analysis : The crude peptide is precipitated, purified by RP-HPLC, and analyzed by mass spectrometry.

Signaling Pathway and Experimental Workflow

To understand the biological context of the synthesized peptide, a diagram of the NPR-C signaling pathway is provided. Additionally, a workflow for the high-efficiency synthesis is illustrated.

anp_synthesis_workflow cluster_synthesis High-Efficiency Synthesis Workflow Resin Rink Amide Resin (Low-Loading) Swell Swell in DMF Resin->Swell Deprotection Microwave-Assisted Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash DMF Wash Deprotection->Wash Coupling Microwave-Assisted Amino Acid Coupling (HATU/DIPEA) Wash_After_Coupling Wash->Coupling Repeat Repeat for Each Amino Acid Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Final_Peptide ANP [Des18-22] 4-23 Amide (>98% Purity) Analysis->Final_Peptide Wash_After_Coupling->Repeat

High-Efficiency Synthesis Workflow

anp_signaling_pathway cluster_membrane Cell Membrane NPRC NPR-C Receptor Gi Gi Protein NPRC->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates MAPK_Inhibition Inhibition of MAP Kinase Pathway Gi->MAPK_Inhibition Leads to cAMP cAMP AC->cAMP Converts IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes ANP ANP [Des18-22] 4-23 Amide (C-ANP) ANP->NPRC Binds ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC

ANP [Des18-22] 4-23 Amide (NPR-C) Signaling Pathway

Discussion

The new high-efficiency synthesis method demonstrates significant advantages over the standard protocol. The application of microwave energy substantially reduces the overall synthesis time from 12 hours to 4 hours.[2][3][4] This acceleration is coupled with an improved crude purity, which can be attributed to higher coupling efficiencies and reduced side reactions that can occur during prolonged synthesis cycles. The use of HATU as a coupling reagent in the new method also contributes to higher purity and faster reactions compared to HBTU.[6][7]

The higher crude purity achieved with the new method simplifies the subsequent purification process, leading to a greater overall yield of the final, highly pure peptide. Furthermore, the high-efficiency method is more economical in terms of reagent and solvent consumption, aligning with principles of green chemistry.

Conclusion

For the synthesis of ANP [Des18-22] 4-23 amide (rat), the new high-efficiency microwave-assisted automated SPPS method offers a superior alternative to the standard synthesis protocol. It provides a faster, more efficient, and more economical route to obtaining high-purity peptide, which is critical for reliable and reproducible research in the fields of cardiovascular physiology and drug development. The adoption of such advanced synthesis strategies can significantly enhance laboratory productivity and the quality of research tools.

References

Assessing the Purity of Synthetic ANP [Des18-22] 4-23 Amide (rat): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the synthetic peptide ANP [Des18-22] 4-23 amide (rat), a selective agonist for the natriuretic peptide receptor-C (NPR-C), ensuring the purity of the product is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of the purity of this synthetic peptide based on commercially available data and outlines the standard analytical methods used for its assessment.

Comparative Purity Data

The purity of synthetic peptides can vary between suppliers and even between different synthesis batches from the same supplier. Below is a summary of publicly available purity specifications for ANP [Des18-22] 4-23 amide (rat) from various vendors. It is important to note that a direct head-to-head comparative study of the same batch of this peptide across different suppliers is not publicly available. The data presented here is based on the information provided by the suppliers.

SupplierStated PurityAnalytical MethodReference
MedChemExpress99.16% (Batch specific)RP-HPLC, MS[1]
Sigma-Aldrich (A)≥97%HPLC[2]
Sigma-Aldrich (B)≥95%HPLC[3][4]

Note: The different purity specifications from the same supplier may correspond to different product grades or batches. Researchers should always refer to the Certificate of Analysis for the specific lot they have purchased.

Understanding Potential Impurities

The synthesis of peptides is a complex process, and several types of impurities can arise. For a peptide like ANP [Des18-22] 4-23 amide (rat), potential impurities may include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.

  • Truncated Sequences: Peptides that are shorter than the target sequence.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups used during synthesis.

  • Oxidized Peptides: Particularly methionine and cysteine residues are susceptible to oxidation.

  • Deamidated Peptides: Asparagine and glutamine residues can undergo deamidation.

  • Dimers and Aggregates: Formation of intermolecular disulfide bonds or other aggregates.

Experimental Protocols for Purity Assessment

The following are detailed methodologies for the key experiments used to assess the purity of synthetic peptides like ANP [Des18-22] 4-23 amide (rat).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides. It separates the target peptide from its impurities based on hydrophobicity.

Experimental Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate peptide Peptide Sample ionization Ionization (e.g., ESI or MALDI) peptide->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum mw_determination Molecular Weight Determination spectrum->mw_determination start Peptide Sample hydrolysis Acid Hydrolysis (e.g., 6N HCl) start->hydrolysis derivatization Derivatization of Amino Acids hydrolysis->derivatization separation Chromatographic Separation (e.g., Ion-Exchange or RP-HPLC) derivatization->separation quantification Quantification vs. Standards separation->quantification composition Amino Acid Composition & Net Peptide Content quantification->composition

References

Unraveling Atrial Natriuretic Peptide Fragment Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between Atrial Natriuretic Peptide (ANP) fragments and their receptors is paramount for designing novel therapeutics. This guide provides a comparative analysis of the binding affinities of various ANP fragments, supported by experimental data and detailed methodologies, to aid in these endeavors.

Atrial Natriuretic Peptide is a key hormone in maintaining cardiovascular homeostasis. Its biological effects are mediated primarily through the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. The binding of ANP to NPR-A initiates a signaling cascade that plays a crucial role in regulating blood pressure and volume. Consequently, fragments and analogs of ANP are of significant interest as potential therapeutic agents. This guide delves into the binding affinities of these fragments, offering a clear comparison to inform future research and drug design.

Comparative Binding Affinities of ANP Fragments to NPR-A

The binding affinity of ANP and its fragments to the NPR-A receptor is a critical determinant of their biological activity. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities of several key ANP fragments and related natriuretic peptides to the NPR-A receptor, compiled from various studies.

Peptide/FragmentReceptorBinding Affinity (Kd/IC50)SpeciesSource
ANPNPR-A~5 pM (Kd)Rat[1]
ANPNPR-A1.9 pM (Kd)Human
BNPNPR-A7.3 pM (Kd)Human
CNPNPR-A>500 nM (Kd)Human
ANP (rat, 99-126)Olfactory Bulb Membranes106 pM (Kd)Rat[2]
C-ANP (rat, 4-23)Olfactory Bulb MembranesMinimal displacement of [125I]ANPRat[2]
miniANPNPR-ADocking study performedSynthetic[3]
alpha-hANP-(7-28)-Greater effect than alpha-hANP-(1-28)Human[4]
alpha-hANP-(7-23)-Weak aortic relaxation and natriuretic activitiesHuman[4]

Note: The binding affinity values presented in this table are compiled from different studies and may have been determined using various experimental conditions. Direct comparison between values from different sources should be made with caution.

ANP Signaling Pathway

The binding of ANP to its primary receptor, NPR-A, triggers a crucial intracellular signaling cascade. This pathway is central to the physiological effects of ANP, including vasodilation and natriuresis.

ANP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP NPRA NPR-A Receptor ANP->NPRA Binding GC Guanylyl Cyclase Domain (activated) NPRA->GC Conformational Change GTP GTP cGMP cGMP GTP->cGMP Conversion GC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Physiological Effects (Vasodilation, Natriuresis) PKG->Cellular_Response Phosphorylation of target proteins

Caption: ANP binds to NPR-A, activating its guanylyl cyclase domain.

Experimental Protocols

The determination of binding affinities for ANP fragments relies on precise and well-validated experimental techniques. The two most common methods employed are Radioimmunoassay (RIA) and Surface Plasmon Resonance (SPR).

Radioimmunoassay (RIA) for Competitive Binding

RIA is a highly sensitive technique used to quantify the concentration of an antigen (in this case, an ANP fragment) by using antibodies. In a competitive binding assay format, a radiolabeled ANP fragment (tracer) competes with unlabeled ANP fragments (standard or sample) for a limited number of antibody binding sites.

Key Steps:

  • Preparation of Reagents: This includes the ANP standard solutions of known concentrations, the radiolabeled ANP tracer (e.g., ¹²⁵I-ANP), the specific anti-ANP antibody, and a secondary antibody for precipitation.

  • Assay Setup: A series of tubes are prepared. Each tube contains the anti-ANP antibody, the radiolabeled ANP tracer, and either a known amount of unlabeled ANP standard or the unknown sample.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Tracer: A secondary antibody that binds to the primary anti-ANP antibody is added, causing the antibody-antigen complexes to precipitate. Centrifugation is then used to separate the bound tracer (in the pellet) from the free tracer (in the supernatant).

  • Quantification: The radioactivity of the pellet is measured using a gamma counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled ANP standard. The concentration of the ANP fragment in the unknown sample is then determined by interpolating its percentage of bound tracer on the standard curve. The IC50 value can be determined from the concentration of the unlabeled fragment that displaces 50% of the radiolabeled tracer.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., the NPR-A receptor) is immobilized.

Key Steps:

  • Sensor Chip Preparation: The NPR-A receptor is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the ANP fragment (the analyte) is flowed over the sensor chip surface.

  • Association and Dissociation Monitoring: The binding of the ANP fragment to the immobilized receptor is detected as an increase in the SPR signal. The subsequent dissociation is monitored when the analyte solution is replaced by a buffer.

  • Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates a generalized workflow for a competitive binding assay, a common method for determining the binding affinity of ANP fragments.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor Immobilize Receptor (e.g., NPR-A on sensor chip) Incubation Incubate Receptor with Labeled Ligand and varying concentrations of Unlabeled Ligand Receptor->Incubation Labeled_Ligand Prepare Labeled Ligand (e.g., 125I-ANP) Labeled_Ligand->Incubation Unlabeled_Ligand Prepare Unlabeled Ligand (ANP Fragment Standards) Unlabeled_Ligand->Incubation Measure_Binding Measure Bound Labeled Ligand Incubation->Measure_Binding Generate_Curve Generate Competition Binding Curve Measure_Binding->Generate_Curve Calculate_Affinity Calculate IC50/Kd Generate_Curve->Calculate_Affinity

Caption: Workflow for a competitive binding assay to determine affinity.

Structure-Activity Relationship of ANP Fragments

The binding affinity of ANP fragments is highly dependent on their primary and secondary structure. Truncations and amino acid substitutions can significantly impact receptor binding and subsequent biological activity.

ANP_Fragment_SAR cluster_truncations Truncations cluster_modifications Modifications ANP_Full Full-Length ANP (High Affinity) N_Terminal_Truncation N-Terminal Truncation (e.g., ANP 7-28) Maintains or increases affinity ANP_Full->N_Terminal_Truncation Removal of N-terminus C_Terminal_Truncation C-Terminal Truncation (e.g., ANP 7-23) Reduces affinity ANP_Full->C_Terminal_Truncation Removal of C-terminus Ring_Structure 17-Amino Acid Ring Structure (Essential for high affinity) ANP_Full->Ring_Structure Contains Ring_Deletion Ring Deletion (e.g., C-ANP 4-23) Greatly reduces NPR-A affinity Ring_Structure->Ring_Deletion Deletion

Caption: Structure-activity relationships of ANP fragments.

References

Evaluating the Off-Target Effects of ANP [Des18-22] 4-23 amide (rat): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the off-target effects of the rat atrial natriuretic peptide (ANP) fragment, ANP [Des18-22] 4-23 amide, also known as cANF(4-23). This synthetic peptide is a valuable tool for studying the physiological roles of the Natriuretic Peptide Receptor-C (NPR-C). Understanding its selectivity and potential off-target interactions is crucial for the accurate interpretation of experimental results and for its potential therapeutic development.

Introduction to ANP [Des18-22] 4-23 amide (rat)

ANP [Des18-22] 4-23 amide is a truncated and internally deleted analog of the native rat ANP. It is specifically designed to be a selective agonist for NPR-C.[1] Unlike the full-length ANP, which binds to all three natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C), this modified peptide exhibits a high affinity and specificity for NPR-C.[1] This selectivity is key to its utility in dissecting the specific signaling pathways and physiological functions mediated by NPR-C, independent of the cGMP-elevating effects of NPR-A and NPR-B activation.[2]

Comparative Analysis of Receptor Binding Affinity

The primary off-target concern for a natriuretic peptide analog is its potential to bind to and activate other natriuretic peptide receptors. The following table summarizes the binding affinities of ANP [Des18-22] 4-23 amide and, for comparison, the endogenous ligand ANP, for the three natriuretic peptide receptors.

Ligand Receptor Binding Affinity (Kd) Reference
ANP [Des18-22] 4-23 amide (cANF 4-23)NPR-ANo Affinity[1]
NPR-BNo Affinity[1]
NPR-C~1 nM[3]
Atrial Natriuretic Peptide (ANP)NPR-A~0.6 nM[3]
NPR-BLower Affinity than CNP[4]
NPR-CHigh Affinity[4]

Key Findings:

  • High Selectivity: ANP [Des18-22] 4-23 amide demonstrates high selectivity for NPR-C, with no reported affinity for the guanylyl cyclase-linked receptors, NPR-A and NPR-B.[1]

  • Comparable On-Target Affinity: The binding affinity of ANP [Des18-22] 4-23 amide for its target receptor, NPR-C, is in the nanomolar range, comparable to the affinity of the native ANP for its receptors.[3]

Functional Selectivity: Downstream Signaling Pathways

The functional consequence of this receptor selectivity is a distinct downstream signaling profile for ANP [Des18-22] 4-23 amide compared to native ANP.

Ligand Receptor Activated Primary Signaling Pathway Secondary Messenger
ANP [Des18-22] 4-23 amideNPR-CGαi-mediated inhibition of adenylyl cyclase; Activation of Phospholipase CDecrease in cAMP; Increase in IP3 and DAG
Atrial Natriuretic Peptide (ANP)NPR-A, NPR-CActivation of guanylyl cyclase (via NPR-A); Inhibition of adenylyl cyclase (via NPR-C)Increase in cGMP; Decrease in cAMP

Key Findings:

  • No cGMP Production: ANP [Des18-22] 4-23 amide does not stimulate the production of cyclic guanosine monophosphate (cGMP), the hallmark of NPR-A and NPR-B activation.[2]

  • Distinct Signaling Cascade: Its activation of NPR-C leads to a decrease in cyclic adenosine monophosphate (cAMP) and an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG), triggering a different set of cellular responses compared to ANP.

Experimental Protocols

This protocol is designed to determine the binding affinity of a test compound, such as ANP [Des18-22] 4-23 amide, to the different natriuretic peptide receptors.

1. Membrane Preparation:

  • Homogenize rat tissues (e.g., lung for NPR-C, kidney for NPR-A) or cultured cells expressing the receptor of interest in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation (typically 20-50 µg of protein).

    • 50 µL of competing ligand (serial dilutions of unlabeled ANP [Des18-22] 4-23 amide or other natriuretic peptides).

    • 50 µL of radioligand (e.g., [125I]-ANP for NPR-A and NPR-C, or [125I]-CNP for NPR-B) at a fixed concentration (typically near its Kd value).

  • For total binding, add 50 µL of assay buffer instead of the competing ligand.

  • For non-specific binding, add a high concentration of the corresponding unlabeled native ligand (e.g., 1 µM ANP).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay assesses the ability of a test compound to stimulate the guanylyl cyclase-coupled receptors, NPR-A and NPR-B.

1. Cell Culture:

  • Culture cells known to express NPR-A or NPR-B (e.g., rat aortic smooth muscle cells, HEK293 cells transfected with the receptor).

2. cGMP Stimulation:

  • Plate the cells in 24-well plates and grow to confluence.

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) for 15-30 minutes to prevent cGMP degradation.

  • Add varying concentrations of the test compound (e.g., ANP [Des18-22] 4-23 amide, ANP as a positive control) to the wells.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

3. cGMP Extraction and Quantification:

  • Terminate the reaction by aspirating the medium and adding ice-cold 0.1 M HCl or 6% trichloroacetic acid.

  • Lyse the cells by scraping and transfer the lysate to microcentrifuge tubes.

  • Centrifuge the lysate to pellet cellular debris.

  • Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Normalize the cGMP levels to the protein concentration in each well.

Visualizing the Pathways and Workflows

Signaling_Pathways cluster_ANP ANP Signaling cluster_ANP_analog ANP [Des18-22] 4-23 amide Signaling ANP ANP NPRA NPR-A ANP->NPRA Binds NPRC_ANP NPR-C ANP->NPRC_ANP Binds GC Guanylyl Cyclase Activation NPRA->GC Gi_ANP Gαi NPRC_ANP->Gi_ANP cGMP ↑ cGMP GC->cGMP AC_ANP Adenylyl Cyclase Inhibition Gi_ANP->AC_ANP cAMP_ANP ↓ cAMP AC_ANP->cAMP_ANP ANP_analog ANP [Des18-22] 4-23 amide NPRC_analog NPR-C ANP_analog->NPRC_analog Binds Selectively Gi_analog Gαi NPRC_analog->Gi_analog PLC Phospholipase C Activation NPRC_analog->PLC AC_analog Adenylyl Cyclase Inhibition Gi_analog->AC_analog cAMP_analog ↓ cAMP AC_analog->cAMP_analog IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Signaling pathways of native ANP versus ANP [Des18-22] 4-23 amide.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cGMP) Membrane_Prep Membrane Preparation Binding_Incubation Incubation with Radioligand & Competitor Membrane_Prep->Binding_Incubation Filtration Filtration & Washing Binding_Incubation->Filtration Counting Gamma Counting Filtration->Counting Data_Analysis_Binding Data Analysis (IC50, Ki) Counting->Data_Analysis_Binding Cell_Culture Cell Culture (NPR-A/B expressing) Stimulation Stimulation with Test Compound Cell_Culture->Stimulation Extraction cGMP Extraction Stimulation->Extraction Quantification cGMP Quantification (EIA) Extraction->Quantification Data_Analysis_Functional Data Analysis Quantification->Data_Analysis_Functional

Caption: Workflow for evaluating receptor binding and functional activity.

Conclusion

The available experimental data strongly supports the high selectivity of ANP [Des18-22] 4-23 amide (rat) for the Natriuretic Peptide Receptor-C. Its lack of affinity for NPR-A and NPR-B, and consequently its inability to stimulate cGMP production, makes it a precise tool for investigating NPR-C-mediated signaling. For researchers in pharmacology and drug development, this high degree of selectivity minimizes the risk of confounding off-target effects related to the other natriuretic peptide receptors, thereby ensuring more reliable and interpretable experimental outcomes. When designing studies utilizing this peptide, it is recommended to include appropriate controls, such as native ANP, to confirm the differential signaling responses.

References

Safety Operating Guide

Proper Disposal of ANP [Des18-22] 4-23 amide (rat): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The responsible disposal of laboratory reagents is fundamental to ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of ANP [Des18-22] 4-23 amide (rat), a polypeptide fragment of rat atrial natriuretic peptide (ANP).[1][2] While this specific peptide is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols and treat all research chemicals with caution.[3]

Immediate Safety Protocols

Before commencing any disposal procedure, adherence to standard laboratory safety practices is mandatory. Always consult your institution's Environmental Health & Safety (EHS) guidelines for specific protocols.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][5]

  • Designated Area: Handle the peptide and any waste in a designated laboratory area to prevent cross-contamination.[4]

  • Spill Management: In case of a spill, contain the material promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Decontaminate the area and wash it thoroughly.[3]

Disposal Procedures

The appropriate method for disposing of ANP [Des18-22] 4-23 amide (rat) waste depends on its form (liquid or solid) and your institution's specific guidelines. Never dispose of peptide waste in the regular trash or down the drain without deactivation and explicit authorization from your EHS department.[4][5][6]

Liquid Waste Disposal

Liquid waste includes unused solutions of the peptide and rinsates from container cleaning.

Step 1: Inactivation (Decontamination) The primary step is to chemically inactivate the peptide.

  • Prepare an Inactivation Solution: In a chemical fume hood, prepare a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).[5]

  • Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[5]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[5]

Step 2: Neutralization (if applicable) If you used a strong acid or base for inactivation, the solution must be neutralized.

  • Adjust pH: Neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[5]

Step 3: Final Disposal

  • Institutional Guidelines: After inactivation and neutralization, the solution must be disposed of as chemical waste according to your institution's guidelines.[3]

  • Drain Disposal: Do not pour the solution down the drain unless explicitly authorized by your EHS department.[3][5]

Solid Waste Disposal

Solid waste includes contaminated items such as pipette tips, gloves, empty vials, and absorbent materials from spills.

Step 1: Segregation

  • Collect Contaminated Waste: Collect all solid waste contaminated with the peptide in a clearly labeled, leak-proof hazardous waste container.[4][5]

Step 2: Decontamination of Labware (Optional but Recommended)

  • Soaking: Labware can be soaked in an enzymatic detergent solution (typically 1% m/v) or a 10% bleach solution for at least 30 minutes to decontaminate surfaces.[3][5][7]

Step 3: Final Disposal

  • Hazardous Waste Stream: Dispose of the segregated and, if applicable, decontaminated solid waste as hazardous or chemical waste.

  • EHS Coordination: Coordinate with your institution's EHS department for the pickup and disposal by a certified hazardous waste management service.[4]

Empty Vial Disposal
  • Rinsing: Thoroughly rinse the empty vial with an appropriate solvent (e.g., water or buffer).

  • Rinsate Collection: Collect the rinsate as liquid chemical waste and treat it using the inactivation procedure described above.[3]

  • Vial Disposal: After rinsing and defacing the original label, the vial may be disposed of as regular laboratory glass or plastic waste, pending institutional policy.[3]

Data Presentation

Table 1: Chemical Decontamination Methods for Peptide Waste

Decontamination ReagentConcentrationContact TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentrationMinimum 30-60 minutesEffective for many peptides, but may be corrosive.[5]
Sodium Hydroxide (NaOH)1 MMinimum 30 minutesHighly effective but requires a neutralization step.[5]
Hydrochloric Acid (HCl)1 MMinimum 30 minutesHighly effective but requires a neutralization step.[5]
Enzymatic DetergentTypically a 1% (m/v) solutionVaries by productGood for cleaning labware; may require subsequent disinfection.[5][7]

Experimental Protocols

Protocol for Chemical Inactivation of Liquid Peptide Waste

  • Select Reagent: Choose an appropriate inactivation reagent such as a 10% bleach solution, 1 M NaOH, or 1 M HCl.[5]

  • Prepare Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate Waste: Carefully add the liquid peptide waste to the inactivation solution in a 1:10 (waste to solution) ratio.[5]

  • Allow Reaction Time: Let the mixture stand for at least 30-60 minutes.[5]

  • Neutralize (if necessary): If using a strong acid or base, adjust the pH to between 5.5 and 9.0.[5]

  • Dispose: Dispose of the treated solution as chemical waste in accordance with institutional protocols.[3]

Visualizations

Disposal_Workflow cluster_waste Waste Generation cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream Waste ANP [Des18-22] 4-23 amide (rat) Waste Generated Liquid_Waste Liquid Waste (Unused solutions, rinsates) Waste->Liquid_Waste Solid_Waste Solid Waste (Gloves, tips, vials) Waste->Solid_Waste Inactivation Inactivation (e.g., 10% Bleach, 1M NaOH) Liquid_Waste->Inactivation 1:10 ratio 30-60 min Neutralization Neutralization (If required) Inactivation->Neutralization Adjust pH to 5.5-9.0 Chemical_Waste_L Dispose as Chemical Waste Neutralization->Chemical_Waste_L Segregation Segregate in Labeled Leak-Proof Container Solid_Waste->Segregation Chemical_Waste_S Dispose as Chemical Waste Segregation->Chemical_Waste_S Institutional Pickup

Caption: Disposal workflow for ANP [Des18-22] 4-23 amide (rat).

Safety_Hierarchy cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures Title Core Safety Principles Gloves Nitrile Gloves Designated_Area Work in Designated Area Eyewear Safety Goggles Coat Lab Coat Spill_Control Contain Spills Promptly Consult_EHS Consult Institutional EHS

Caption: Key safety principles for handling peptide waste.

References

Personal protective equipment for handling ANP [Des18-22] 4-23 amide (rat)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ANP [Des18-22] 4-23 amide (rat). The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for working with bioactive, lyophilized peptides where a specific Safety Data Sheet (SDS) is not available.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure to potent biological materials.[1] The following table summarizes the recommended PPE for handling ANP [Des18-22] 4-23 amide (rat) in both lyophilized powder and solution forms.

Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side shields.[2]Protects against splashes of solutions and airborne dust particles of the peptide.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2][4]Prevents skin contact with the peptide.[2][3] Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection Laboratory coat.[2][4]Protects skin and personal clothing from contamination.[2]
Respiratory Protection N95 or P1 dust mask.[2]Recommended when handling the lyophilized powder form to avoid the inhalation of dust particles.[2][3] Work should ideally be conducted in a fume hood or biosafety cabinet.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[3]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated work area is clean and uncluttered.[3] It is recommended to work in a well-ventilated area, preferably a designated fume hood.[2]

  • Don PPE : Put on all required PPE as detailed in the table above.[3]

  • Equilibration : Allow the sealed vial of lyophilized peptide to warm to room temperature before opening to prevent condensation, which can affect stability.[5]

  • Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[3]

  • Reconstitution : If preparing a solution, slowly add the appropriate sterile solvent (e.g., sterile water, DMSO) to the vial.[3][5] Cap the container securely before gently mixing to dissolve the peptide.[3]

  • Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[3]

Storage Conditions:

Form Storage Temperature Duration Rationale
Lyophilized Powder -20°C or colder.[2][3][6]Long-term (up to several years).[2][5]Low temperatures slow down the degradation processes of the peptide.[7] Store in a tightly sealed container in a cool, dry place.[2][3]
In Solution -20°C or colder.Short-term.To avoid repeated freeze-thaw cycles, it is best to aliquot the peptide solution for single use.[3]

Disposal Plan

Unused or expired compounds must be disposed of in accordance with institutional and environmental regulations.[3][6] Never dispose of peptides in regular trash or pour solutions down public drains.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[3]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[3]

  • Contaminated Materials : Dispose of all contaminated labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) in a designated solid hazardous waste container.[7]

  • Institutional Protocols : Coordinate with your institution's environmental health and safety (EH&S) department for the pickup and disposal of chemical waste.[1]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of ANP [Des18-22] 4-23 amide (rat).

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) handling_weigh Weigh Lyophilized Powder prep_ppe->handling_weigh prep_area Prepare Clean Work Area prep_area->handling_weigh handling_reconstitute Reconstitute with Solvent handling_weigh->handling_reconstitute handling_use Use in Experiment handling_reconstitute->handling_use disposal_solid Dispose of Contaminated Solid Waste handling_use->disposal_solid disposal_liquid Dispose of Unused Peptide Solution handling_use->disposal_liquid disposal_pickup Arrange for Hazardous Waste Pickup disposal_solid->disposal_pickup disposal_liquid->disposal_pickup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。